Lanepitant
説明
特性
IUPAC Name |
N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXJAPZTZWLRBP-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168879 | |
| Record name | Lanepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170566-84-4 | |
| Record name | Lanepitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170566-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanepitant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170566844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANEPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17G8FN2E1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lanepitant's Mechanism of Action on the NK1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanepitant (also known by its developmental code LY303870) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the NK1 receptor, compiling quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the associated signaling pathways. While clinical trials did not demonstrate efficacy for its initial indications, the pharmacological profile of this compound provides a valuable case study for researchers in the field of neurokinin receptor modulation.
Introduction to this compound and the NK1 Receptor
The neurokinin-1 (NK1) receptor is a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs). Its endogenous ligand, Substance P, is an undecapeptide that plays a significant role in nociception, neurogenic inflammation, and the emetic reflex.[1] Activation of the NK1 receptor, which is coupled to the Gαq subunit, initiates a signaling cascade that leads to the generation of intracellular second messengers and subsequent physiological responses.
This compound is a non-peptide small molecule developed as a high-affinity antagonist for the human NK1 receptor.[2][3] Its development was part of a broader effort to identify non-peptide antagonists that could overcome the pharmacokinetic limitations of earlier peptide-based antagonists. The high affinity and selectivity of this compound for the NK1 receptor made it a promising candidate for therapeutic intervention in conditions where Substance P-mediated signaling is dysregulated.
Quantitative Analysis of this compound's Interaction with the NK1 Receptor
The affinity and functional antagonism of this compound at the NK1 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data from preclinical pharmacological studies.
Table 1: Binding Affinity of this compound (LY303870) for the NK1 Receptor
| Receptor Species/Tissue | Assay Type | Radioligand | This compound (LY303870) Kᵢ (nM) | Reference |
| Human (peripheral) | Radioligand Binding | [¹²⁵I]Substance P | 0.15 | [2][4] |
| Human (central) | Radioligand Binding | [¹²⁵I]Substance P | 0.10 | |
| Guinea Pig (brain homogenates) | Radioligand Binding | [¹²⁵I]Substance P | Similar to human | |
| Rat (NK1 sites) | Radioligand Binding | [¹²⁵I]Substance P | ~50-fold lower affinity than human |
Table 2: Functional Antagonism of this compound (LY303870) at the NK1 Receptor
| Assay Type | Cell Line/Tissue | Agonist | This compound (LY303870) Potency | Reference |
| Phosphoinositide Turnover | UC-11 MG human astrocytoma cells | Substance P | Kᵢ = 1.5 nM | |
| Interleukin-6 Secretion | U-373 MG human astrocytoma cells | Substance P | Kᵢ = 5 nM | |
| Vena Cava Contraction | Rabbit | Substance P | pA₂ = 9.4 |
Signaling Pathways Modulated by this compound
As an antagonist, this compound blocks the downstream signaling cascade initiated by the binding of Substance P to the NK1 receptor. The primary pathway affected is the Gαq-mediated activation of Phospholipase C.
NK1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NK1 receptor and the point of intervention by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the NK1 receptor. These protocols are based on standard practices and the specific details reported in the primary literature for LY303870.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the NK1 receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor (e.g., IM-9 cells) or from tissue homogenates (e.g., guinea pig brain) are prepared by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Assay Components:
-
Radioligand: [¹²⁵I]Substance P is used at a concentration near its Kₑ value.
-
Test Compound: this compound (LY303870) is serially diluted to create a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled NK1 receptor ligand (e.g., unlabeled Substance P) is used to determine non-specific binding.
-
-
Incubation: The membrane preparation, radioligand, and either this compound or control are incubated together in a final volume of assay buffer. Incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Phosphoinositide Turnover Assay
This functional assay measures the ability of this compound to inhibit Substance P-stimulated production of inositol phosphates, a downstream consequence of NK1 receptor activation.
Detailed Methodology:
-
Cell Culture and Labeling: Human astrocytoma cells (UC-11 MG) endogenously expressing the NK1 receptor are cultured and incubated with [³H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: The labeled cells are washed and then pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of Substance P in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells, typically using a perchloric acid or trichloroacetic acid precipitation followed by neutralization.
-
Separation and Quantification: The different inositol phosphate species (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography. The radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound on Substance P-stimulated inositol phosphate accumulation is determined, and the Kᵢ value is calculated from the concentration-response curves.
Conclusion
This compound is a high-affinity, selective, and potent non-peptide antagonist of the human NK1 receptor. Its mechanism of action is the competitive blockade of Substance P binding, thereby inhibiting the Gαq-mediated signaling cascade that leads to the production of inositol phosphates and subsequent intracellular calcium mobilization. Although this compound did not achieve clinical success, the detailed pharmacological characterization of its interaction with the NK1 receptor provides a valuable framework for the study of other NK1 receptor modulators and for the broader field of GPCR drug discovery. The data and methodologies presented in this guide offer a comprehensive resource for researchers investigating the intricacies of the neurokinin system.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of LY303870: a novel, potent and selective nonpeptide substance P (neurokinin-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Lanepitant: A Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanepitant (also known by its code name LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by Eli Lilly, it was one of the early compounds targeting this receptor with the aim of treating conditions such as migraine and chronic pain.[2] Substance P is the endogenous ligand for the NK1 receptor and is implicated in pain transmission and neurogenic inflammation.[3][4] this compound's mechanism of action involves blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways.[5]
Despite promising preclinical data, human clinical trials for migraine, arthritis, and diabetic neuropathy did not demonstrate sufficient efficacy, which was thought to be due to poor penetration of the blood-brain barrier in humans. Nevertheless, the study of this compound has provided valuable insights into the role of the NK1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional antagonism across different species and assays.
Table 1: this compound Binding Affinity for the NK1 Receptor
| Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |
| Human | Peripheral NK1 Receptors | [¹²⁵I]Substance P | 0.15 | |
| Human | Central NK1 Receptors | [¹²⁵I]Substance P | 0.10 | |
| Guinea Pig | Brain Homogenates | [¹²⁵I]Substance P | Similar to Human | |
| Rat | NK1 Sites | [¹²⁵I]Substance P | ~50-fold lower than Human |
Table 2: this compound Functional Antagonism at the NK1 Receptor
| Assay | Cell Line/Tissue | Agonist | Parameter | Value | Reference |
| Phosphoinositide Turnover | UC-11 MG human astrocytoma cells | Substance P | Kᵢ (nM) | 1.5 | |
| Interleukin-6 Secretion | U-373 MG human astrocytoma cells | Substance P | Kᵢ (nM) | 5 | |
| Vena Cava Contraction | Rabbit | Substance P | pA₂ | 9.4 | |
| Bronchoconstriction | Guinea Pig | [Sar⁹,Met(O₂)¹¹]-SP | ED₅₀ (µg/kg i.v.) | 75 | |
| Pulmonary Microvascular Leakage (Bronchi) | Guinea Pig | [Sar⁹,Met(O₂)¹¹]-SP | ED₅₀ (µg/kg i.v.) | 12.8 | |
| Pulmonary Microvascular Leakage (Trachea) | Guinea Pig | [Sar⁹,Met(O₂)¹¹]-SP | ED₅₀ (µg/kg i.v.) | 18.5 |
Signaling Pathways and Mechanism of Action
The interaction of Substance P with the NK1 receptor initiates a cascade of intracellular events. This compound acts by competitively blocking this initial binding step.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices for the evaluation of NK1 receptor antagonists.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Substance P (the radioligand), and varying concentrations of this compound or the test compound.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled Substance P.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of NK1 receptor activation.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the NK1 receptor (e.g., CHO-hNK1 cells) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate in the dark at 37°C for approximately one hour.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or the test compound to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of Substance P (the agonist) to all wells to stimulate the NK1 receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
In Vivo Model of Analgesia: The Formalin Test
The formalin test is a widely used preclinical model of tonic pain that has both an early neurogenic phase and a later inflammatory phase.
Methodology:
-
Animal Preparation:
-
Use adult male rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice).
-
Allow the animals to acclimate to the testing environment.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the formalin injection.
-
-
Formalin Injection:
-
Inject a dilute solution of formalin (e.g., 2.5-5% in saline) subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after the formalin injection, place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis:
-
Calculate the total time spent licking/biting in each phase for each animal.
-
Compare the mean scores of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the licking/biting time in the drug-treated group indicates an analgesic effect.
-
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist. While it did not achieve clinical success for its initial indications, it remains a valuable tool for researchers studying the role of Substance P and the NK1 receptor in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this area. The challenges encountered with this compound, particularly regarding its central nervous system penetration in humans, also provide important lessons for the development of future CNS-targeted therapeutics.
References
- 1. Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biodistribution of supraparticle-delivered neurotrophin 3 in the guinea pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of monoclonal antibodies locally-applied into the middle ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Tachykinin Antagonist: A Technical History of Lanepitant (LY303870)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanepitant (LY303870), a potent and selective, non-peptide tachykinin NK1 receptor antagonist, was developed by Eli Lilly and Company as a promising novel analgesic. Preclinical studies demonstrated high affinity for the NK1 receptor and efficacy in models of neurogenic inflammation, which was hypothesized to be a key mechanism in conditions such as migraine and certain types of pain. Despite the promising preclinical data, this compound failed to demonstrate sufficient efficacy in human clinical trials for migraine, osteoarthritis, and diabetic neuropathy, leading to the discontinuation of its development for these indications. This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its pharmacological profile, key experimental methodologies, and the clinical findings that ultimately led to its cessation. The story of this compound offers valuable insights into the challenges of translating preclinical efficacy to clinical success, particularly concerning species differences in pharmacology and blood-brain barrier penetration.
Introduction: The Tachykinin Hypothesis of Pain and Inflammation
The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), play a crucial role in nociception and neurogenic inflammation.[1] SP, the preferred endogenous ligand for the neurokinin-1 (NK1) receptor, is released from sensory nerve endings and mediates its effects by binding to NK1 receptors located on a variety of cell types in both the central and peripheral nervous systems.[2] This interaction triggers a cascade of intracellular signaling events, leading to vasodilation, plasma extravasation, and the transmission of pain signals.[2] Consequently, antagonism of the NK1 receptor emerged as a promising therapeutic strategy for the management of pain and inflammatory disorders.[3]
This compound (LY303870) was one of the pioneering non-peptide NK1 receptor antagonists developed to test this hypothesis. Its discovery offered the potential for a novel class of analgesics with a distinct mechanism of action from existing therapies.
Preclinical Pharmacology
This compound's preclinical development was marked by a comprehensive characterization of its binding affinity, functional antagonism, and in vivo efficacy in various animal models.
Binding Affinity
This compound demonstrated high affinity and selectivity for the NK1 receptor, although with notable species-dependent differences. Radioligand binding assays were crucial in determining these properties.
Table 1: In Vitro Binding Affinity of this compound (LY303870) for the NK1 Receptor
| Species/Cell Line | Receptor Type | Radioligand | Ki (nM) | Reference |
| Human | Central NK1 | [125I]Substance P | 0.10 | [4] |
| Human | Peripheral NK1 | [125I]Substance P | 0.15 | |
| Guinea Pig | Brain Homogenates | [125I]Substance P | Similar to Human | |
| Rat | NK1 Sites | [125I]Substance P | ~50-fold lower than Human | |
| Guinea Pig | Striatal Membranes | [3H]LY303870 | KD = 0.22 | |
| Human Astrocytoma (UC-11 MG) | NK1 | - | 1.5 | |
| Human Astrocytoma (U-373 MG) | NK1 | - | 5 |
Functional Antagonism
This compound effectively blocked the functional responses mediated by Substance P in a variety of in vitro and in vivo models.
Table 2: In Vitro and In Vivo Functional Antagonism of this compound (LY303870)
| Model | Species | Agonist | Endpoint | Potency (Ki/pA2/ED50) | Reference |
| Phosphoinositide Turnover | Human Astrocytoma (UC-11 MG) | Substance P | Blockade of PI turnover | Ki = 1.5 nM | |
| Interleukin-6 Secretion | Human Astrocytoma (U-373 MG) | Substance P | Blockade of IL-6 secretion | Ki = 5 nM | |
| Vena Cava Contraction | Rabbit | Substance P | Inhibition of contraction | pA2 = 9.4 | |
| Bronchoconstriction | Guinea Pig | [Sar9,Met(O2)11]-SP | Inhibition of bronchoconstriction | ED50 = 75 µg/kg i.v. | |
| Pulmonary Microvascular Leakage (Bronchi) | Guinea Pig | [Sar9,Met(O2)11]-SP | Inhibition of leakage | ED50 = 12.8 µg/kg i.v. | |
| Pulmonary Microvascular Leakage (Trachea) | Guinea Pig | [Sar9,Met(O2)11]-SP | Inhibition of leakage | ED50 = 18.5 µg/kg i.v. | |
| Dural Inflammation | Guinea Pig | Trigeminal Ganglion Stimulation | Inhibition of plasma protein extravasation | Potent inhibition | |
| Formalin Test (Late Phase) | Rodent | Formalin | Blockade of licking behavior | Dose-dependent |
Clinical Development and Outcomes
Despite its robust preclinical profile, this compound's clinical development was met with disappointing results across multiple indications.
Migraine
The neurogenic inflammation theory of migraine provided a strong rationale for investigating an NK1 receptor antagonist. However, clinical trials of this compound in both acute migraine treatment and prevention failed to show a significant benefit over placebo.
Table 3: Summary of this compound Clinical Trials in Migraine
| Trial Focus | Design | Patient Population | This compound Dose | Primary Outcome | Result | Reference |
| Acute Migraine | Double-blind, placebo-controlled, crossover | 53 outpatients | 30, 80, and 240 mg (oral) | Improvement in migraine pain at 30, 60, 90, and 120 min | No statistically significant difference from placebo. | |
| Migraine Prevention | 12-week, double-blind, parallel-group | 84 patients with migraine | 200 mg once daily (oral) | 50% reduction in days of headache | Response rate not statistically significantly greater than placebo (41.0% vs 22.0%, P=0.065). |
Osteoarthritis Pain
Substance P is implicated in the pathophysiology of osteoarthritis pain. A clinical trial was conducted to evaluate the efficacy of this compound in this patient population.
Table 4: Summary of this compound Clinical Trial in Osteoarthritis Pain
| Trial Design | Patient Population | This compound Doses | Comparator | Primary Outcome | Result | Reference |
| 3-week, parallel, randomized, double-blind | 214 outpatients with moderate to severe lower-limb osteoarthritis pain | Initial: 20, 60, 200, or 600 mg; Maintenance: 10, 30, 100, or 300 mg twice daily | Naproxen 375 mg twice daily, Placebo | Reduction in average pain | This compound was not statistically significantly different from placebo. Naproxen was superior to both this compound and placebo. |
Painful Diabetic Neuropathy
Given its effects in preclinical models of persistent pain, this compound was also investigated for the treatment of painful diabetic neuropathy.
Table 5: Summary of this compound Clinical Trial in Painful Diabetic Neuropathy
| Trial Design | Patient Population | This compound Doses | Primary Outcome | Result | Reference |
| 8-week, double-blind, parallel-group | Patients with daily moderate to severe, bilateral, distal neuropathic pain | 50 mg daily, 100 mg daily, 200 mg twice daily | Change in average daytime and nighttime pain intensity | No dosage of this compound differed significantly from placebo. |
Experimental Protocols
Radioligand Binding Assay ([3H]LY303870)
-
Tissue Preparation: Guinea pig striatal membranes were prepared and used as the source of NK1 receptors.
-
Assay Conditions: Membranes were incubated with [3H]LY303870 in a suitable buffer. Non-specific binding was determined in the presence of an excess of unlabeled LY303870.
-
Incubation: The reaction was allowed to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Equilibrium dissociation constant (KD) and maximum binding capacity (Bmax) were determined by Scatchard analysis of saturation binding data.
Substance P-Stimulated Phosphoinositide (PI) Turnover Assay
-
Cell Culture: Human astrocytoma cells (UC-11 MG) expressing NK1 receptors were cultured.
-
Labeling: Cells were pre-labeled with [3H]myo-inositol.
-
Treatment: Cells were pre-incubated with various concentrations of this compound or vehicle, followed by stimulation with Substance P.
-
Extraction: The reaction was terminated, and inositol phosphates were extracted.
-
Quantification: The amount of [3H]inositol phosphates was determined by ion-exchange chromatography and liquid scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) of this compound was calculated from the concentration-response curves.
Substance P-Induced Bronchoconstriction in Guinea Pigs
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs were used.
-
Drug Administration: this compound or vehicle was administered intravenously (i.v.).
-
Challenge: The selective NK1 receptor agonist [Sar9,Met(O2)11]-SP was administered i.v. to induce bronchoconstriction.
-
Measurement: Changes in pulmonary insufflation pressure were monitored as an index of bronchoconstriction.
-
Data Analysis: The dose of this compound required to inhibit the agonist-induced bronchoconstriction by 50% (ED50) was calculated.
Dural Inflammation Model of Migraine
-
Animal Preparation: Anesthetized guinea pigs were used.
-
Procedure: The trigeminal ganglion was electrically stimulated to induce neurogenic inflammation in the dura mater.
-
Measurement: Plasma protein extravasation into the dural tissue was quantified as a measure of inflammation.
-
Treatment: this compound was administered prior to the stimulation to assess its inhibitory effect.
-
Data Analysis: The reduction in plasma protein extravasation in this compound-treated animals was compared to control animals.
Visualizations
Signaling Pathways
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of LY303870: a novel, potent and selective nonpeptide substance P (neurokinin-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Lanepitant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanepitant (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. Developed by Eli Lilly, this compound was investigated for its potential therapeutic effects in a variety of conditions, including migraine, pain, and inflammation. Despite demonstrating high affinity and selectivity for the NK1 receptor in preclinical studies, its clinical development was hampered by challenges related to oral bioavailability and efficacy in human trials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed information on its binding affinity, selectivity, and the signaling pathways it modulates. Furthermore, this document outlines relevant experimental protocols for the synthesis and analysis of this compound, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a synthetic organic molecule with a complex chemical structure. Its systematic IUPAC name is N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide[1] |
| SMILES | CC(=O)N(Cc1ccccc1OC)C--INVALID-LINK--NC(=O)CN4CCC(CC4)N5CCCCC5 |
| InChI | InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1 |
| InChIKey | CVXJAPZTZWLRBP-MUUNZHRXSA-N |
| CAS Number | 170566-84-4[1] |
| PubChem CID | 3086681[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₄₅N₅O₃ |
| Molecular Weight | 559.74 g/mol |
| Appearance | White to off-white solid (presumed) |
| Solubility | Soluble in DMSO |
Pharmacology
This compound is a high-affinity, selective antagonist of the NK1 receptor.[2] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates intracellular signaling cascades.
Binding Affinity and Selectivity
This compound exhibits high affinity for the human NK1 receptor. While specific Ki or IC50 values from publicly available literature are scarce, it is consistently referred to as a "potent" antagonist. Its selectivity for the NK1 receptor over other neurokinin receptors (NK2, NK3) and other receptor types is a key feature of its pharmacological profile.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Preclinical Pharmacokinetics: Detailed preclinical pharmacokinetic data for this compound is not extensively published. However, it was effective in animal models of dural inflammation, suggesting sufficient central nervous system (CNS) penetration in those species.
Clinical Pharmacokinetics: Human clinical trials with orally administered this compound were conducted for the treatment of migraine. The outcomes of these trials suggested that this compound might have poor or variable oral bioavailability in humans, which could have contributed to its lack of efficacy in these studies.
Table 3: Summary of Clinical Pharmacokinetic Insights for this compound
| Parameter | Observation |
| Route of Administration | Oral |
| Bioavailability | Suspected to be low and/or variable in humans |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its antagonism of the NK1 receptor. By blocking the binding of Substance P, this compound is expected to inhibit the downstream signaling pathways activated by this interaction. In preclinical models, this compound was shown to inhibit neurogenic inflammation, a key process implicated in the pathophysiology of migraine.
Signaling Pathways
The interaction of Substance P with the NK1 receptor initiates a cascade of intracellular events. This compound, as an antagonist, blocks these signaling pathways.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary to Eli Lilly and not fully available in the public domain. However, based on general principles of medicinal chemistry and pharmacology, the following outlines represent plausible methodologies.
Synthesis of this compound
The synthesis of this compound would likely involve a multi-step process, culminating in the coupling of key intermediates. A plausible, high-level retrosynthetic analysis is presented below.
NK1 Receptor Binding Assay
To determine the binding affinity of this compound for the NK1 receptor, a competitive radioligand binding assay would be a standard method.
Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.
Materials:
-
Human NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 agonist/antagonist
-
This compound (test compound)
-
Non-labeled Substance P (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well filter plates
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a high concentration of non-labeled Substance P.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled Substance P (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature for a specific time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates and wash with cold assay buffer to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist from a chemical and pharmacological perspective. Its journey through preclinical and clinical development highlights the critical importance of pharmacokinetic properties, particularly oral bioavailability, in the successful translation of a promising compound into a therapeutic agent. While it did not achieve clinical success for its initial indications, the detailed understanding of its structure-activity relationship, binding characteristics, and mechanism of action provides a valuable case study for researchers in the ongoing quest to develop novel therapeutics targeting the Substance P/NK1 receptor system for a range of disorders. The information and methodologies presented in this guide serve as a foundational resource for further research and development in this area.
References
In Vitro Characterization of Lanepitant Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanepitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][2] As a selective antagonist, this compound's therapeutic potential lies in its ability to block the downstream signaling initiated by the binding of Substance P to the NK1 receptor.[3] A thorough in vitro characterization of its binding affinity is paramount to understanding its pharmacological profile, including its potency, selectivity, and potential for off-target effects.
This technical guide provides an in-depth overview of the in vitro characterization of this compound's binding affinity. It includes a summary of its binding profile, detailed experimental protocols for key binding assays, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human NK1 receptor is in the low nanomolar range, demonstrating its high potency. Its selectivity is highlighted by its significantly lower affinity for other neurokinin receptors, such as the NK2 receptor.
| Target Receptor | Ligand | Assay Type | K i (nM) | IC 50 (nM) |
| Human NK1 Receptor | This compound | Competition Binding | - | 1.7 |
| Human NK2 Receptor | This compound | Competition Binding | - | >1000 |
Data sourced from patent literature. A comprehensive off-target binding profile for this compound against a broad panel of receptors, such as the Eurofins SafetyScreen44™ panel, would provide a more complete understanding of its selectivity. The SafetyScreen44™ panel includes a wide range of targets such as other GPCRs, ion channels, transporters, and kinases.[4][5]
Experimental Protocols
The following are detailed protocols for radioligand binding assays commonly used to characterize the binding affinity of compounds like this compound to the NK1 receptor.
Radioligand Competition Binding Assay for NK1 Receptor
This assay determines the inhibitory constant (K i ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Substance P (at a final concentration close to its K d , typically 0.5-1.0 nM), and 100 µL of membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM) to saturate the receptors, 50 µL of [³H]-Substance P, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Substance P, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the K i value using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K d ) , where [L] is the concentration of the radioligand and K d is its dissociation constant.
-
Saturation Binding Assay for NK1 Receptor
This assay determines the equilibrium dissociation constant (K d ) of a radioligand and the maximum number of binding sites (B max ) in a given tissue or cell preparation.
Materials:
-
Same as for the competition binding assay, excluding the test compound.
Procedure:
-
Assay Setup: In a 96-well plate, set up two sets of triplicate wells:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of varying concentrations of [³H]-Substance P (typically ranging from 0.1 to 20 nM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Substance P (1 µM), 50 µL of the same varying concentrations of [³H]-Substance P as in the total binding wells, and 100 µL of membrane preparation.
-
-
Incubation, Filtration, and Washing: Follow the same procedures as described in the competition binding assay (steps 2-4).
-
Scintillation Counting: Measure the radioactivity in each filter as described previously.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration by subtracting the average CPM of the NSB wells from the average CPM of the corresponding total binding wells.
-
Plot the specific binding (in fmol/mg of protein) against the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola. This analysis will yield the K d (the concentration of radioligand at which 50% of the receptors are occupied) and the B max (the total concentration of receptor binding sites).
-
Visualizations
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor primarily activates Gαq and Gαs G-proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These signaling cascades ultimately regulate a variety of cellular responses, including cell proliferation, inflammation, and neurotransmission.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.
Caption: Radioligand Competition Binding Assay Workflow.
Experimental Workflow: Saturation Binding Assay
This diagram outlines the workflow for a saturation binding assay to determine K d and B max .
Caption: Saturation Binding Assay Workflow.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 (substance P) receptor [escholarship.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Lanepitant's Effect on Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanepitant (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Its primary mechanism of action involves the competitive inhibition of Substance P (SP), a key neuropeptide implicated in the pathophysiology of neurogenic inflammation. Preclinical studies have demonstrated this compound's efficacy in attenuating key markers of neurogenic inflammation, including plasma protein extravasation in dural tissue, a process highly relevant to the pathology of migraine. This technical guide provides a comprehensive overview of the available data on this compound, detailing its receptor binding affinity, in vivo efficacy, and the experimental protocols used to evaluate its effects. Furthermore, it outlines the key signaling pathways involved in neurogenic inflammation and provides a typical experimental workflow for the screening of NK-1 receptor antagonists. While this compound has shown promise in preclinical models, its clinical development for migraine was not pursued due to a lack of efficacy in human trials. Nevertheless, the study of this compound provides valuable insights into the role of the SP/NK-1 receptor system in neurogenic inflammation.
Introduction to Neurogenic Inflammation and the Role of Substance P
Neurogenic inflammation is a neurally-driven inflammatory response characterized by vasodilation, increased vascular permeability, and plasma protein extravasation.[1][2] This process is primarily mediated by the release of neuropeptides from the peripheral terminals of sensory neurons, with Substance P (SP) being a principal mediator.[2] SP, an undecapeptide of the tachykinin family, exerts its effects by binding to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) expressed on various cell types, including endothelial cells, mast cells, and immune cells.[3][4] The binding of SP to the NK-1 receptor on endothelial cells is a critical step in initiating plasma extravasation, a hallmark of neurogenic inflammation.
This compound (LY303870): A Selective NK-1 Receptor Antagonist
This compound is a non-peptide small molecule that acts as a competitive antagonist at the NK-1 receptor. Its chemical name is (R)-1-[N-(2-methoxybenzyl)acetylamino]-3-(1H-indol-3-yl)-2-[N-(2-(4- (piperidin-1-yl)piperidin-1-yl)acetyl)amino]propane. By blocking the binding of SP to its receptor, this compound effectively inhibits the downstream signaling cascades that lead to neurogenic inflammation.
Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy
The following tables summarize the available quantitative data on this compound's binding affinity for the NK-1 receptor and its in vivo efficacy in preclinical models of neurogenic inflammation.
| Parameter | Species | Receptor/Tissue | Value | Reference |
| Ki | Human | Peripheral NK-1 Receptor | 0.15 nM | |
| Ki | Human | Central NK-1 Receptor | 0.10 nM | |
| Ki (Antagonism of SP-stimulated phosphoinositide turnover) | Human | UC-11 MG astrocytoma cells | 1.5 nM | |
| Ki (Antagonism of SP-stimulated IL-6 secretion) | Human | U-373 MG astrocytoma cells | 5 nM | |
| pA2 (Antagonism of SP-induced rabbit vena cava contractions) | Rabbit | Vena Cava | 9.4 |
| Model | Species | Effect | ED50 / Effective Dose | Reference |
| [Sar9,Met(O2)11]-SP induced bronchoconstriction | Guinea Pig | Inhibition | 75 µg/kg i.v. | |
| [Sar9,Met(O2)11]-SP induced pulmonary microvascular leakage (Bronchi) | Guinea Pig | Inhibition | 12.8 µg/kg i.v. | |
| [Sar9,Met(O2)11]-SP induced pulmonary microvascular leakage (Trachea) | Guinea Pig | Inhibition | 18.5 µg/kg i.v. | |
| Neurogenic Dural Inflammation (Plasma Protein Extravasation) | Guinea Pig | Dose-dependent inhibition | 1, 10, and 100 µg/kg (oral) |
Signaling Pathways in Neurogenic Inflammation
The binding of Substance P to the NK-1 receptor on endothelial cells triggers a cascade of intracellular events culminating in increased vascular permeability and plasma extravasation. The following diagram illustrates this key signaling pathway.
Experimental Protocols
Neurogenic Dural Plasma Protein Extravasation in Guinea Pigs
This in vivo model is used to assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key site in migraine pathophysiology.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Anesthetic (e.g., urethane)
-
Evans blue dye (50 mg/mL in saline)
-
Trigeminal ganglion stimulation electrodes
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the guinea pig.
-
Expose the femoral vein for intravenous injections.
-
Place the animal in a stereotaxic frame and expose the trigeminal ganglion for electrical stimulation.
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral, intravenous).
-
After a predetermined pretreatment time, inject Evans blue dye (e.g., 30 mg/kg, i.v.) to label plasma albumin.
-
Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 0.5 ms, 20 V for 5 minutes) to induce neurogenic inflammation.
-
After stimulation, perfuse the animal with saline to remove intravascular Evans blue.
-
Dissect the dura mater and extract the extravasated Evans blue dye using formamide (e.g., overnight at 60°C).
-
Quantify the amount of extracted Evans blue spectrophotometrically at 620 nm.
-
Express the results as µg of Evans blue per mg of tissue.
Capsaicin-Induced Mouse Ear Edema
This model assesses neurogenic inflammation in a peripheral tissue.
Materials:
-
Male mice (e.g., CFLP strain)
-
Capsaicin solution (e.g., 10 µL of 40 µ g/ear )
-
Test compound (e.g., this compound) or vehicle
-
Ear punch
-
Analytical balance
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route.
-
After the appropriate pretreatment time, topically apply capsaicin solution to one ear to induce edema. The contralateral ear serves as a control.
-
At the time of peak edema (e.g., 60 minutes post-capsaicin application), sacrifice the mice.
-
Remove both ears with an ear punch of a standard diameter.
-
Weigh the ear punches immediately.
-
The difference in weight between the capsaicin-treated and control ears is a measure of the edema.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated group.
Experimental Workflow for Screening NK-1 Receptor Antagonists
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel NK-1 receptor antagonists like this compound.
Discussion and Future Directions
This compound demonstrated potent and selective antagonism of the NK-1 receptor in preclinical studies, effectively inhibiting neurogenic inflammation in relevant animal models. These findings provided a strong rationale for its clinical investigation in migraine, a condition with a significant neurogenic inflammatory component. However, clinical trials with this compound for the acute treatment and prevention of migraine did not show a significant benefit over placebo.
The discrepancy between the robust preclinical data and the negative clinical outcomes raises several important questions. It is possible that the role of Substance P and neurogenic inflammation in human migraine is more complex than initially hypothesized, or that higher brain penetration of the antagonist is required for clinical efficacy. It is also noteworthy that the release of other neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), is also a critical factor in migraine pathophysiology. While this compound's primary target is the NK-1 receptor, its effect on CGRP release has not been extensively reported. Future research in this area could involve investigating the potential interplay between the SP/NK-1R and CGRP signaling pathways and exploring the efficacy of dual antagonists.
Despite the clinical trial results, the study of this compound and other NK-1 receptor antagonists has been instrumental in advancing our understanding of neurogenic inflammation. The detailed experimental protocols and quantitative data generated from these studies continue to be valuable resources for researchers in the field of pain, inflammation, and drug discovery. Further exploration of the intricate mechanisms of neurogenic inflammation may yet reveal new therapeutic targets and strategies for a range of debilitating conditions.
References
- 1. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 2. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of LY303870: a novel, potent and selective nonpeptide substance P (neurokinin-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lanepitant: A Technical Guide to Therapeutic Applications Beyond Analgesia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanepitant (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Initially developed for the treatment of pain, its clinical utility in that arena was hampered by poor penetration of the blood-brain barrier (BBB) in humans.[1] This characteristic, however, makes this compound a compelling candidate for therapeutic applications targeting peripheral NK-1 receptors. The NK-1 receptor and its endogenous ligand, Substance P, are implicated in a wide array of physiological and pathophysiological processes outside the central nervous system, including inflammation, pruritus, and urinary bladder activity. This technical guide explores the potential therapeutic applications of this compound beyond its original indication for pain, focusing on the scientific rationale, available preclinical and clinical data, and experimental methodologies relevant to its investigation.
Introduction: The Rationale for Repurposing this compound
The tachykinin peptide Substance P and its high-affinity receptor, the neurokinin-1 (NK-1) receptor, are key mediators in the interaction between the nervous and immune systems.[2] While centrally-acting NK-1 receptor antagonists have been successfully developed for indications like chemotherapy-induced nausea and vomiting, the therapeutic potential of peripherally-restricted antagonists remains an area of active investigation.[1][3]
This compound's failure in clinical trials for migraine, osteoarthritis, and diabetic neuropathy was attributed to insufficient central nervous system (CNS) exposure.[1] However, this apparent limitation presents a strategic advantage for targeting disease processes where peripheral NK-1 receptor signaling is a primary driver. By minimizing CNS-related side effects, a peripherally-acting agent like this compound could offer a favorable safety profile for chronic conditions.
This document will delve into the pharmacology of this compound, the signaling pathways it modulates, and the evidence supporting its exploration in non-analgesic therapeutic areas.
Pharmacology and Pharmacokinetics of this compound
This compound is a selective antagonist of the NK-1 receptor, competitively inhibiting the binding of Substance P. While specific Ki and IC50 values for this compound are not consistently reported across publicly available literature, its high affinity for the NK-1 receptor has been noted.
The pharmacokinetic profile of this compound in humans is characterized by oral bioavailability but limited ability to cross the blood-brain barrier. This contrasts with animal models where CNS penetration may be more significant, a crucial consideration in the translation of preclinical findings.
Table 1: Summary of this compound Clinical Trial Data in Pain Indications
| Indication | Dosage | Outcome | Reference |
| Migraine Prevention | 200 mg daily | Not statistically significantly different from placebo in reducing migraine frequency. | |
| Osteoarthritis Pain | 10-300 mg twice daily | Ineffective in relieving osteoarthritis pain compared to naproxen and placebo. | |
| Diabetic Neuropathy Pain | 50-200 mg daily | Ineffective in relieving pain of diabetic neuropathy. | |
| Acute Migraine | 30, 80, and 240 mg | Ineffective orally in treating acute migraine. |
Potential Therapeutic Applications Beyond Pain
The widespread distribution of NK-1 receptors in peripheral tissues provides a strong rationale for investigating this compound in a variety of non-pain indications.
Ocular Disorders: Corneal Neovascularization
Corneal neovascularization (CNV) is a sight-threatening condition involving the growth of new blood vessels into the cornea, often triggered by inflammation or injury. Substance P has been shown to be a key mediator in this process.
A preclinical study in mice demonstrated that topical and subconjunctival administration of this compound was effective in reducing both hemangiogenesis and lymphangiogenesis in two different models of CNV (alkali burn and suture-induced). This compound treatment also reduced leukocyte infiltration, suggesting an anti-inflammatory effect. These findings strongly support the potential of this compound as a topical therapy for ocular inflammatory conditions.
Dermatological Conditions: Chronic Pruritus
Chronic pruritus, or itch, is a debilitating symptom of many dermatological and systemic diseases. There is substantial evidence for the role of Substance P and the NK-1 receptor in the pathogenesis of itch. NK-1 receptors are expressed on various skin cells, including keratinocytes and mast cells, and are involved in the transmission of itch signals. While clinical trials with other systemic NK-1 receptor antagonists like aprepitant and serlopitant have shown promise in treating chronic pruritus, specific studies with this compound are lacking. Given its peripheral restriction, this compound could be a promising candidate for treating pruritus with a reduced risk of central side effects.
Urological Disorders: Overactive Bladder and Urge Urinary Incontinence
Substance P and NK-1 receptors are involved in the sensory pathways of the lower urinary tract and contribute to bladder hyperactivity. Preclinical evidence suggests that NK-1 receptor antagonists can modulate bladder reflexes. A clinical study with the NK-1 receptor antagonist aprepitant showed a significant decrease in the average daily number of micturitions in postmenopausal women with urge urinary incontinence. Although no specific studies have been published on this compound for overactive bladder, its peripheral mechanism of action makes it a logical candidate for this indication.
Inflammatory and Autoimmune Diseases
The pro-inflammatory actions of Substance P are well-documented. By binding to NK-1 receptors on immune cells, Substance P can trigger the release of inflammatory mediators. This suggests that NK-1 receptor antagonists could have therapeutic potential in a range of inflammatory conditions. While other NK-1 antagonists have been investigated in models of inflammatory diseases, research specifically focused on this compound in this area is limited. Its peripheral action could be advantageous in treating localized inflammation.
Oncology
NK-1 receptors are overexpressed in various types of cancer cells, and Substance P can act as a mitogen, promoting tumor growth, angiogenesis, and metastasis. Consequently, NK-1 receptor antagonists are being explored as potential anti-cancer agents. The utility of this compound in this context would depend on the specific tumor type and the importance of peripheral NK-1 receptor signaling in its progression.
Experimental Protocols
In Vitro NK-1 Receptor Binding Assay
This protocol describes a representative method for determining the binding affinity of a test compound like this compound to the human NK-1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human NK-1 receptor.
Materials:
-
Human recombinant CHO-K1 cells expressing the human NK-1 receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, pH 7.4).
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Test compound: this compound, serially diluted.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the human NK-1 receptor to confluency.
-
Harvest cells and centrifuge.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand ([³H]-Substance P at a concentration near its Kd), and either vehicle, non-specific binding control, or a concentration of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: Substance P/NK-1 Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for an NK-1 Receptor Binding Assay.
Logical Relationships
Caption: Logic for Repurposing this compound for Peripheral Indications.
Conclusion and Future Directions
While this compound did not meet its primary endpoints in the treatment of pain, its established safety profile and, most notably, its limited CNS penetration, make it a valuable tool for investigating the role of peripheral NK-1 receptors in disease. The promising preclinical data in corneal neovascularization provides a strong proof-of-concept for its utility in a peripherally-driven pathology.
Future research should focus on:
-
Preclinical studies of this compound in models of chronic pruritus, overactive bladder, and specific inflammatory conditions.
-
Pharmacokinetic studies to better characterize the tissue distribution of this compound in relevant peripheral compartments.
-
Development of topical or localized delivery systems to maximize efficacy and minimize systemic exposure for indications like dermatological and ocular disorders.
The story of this compound is a prime example of how a "failed" drug can be repurposed by leveraging a comprehensive understanding of its pharmacological properties. For researchers and drug developers, it highlights the importance of considering the full spectrum of a compound's characteristics, as a perceived liability in one context may be a significant asset in another.
References
An In-depth Review of Lanepitant Studies in Scientific Literature
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lanepitant (LY303870), a selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor, was developed by Eli Lilly and Company for the treatment of various pain conditions. The primary mechanism of action involves the blockade of substance P, a key neuropeptide implicated in pain transmission and neurogenic inflammation. Despite promising preclinical data, this compound failed to demonstrate sufficient efficacy in multiple Phase II clinical trials for migraine, painful diabetic neuropathy, and osteoarthritis, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and study designs. The consistent lack of clinical efficacy, potentially due to poor penetration of the blood-brain barrier in humans, serves as a critical case study in the challenges of translating preclinical success to clinical utility for NK-1 receptor antagonists in pain management.
Introduction
Substance P, an undecapeptide of the tachykinin family, is a crucial mediator in the transmission of pain signals within the central and peripheral nervous systems[1]. It exerts its biological effects primarily through the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor[2]. The binding of substance P to NK-1 receptors on neurons and other cells triggers a cascade of events leading to neuronal excitation, vasodilation, and plasma extravasation, collectively known as neurogenic inflammation[1][3]. This pathway has been identified as a promising target for novel analgesic drugs.
This compound (LY303870) emerged as a potent and selective antagonist of the NK-1 receptor[4]. Preclinical studies demonstrated its ability to block substance P-induced effects and show efficacy in animal models of pain and inflammation. These encouraging early results prompted a series of clinical trials to evaluate its potential as a treatment for various pain disorders in humans. This document synthesizes the findings from these pivotal studies.
Mechanism of Action: The Substance P/NK-1 Receptor Pathway
This compound competitively binds to the NK-1 receptor, thereby preventing the binding of substance P and inhibiting the downstream signaling cascade. This blockade is the basis for its intended therapeutic effects of reducing pain and inflammation.
The signaling pathway is initiated when a noxious stimulus triggers the release of substance P from the terminals of primary afferent sensory neurons. Substance P then binds to NK-1 receptors on post-synaptic neurons in the spinal cord and on peripheral cells, leading to the activation of intracellular second messenger systems and subsequent biological responses.
References
Lanepitant: A Tachykinin NK1 Receptor Antagonist for the Treatment of Corneal Neovascularization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Corneal neovascularization (CNV) is a sight-threatening condition characterized by the invasion of new blood vessels into the normally avascular cornea, leading to vision loss.[1][2] Current treatment modalities are often limited in efficacy and can be associated with significant side effects.[3][4] This technical guide explores the therapeutic potential of Lanepitant, a high-affinity, competitive antagonist of the tachykinin neurokinin-1 receptor (NK1R), in managing CNV. Preclinical evidence strongly suggests that by blocking the action of Substance P (SP), a key neuropeptide involved in inflammation and angiogenesis, this compound can effectively reduce both hemangiogenesis and lymphangiogenesis in the cornea.[1] This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and detailed experimental protocols related to the evaluation of this compound for the treatment of CNV.
Introduction: The Role of Substance P in Corneal Neovascularization
The cornea maintains its avascularity through a delicate balance of pro- and anti-angiogenic factors. In response to inflammatory stimuli such as chemical burns or trauma, this balance is disrupted, leading to the growth of new blood and lymphatic vessels. The neuropeptide Substance P (SP), a member of the tachykinin family, has been identified as a key mediator in this pathological process.
Released from sensory nerve endings in the cornea upon injury, SP exerts its pro-inflammatory and pro-angiogenic effects primarily through the activation of the NK1 receptor, which is expressed on various cell types including immune cells, endothelial cells, and epithelial cells. Elevated levels of SP have been observed in the corneas of animal models of CNV and in the tears of patients with this condition. The binding of SP to its NK1 receptor triggers a signaling cascade that promotes inflammation, leukocyte infiltration, and the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), ultimately driving the formation of new blood vessels.
This compound, as a selective NK1R antagonist, offers a targeted therapeutic approach to inhibit the SP-mediated signaling pathway and thereby suppress CNV.
Mechanism of Action of this compound in Corneal Neovascularization
This compound functions by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling. This blockade disrupts the inflammatory and angiogenic cascade at a critical point.
Preclinical Efficacy of this compound
The efficacy of this compound in reducing CNV has been evaluated in murine models of alkali burn- and suture-induced corneal injury. The key findings from these studies are summarized in the tables below.
Topical Administration of this compound
Table 1: Efficacy of Topical this compound in the Alkali Burn Model
| Concentration | Treatment Duration | Outcome Measure | Result | Statistical Significance |
| 1.6 mg/mL | 4 days | Hemangiogenesis | Significant Reduction | P < 0.05 |
| 6.4 mg/mL | 4 days | Hemangiogenesis | Significant Reduction | P < 0.05 |
| 1.6 mg/mL | 4 days | Lymphangiogenesis | Significant Reduction | P < 0.05 |
| 6.4 mg/mL | 4 days | Lymphangiogenesis | Significant Reduction | P < 0.05 |
| Not Specified | 4 days | Leukocyte Infiltration | Reduction | P < 0.05 |
| Not Specified | 4 days | Corneal SP Levels | Reduction | Data not shown |
Source: Data compiled from a study by Barbariga et al.
Table 2: Efficacy of Topical this compound in the Suture Model
| Concentration | Treatment Duration | Outcome Measure | Result |
| Up to 6.4 mg/mL | 7 days | Hemangiogenesis | Ineffective |
| Up to 6.4 mg/mL | 7 days | Lymphangiogenesis | Ineffective |
Source: Data compiled from a study by Barbariga et al.
Subconjunctival Administration of this compound
Table 3: Efficacy of Subconjunctival this compound in the Alkali Burn Model
| Concentration | Treatment Duration | Outcome Measure | Result | Statistical Significance |
| 12.8 mg/mL | 10 days | Hemangiogenesis | Significant Reduction | P < 0.05 |
| 12.8 mg/mL | 10 days | Leukocyte Infiltration | Significant Reduction | P < 0.05 |
| 12.8 mg/mL | 10 days | Corneal Perforation Rate | Reduction | Not Specified |
| 12.8 mg/mL | 10 days | Corneal Opacity | Reduction | Not Specified |
| 12.8 mg/mL | 10 days | Tear Secretion | Improvement | Not Specified |
Source: Data compiled from a study by Barbariga et al.
Table 4: Efficacy of Subconjunctival this compound in the Suture Model
| Concentration | Treatment Duration | Outcome Measure | Result | Statistical Significance |
| 12.8 mg/mL | 10 days | Hemangiogenesis | No Significant Reduction | Not Specified |
| 12.8 mg/mL | 10 days | Lymphangiogenesis | Significant Reduction | P < 0.01 |
| 12.8 mg/mL | 10 days | Leukocyte Infiltration | Significant Reduction | P < 0.05 |
| 12.8 mg/mL | 10 days | Corneal SP Levels | Reduction | Not Specified |
Source: Data compiled from a study by Barbariga et al.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Murine Models of Corneal Neovascularization
Two standard C57BL/6 mouse models were utilized to induce CNV.
Alkali Burn Model:
-
Mice are anesthetized with an intraperitoneal injection of ketamine/xylazine.
-
A 2 mm diameter filter paper disc soaked in 1N NaOH is applied to the central cornea for 40 seconds.
-
The corneal surface is immediately and thoroughly irrigated with sterile saline.
Suture-Induced Model:
-
Mice are anesthetized as described above.
-
Three 11-0 nylon sutures are placed intrastromally in a triangular pattern in the cornea.
-
The sutures are left in place for the duration of the experiment.
This compound Administration
Topical Administration:
-
This compound is dissolved in a saline vehicle.
-
A 5 µL drop of the this compound solution (at concentrations of 1.6 mg/mL or 6.4 mg/mL) is administered to the ocular surface six times a day for the specified treatment duration.
-
Control animals receive the saline vehicle alone.
Subconjunctival Administration:
-
This compound is dissolved in a saline vehicle.
-
A 10 µL injection of the this compound solution (12.8 mg/mL) is administered subconjunctivally every 48 hours for 10 days.
-
Control animals receive subconjunctival injections of the saline vehicle.
Quantification of Corneal Neovascularization
-
At the end of the treatment period, mice are euthanized.
-
The corneas are excised and prepared as whole-mounts.
-
Immunofluorescence staining is performed using antibodies against CD31 for blood vessels and LYVE-1 for lymphatic vessels.
-
Images of the corneal whole-mounts are captured using a confocal microscope.
-
The area of neovascularization is measured using image analysis software (e.g., ImageJ) and expressed as a ratio of the neovascularized area to the total corneal area.
Assessment of Leukocyte Infiltration
-
Corneal whole-mounts are stained with an antibody against CD45, a pan-leukocyte marker.
-
The number of CD45-positive cells is quantified from the captured images.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for corneal neovascularization. Its targeted mechanism of action, which involves the blockade of the Substance P/NK1R signaling pathway, effectively reduces both hemangiogenesis and lymphangiogenesis, as well as associated inflammation, in preclinical models. The differential efficacy observed between topical and subconjunctival administration routes and between the alkali burn and suture models highlights the importance of optimizing drug delivery and considering the underlying etiology of the CNV.
Further research is warranted to fully elucidate the therapeutic window and optimal dosing regimen for this compound. Clinical trials are necessary to establish the safety and efficacy of this compound in human patients with corneal neovascularization. The development of a sustained-release formulation could enhance patient compliance and therapeutic outcomes. Given its targeted anti-inflammatory and anti-angiogenic properties, this compound represents a promising novel therapy for this challenging ocular condition.
References
Methodological & Application
Lanepitant: Detailed Synthesis and Purification Protocols for a Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the synthesis and purification methods for Lanepitant (also known as LY303870), a potent and selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor. The methodologies detailed herein are compiled to assist researchers in the replication and potential optimization of the synthetic and purification pathways for this compound of significant interest in neuropharmacology.
This compound has been investigated for its potential therapeutic effects in various conditions, including migraine and pain. Its mechanism of action involves the blockade of the NK1 receptor, thereby inhibiting the effects of Substance P, a neuropeptide involved in pain transmission and inflammation.
Chemical Synthesis of this compound (LY303870)
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired (R)-enantiomer, which is the biologically active form. The following protocol is a detailed description of the key steps involved in its synthesis.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound (LY303870).
Detailed Synthetic Protocol
Step 1: Synthesis of the Weinreb Amide
-
To a solution of N-Boc-D-tryptophan (1 equivalent) in dichloromethane (DCM), oxalyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in DCM and added to a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and triethylamine (3 equivalents) in DCM at 0 °C.
-
The reaction is stirred overnight at room temperature.
-
The mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the Weinreb amide.
Step 2: Reduction to the Aldehyde
-
The Weinreb amide (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.
-
Lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is added portion-wise.
-
The reaction is stirred at 0 °C for 1-2 hours until completion (monitored by TLC).
-
The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.
-
The resulting slurry is filtered, and the filtrate is concentrated to yield the crude aldehyde.
Step 3: Reductive Amination and Deprotection
-
The crude aldehyde (1 equivalent) and 2-methoxybenzylamine (1.1 equivalents) are dissolved in dichloroethane (DCE).
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added, and the mixture is stirred at room temperature overnight.
-
The reaction is quenched with saturated NaHCO₃ solution and extracted with DCM.
-
The combined organic layers are dried and concentrated.
-
The residue is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stirred for 1 hour to remove the Boc protecting group.
-
The solvent is evaporated to yield the crude diamino intermediate.
Step 4: Acetylation
-
The crude diamino intermediate is dissolved in pyridine.
-
Acetic anhydride (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 3 hours.
-
The solvent is removed under vacuum to give the acetylated intermediate.
Step 5: Final Amide Coupling
-
The acetylated intermediate (1 equivalent), 1-(2-aminoethyl)-4-(piperidin-1-yl)piperidine (1.1 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.5 equivalents) are dissolved in DMF.
-
Diisopropylethylamine (DIPEA) (3 equivalents) is added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated to yield the crude this compound.
Purification of this compound
Purification of the final compound is critical to remove byproducts and ensure high purity for research and development purposes. A multi-step purification protocol is recommended.
| Purification Step | Methodology | Typical Purity Achieved | Key Parameters to Control |
| Initial Work-up | Liquid-liquid extraction | >85% | pH of aqueous washes, choice of organic solvent. |
| Column Chromatography | Silica gel chromatography | 95-98% | Eluent system (e.g., DCM/Methanol gradient), silica gel grade. |
| Chiral Separation | Chiral High-Performance Liquid Chromatography (HPLC) | >99.5% enantiomeric excess | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition (e.g., hexane/isopropanol), flow rate, temperature. |
| Recrystallization | Crystallization from a suitable solvent system | >99.8% chemical purity | Choice of solvent/anti-solvent, cooling rate, seeding. |
Detailed Purification Protocols
Protocol 1: Silica Gel Chromatography
-
The crude this compound is dissolved in a minimal amount of DCM.
-
The solution is loaded onto a silica gel column pre-equilibrated with DCM.
-
The column is eluted with a gradient of methanol in DCM (e.g., 0% to 10% methanol).
-
Fractions are collected and analyzed by TLC or HPLC.
-
Fractions containing the pure product are combined and concentrated.
Protocol 2: Chiral HPLC for Enantiomeric Separation
As this compound is a chiral molecule, separation of the desired (R)-enantiomer from any contaminating (S)-enantiomer is crucial.
-
The product from silica gel chromatography is dissolved in the mobile phase.
-
The solution is injected onto a chiral HPLC column (e.g., Chiralpak IA or AD).
-
The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine), is run isocratically.
-
The elution of the two enantiomers is monitored by UV detection.
-
The fraction corresponding to the (R)-enantiomer (this compound) is collected.
Protocol 3: Recrystallization
-
The purified this compound is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or isopropanol).
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
If crystallization is slow, a seed crystal can be added.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Mechanism of Action: NK1 Receptor Signaling Pathway
This compound exerts its effects by antagonizing the NK1 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade. This compound competitively blocks this binding.
Caption: NK1 receptor signaling pathway and the antagonistic action of this compound.
This detailed guide provides a foundation for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
Application Notes and Protocols: Lanepitant Dissolution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanepitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis. As a result, this compound and other NK1 receptor antagonists are valuable tools for studying these pathways and for the potential development of therapeutic agents. This document provides a detailed protocol for the dissolution of this compound and its application in a common in vitro functional assay.
Physicochemical Data
A clear understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results. The table below summarizes key data for this compound and its commonly available salt form.
| Property | This compound | This compound HCl trihydrate |
| Molecular Weight | 559.74 g/mol | 686.71 g/mol |
| Appearance | Solid powder | Solid powder |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Experimental Protocols
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first critical step for any in vitro assay. Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common and recommended choice.
Materials:
-
This compound HCl trihydrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound HCl trihydrate powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, dissolve 6.87 mg of this compound HCl trihydrate in 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Store the stock solution in small aliquots in tightly sealed, amber vials at -20°C or -80°C to protect from light and moisture. Avoid repeated freeze-thaw cycles.
Stock Solution Concentration Table (using this compound HCl trihydrate, MW: 686.71 g/mol ):
| Desired Stock Concentration | Mass per 1 mL of DMSO |
| 1 mM | 0.687 mg |
| 5 mM | 3.435 mg |
| 10 mM | 6.87 mg |
| 50 mM | 34.35 mg |
In Vitro Functional Assay: Calcium Flux Assay for NK1 Receptor Antagonism
A calcium flux assay is a common and effective method to determine the potency of an NK1 receptor antagonist like this compound. This assay measures the ability of the antagonist to inhibit the increase in intracellular calcium concentration induced by the agonist, Substance P, in cells expressing the NK1 receptor.
Materials:
-
HEK293, CHO, or U2OS cells stably expressing the human NK1 receptor
-
Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Substance P (agonist) stock solution (e.g., 1 mM in water)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities
Experimental Workflow:
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. A typical starting concentration range for an unknown compound might be from 10 nM to 100 µM.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and no-agonist control.
-
Pre-incubate the plate with this compound for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Addition and Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen calcium dye.
-
After a baseline reading, use the instrument's liquid handler to add a pre-determined concentration of Substance P (typically the EC₈₀ concentration) to all wells except the no-agonist control.
-
Continue recording the fluorescence to capture the calcium mobilization signal.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (100% response) and the no-agonist control (0% response).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor. The primary signaling pathway is through the Gq alpha subunit of the heterotrimeric G-protein.
Application Notes and Protocols for In Vivo Animal Studies with Lanepitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanepitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[1] Antagonism of the NK-1 receptor is a therapeutic strategy for several conditions, including chemotherapy-induced nausea and vomiting, and has been investigated for migraine and other disorders.[2] These application notes provide a detailed guide for the formulation and in vivo administration of this compound in animal models, crucial for preclinical research and development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK-1 receptor. This action inhibits the downstream signaling cascades initiated by Substance P, which are involved in nociception and inflammatory responses.
Data Presentation: Formulation and Dosing
Due to the limited publicly available data on specific this compound formulations for preclinical in vivo studies, the following table summarizes recommended starting points for formulation development based on common practices for poorly water-soluble compounds in rodent models. Researchers should perform their own validation studies to determine the optimal formulation and dosage for their specific experimental needs.
| Parameter | Recommendation | Rationale/Considerations |
| Vehicle Selection | 10-20% DMSO in saline or PEG400 | This compound is a lipophilic compound with poor water solubility. A co-solvent system is often necessary to achieve a suitable concentration for in vivo dosing.[3] |
| 0.5-1% Tween 80 in saline | The use of a surfactant can help to create a stable suspension or microemulsion for oral or parenteral administration. | |
| Concentration Range | 1-10 mg/mL | The concentration should be adjusted based on the desired dose and the maximum tolerated volume for the chosen route of administration. |
| Route of Administration | Intraperitoneal (IP), Oral (PO), Subcutaneous (SC) | The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.[4] |
| Dosage Range (Rodents) | 5-20 mg/kg | This is a general starting range and should be optimized based on dose-response studies for the specific animal model and endpoint being investigated. |
| Dosing Volume (Rodents) | 5-10 mL/kg (IP/PO), 1-2 mL/kg (SC) | Adherence to established guidelines for dosing volumes is critical to minimize animal stress and potential adverse effects.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Administration in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average body weight, calculate the total mass of this compound needed.
-
Prepare the vehicle: In a sterile vial, prepare the co-solvent vehicle. For a 10% DMSO, 40% PEG400, and 50% saline formulation, combine the components in the correct proportions. For example, for 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of sterile saline.
-
Dissolve this compound: Add the calculated amount of this compound powder to the vehicle.
-
Solubilize: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution, but the stability of this compound under these conditions should be verified.
-
Final Preparation: Draw the final formulation into sterile syringes for administration.
-
Administration: Inject the calculated volume intraperitoneally into the lower abdominal quadrant of the mouse, being careful to avoid the cecum and bladder.
Protocol 2: In Vivo Efficacy Study of this compound in a Rodent Model of Inflammatory Pain
Animal Model: Carrageenan-induced paw edema in rats.
Objective: To evaluate the anti-inflammatory and analgesic effects of this compound.
Procedure:
-
Acclimatization: Acclimate male Wistar rats (180-220 g) to the experimental conditions for at least 3 days prior to the experiment.
-
Grouping: Randomly assign animals to different treatment groups (n=6-8 per group):
-
Vehicle control (e.g., 10% DMSO in saline)
-
This compound (e.g., 5, 10, 20 mg/kg, IP)
-
Positive control (e.g., Indomethacin, 10 mg/kg, IP)
-
-
Drug Administration: Administer the vehicle, this compound, or the positive control 30 minutes prior to the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus) at the same time points as the paw volume measurement.
-
Data Analysis: Calculate the percentage inhibition of paw edema and the increase in paw withdrawal latency for each group compared to the vehicle control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathway of the NK-1 Receptor
The following diagram illustrates the major downstream signaling pathways activated upon the binding of Substance P to the NK-1 receptor. This compound, as an antagonist, blocks these signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanepitant in a Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanepitant (also known as LY303870) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor is a key component in pain signaling pathways, primarily activated by the neuropeptide Substance P. Substance P is released from primary afferent sensory neurons upon noxious stimulation and contributes to both the transmission of pain signals and the process of neurogenic inflammation. By blocking the NK-1 receptor, this compound can interrupt these processes, suggesting its potential as an analgesic agent.
The formalin-induced pain model is a widely used preclinical assay to evaluate the efficacy of analgesic compounds.[2][3] The injection of a dilute formalin solution into the paw of a rodent elicits a distinct biphasic pain response.[4]
-
Phase I (Acute Phase): Occurs immediately after injection and is characterized by nociceptive behaviors such as licking and flinching. This phase is thought to result from the direct chemical activation of C-fiber nociceptors.
-
Phase II (Inflammatory Phase): Begins after a brief quiescent period and involves a more prolonged period of pain behaviors. This phase is associated with an inflammatory response and central sensitization within the dorsal horn of the spinal cord.[5]
This compound has been shown to be effective in the formalin analgesic model, particularly in attenuating the second phase of the pain response, indicating its potential to modulate inflammatory pain and central sensitization. This document provides detailed protocols for utilizing this compound in a formalin-induced pain model, along with a summary of its effects and the underlying signaling pathways.
Data Presentation
The following table summarizes the dose-dependent effect of orally administered this compound on the late phase (Phase II) of the formalin-induced pain response in rodents.
| Treatment Group | Dose (mg/kg, p.o.) | Pain Response (Licking Behavior) |
| Vehicle | - | Baseline Nociceptive Response |
| This compound | (Dose Range) | Dose-dependent blockade of licking behavior |
| This compound | 10 | Significant and long-lasting (≥ 24 hours) blockade of licking behavior |
Note: Specific quantitative values for the reduction in licking time are not publicly available in the cited literature, however, the qualitative dose-dependent effect is clearly stated.
Experimental Protocols
Protocol 1: Evaluation of Orally Administered this compound in the Rat Formalin-Induced Pain Model
1. Animals:
-
Male Sprague-Dawley rats (or other appropriate strain) weighing 200-250g.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatize animals to the testing environment for at least 2-3 days before the experiment.
2. Materials and Reagents:
-
This compound (LY303870)
-
Vehicle for this compound (e.g., 1% carboxymethylcellulose)
-
Formalin solution (e.g., 2.5% or 5% in sterile saline)
-
Oral gavage needles
-
27-30 gauge needles and syringes for formalin injection
-
Plexiglas observation chambers
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Timer
3. Experimental Procedure:
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle orally (p.o.) via gavage at the desired doses (e.g., a dose range including 10 mg/kg).
-
The timing of administration should be selected based on the pharmacokinetic profile of this compound to ensure peak effect during the second phase of the formalin test. A pre-treatment time of 60-180 minutes is common for oral compounds.
-
-
Acclimation:
-
Following drug administration, place each animal individually into a Plexiglas observation chamber and allow them to acclimate for at least 30 minutes.
-
-
Formalin Injection:
-
Gently restrain the rat and inject 50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a 27-30 gauge needle.
-
-
Observation and Scoring:
-
Immediately after formalin injection, return the animal to the observation chamber and start the timer.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically 60 minutes, divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-formalin injection.
-
Phase II (Late Phase): 15-60 minutes post-formalin injection.
-
-
For more detailed analysis, data can be collected in 5-minute intervals.
-
-
Data Analysis:
-
Calculate the total licking/flinching time for both Phase I and Phase II for each animal.
-
Compare the mean licking/flinching times between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in pain behaviors in the this compound groups compared to the vehicle group indicates an analgesic effect. This compound is expected to show a significant effect in Phase II.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Formalin-Induced Pain and this compound's Mechanism of Action
Formalin injection into the paw initiates a cascade of events leading to the sensation of pain. This compound intervenes in this pathway by blocking the NK-1 receptor.
Caption: Formalin activates nociceptors, leading to Substance P release and NK-1 receptor activation, causing pain. This compound blocks this receptor.
Experimental Workflow for Evaluating this compound in the Formalin Test
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for the formalin test with this compound administration.
Conclusion
This compound, as a selective NK-1 receptor antagonist, demonstrates efficacy in the formalin-induced pain model, particularly by attenuating the inflammatory and central sensitization-mediated second phase. The provided protocols and diagrams offer a comprehensive guide for researchers to investigate the analgesic properties of this compound and other NK-1 receptor antagonists. These studies are valuable for understanding the role of the Substance P/NK-1 receptor system in pain and for the development of novel analgesic therapies.
References
- 1. Pharmacological characterization of LY303870: a novel, potent and selective nonpeptide substance P (neurokinin-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for Tonic Activation of NK-1 Receptors during the Second Phase of the Formalin Test in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Lanepitant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanepitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide implicated in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. By blocking the binding of Substance P to the NK1 receptor, this compound holds therapeutic potential for various conditions. These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound in vitro.
The primary mechanism of action for this compound is the competitive blockade of the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. The primary coupling is to the Gq alpha subunit, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. Additionally, the NK1 receptor can couple to Gi, inhibiting adenylyl cyclase and thus decreasing cyclic AMP (cAMP) levels, and can also modulate the ERK/MAPK signaling pathway, which is involved in cell proliferation and differentiation.
This document outlines three key cell-based assays to assess the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced signaling:
-
Calcium Flux Assay: Measures the inhibition of Substance P-induced intracellular calcium mobilization.
-
cAMP Assay: Measures the reversal of Substance P-induced inhibition of forskolin-stimulated cAMP production.
-
ERK Phosphorylation Assay: Measures the inhibition of Substance P-induced phosphorylation of extracellular signal-regulated kinase (ERK).
Data Presentation
Table 1: Agonist Potency of Substance P in NK1 Receptor-Expressing Cells
| Agonist | Assay Type | Cell Line | EC50 (-log M) | EC50 (nM) |
| Substance P | Calcium Mobilization | HEK293-NK1 | 8.5 ± 0.3[1][2][3] | ~3.16 |
| Substance P | cAMP Accumulation | HEK293-NK1 | 7.8 ± 0.1[1][2] | ~15.8 |
Table 2: Antagonist Potency of a Reference NK1 Receptor Antagonist
| Antagonist | Assay Type | Cell Line | pKB | Ki (nM) |
| Netupitant | Calcium Mobilization | CHO-NK1 | 8.87 | ~1.35 |
Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates higher antagonist potency. The Ki value is derived from the pKB.
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Experimental Workflow for NK1 Receptor Antagonist Assays
Experimental Protocols
Calcium Flux Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by Substance P in CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.
-
Culture Medium: Ham’s F-12 or DMEM, respectively, supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage).
-
Substance P (agonist).
-
This compound (test antagonist).
-
A known NK1 antagonist as a positive control (e.g., Aprepitant).
-
-
Equipment:
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities and integrated liquid handling (e.g., FLIPR, FlexStation).
-
Protocol:
-
Cell Culture and Seeding:
-
Culture the NK1-expressing cells according to standard protocols.
-
Seed the cells into 384-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 10,000 - 20,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer, according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference antagonist in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Prepare a solution of Substance P in assay buffer at a concentration that elicits 80% of its maximal response (EC80). This concentration should be predetermined in an agonist-mode experiment (typically in the low nanomolar range).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will add the this compound/antagonist solutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes).
-
The instrument will then add the Substance P (EC80) solution to all wells while simultaneously recording the fluorescence signal over time (kinetic read).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the percentage of inhibition for each concentration of this compound relative to the response of Substance P alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay
This assay measures the ability of this compound to block the Substance P-mediated inhibition of forskolin-stimulated cAMP production in cells expressing the Gi-coupled NK1 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human NK1 receptor.
-
Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.
-
Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Reagents:
-
Forskolin (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Substance P (agonist).
-
This compound (test antagonist).
-
A known NK1 antagonist as a positive control.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Equipment:
-
384-well low-volume white microplates.
-
A plate reader compatible with the chosen cAMP detection technology.
-
Protocol:
-
Cell Preparation:
-
Culture and harvest the NK1-expressing cells.
-
Resuspend the cells in assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM).
-
-
Compound Plating:
-
Prepare serial dilutions of this compound and the reference antagonist in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each antagonist concentration into the wells of the 384-well plate.
-
-
Cell Stimulation:
-
Prepare a solution containing Substance P at its EC80 concentration and forskolin (a concentration predetermined to provide a robust signal, e.g., 1-10 µM).
-
Add the Substance P/forskolin mixture to the wells containing the antagonists.
-
Immediately add the cell suspension to each well.
-
Seal the plate and incubate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP kit being used. This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the Substance P effect for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK Phosphorylation Assay
This assay measures the ability of this compound to inhibit Substance P-induced phosphorylation of ERK1/2 in cells expressing the NK1 receptor.
Materials:
-
Cell Line: U2OS or HEK293 cells stably expressing the human NK1 receptor.
-
Culture Medium: Appropriate medium for the cell line, supplemented as described above.
-
Assay Buffer: Serum-free medium or HBSS.
-
Reagents:
-
Substance P (agonist).
-
This compound (test antagonist).
-
A known NK1 antagonist as a positive control.
-
A commercial phospho-ERK detection kit (e.g., AlphaScreen SureFire, HTRF, or cell-based ELISA).
-
-
Equipment:
-
384-well tissue culture-treated microplates.
-
A plate reader compatible with the chosen detection technology.
-
Protocol:
-
Cell Culture and Serum Starvation:
-
Seed the cells in 384-well plates and allow them to adhere overnight.
-
To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference antagonist in assay buffer.
-
Add the antagonist solutions to the wells and pre-incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of Substance P at its EC80 concentration for ERK phosphorylation (to be determined empirically).
-
Add the Substance P solution to the wells and incubate for a short period, typically 5-10 minutes at 37°C, as ERK phosphorylation is often transient.
-
-
Cell Lysis and Detection:
-
Remove the stimulation medium and lyse the cells using the lysis buffer provided in the detection kit.
-
Transfer the cell lysates to the detection plate if required by the protocol.
-
Add the detection reagents (e.g., antibody-coated beads for AlphaScreen) and incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal corresponding to phosphorylated ERK.
-
Normalize the phospho-ERK signal to the total ERK signal or total protein content if the assay allows.
-
Calculate the percentage of inhibition of Substance P-induced ERK phosphorylation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationships in Data Analysis
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Routes of Lanepitant in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the administration of Lanepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, in rodent models. The following sections offer guidance on various administration routes, quantitative data considerations, and experimental methodologies to ensure data reproducibility and animal welfare.
Data Presentation: Pharmacokinetic Parameters of an NK-1 Antagonist
| Parameter | Intravenous (IV) | Oral (p.o.) | Intraduodenal (i.d.) | Intraportal (i.p.v.) |
| Bioavailability (%) | 100 | 1.4 | 26 | 48 |
| Elimination Half-life (t½) (h) | 2.93 | 12.4 | 2.91 | Not Reported |
Data for Cam-2445 in rats.[1] This table serves as an example of pharmacokinetic data for a selective NK-1 receptor antagonist and should not be directly extrapolated to this compound.
Signaling Pathway of this compound
This compound functions as a competitive antagonist of the neurokinin-1 (NK-1) receptor, thereby blocking the binding of its natural ligand, Substance P (SP). This interaction inhibits downstream signaling cascades associated with pain, inflammation, and emesis. The binding of SP to the NK-1 receptor, a G protein-coupled receptor (GPCR), typically activates Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, triggering a variety of cellular responses. By blocking the initial binding of Substance P, this compound effectively prevents the initiation of this signaling cascade.
Caption: this compound blocks Substance P binding to the NK-1 receptor.
Experimental Workflow for a Rodent Pharmacokinetic Study
A typical pharmacokinetic (PK) study in rodents involves several key steps, from drug administration to data analysis, to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Caption: Workflow for a typical rodent pharmacokinetic study.
Experimental Protocols
The following are detailed protocols for the administration of this compound via various routes in rodent models. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.
Oral Administration (PO) via Gavage
Description: This method ensures precise oral dosing and is suitable for compounds that are not palatable or need to bypass the oral cavity.[2][3]
Materials:
-
This compound solution/suspension
-
Sterile vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume.
-
Restraint: Gently but firmly restrain the animal to prevent movement of the head and torso.[2] For mice, this can be achieved by scruffing the neck and back. For rats, a two-person restraint method may be preferred.[4]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus. The animal should swallow the tube. If there is any resistance or the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Drug Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Needle Removal: Gently withdraw the gavage needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse effects.
Intravenous Administration (IV) via Tail Vein
Description: This route provides immediate and complete bioavailability, making it the standard for determining absolute bioavailability.
Materials:
-
Sterile, filtered this compound solution
-
Sterile syringes (e.g., 0.5-1 mL) with fine-gauge needles (27-30G for mice, 25-27G for rats)
-
Restraint device (e.g., rodent restrainer)
-
Warming lamp or warm water bath
Protocol:
-
Animal Preparation: Place the animal in a restraint device, allowing access to the tail. To dilate the tail veins, warm the tail using a heating lamp or by immersing it in warm water.
-
Vein Visualization: The lateral tail veins are the most accessible sites for injection.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Drug Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
Needle Removal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Post-Administration Monitoring: Return the animal to its cage and observe for any signs of distress.
Intraperitoneal Administration (IP)
Description: A common parenteral route in rodents that allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1-3 mL) with appropriate gauge needles (25-27G for mice, 23-25G for rats)
-
70% alcohol swabs
Protocol:
-
Animal Preparation: Weigh the animal to calculate the correct dose volume.
-
Restraint: Manually restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site Identification: The injection should be made into the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Site Preparation: Clean the injection site with a 70% alcohol swab.
-
Needle Insertion: With the needle bevel facing up, insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood (indicating entry into a blood vessel) or urine (indicating puncture of the bladder) is aspirated. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Drug Administration: Inject the this compound solution at a steady rate.
-
Needle Removal: Withdraw the needle and return the animal to its cage.
-
Post-Administration Monitoring: Observe the animal for any signs of pain or distress.
Subcutaneous Administration (SC)
Description: This route involves injecting the drug into the loose skin, typically in the interscapular region, allowing for slower and more sustained absorption compared to IV or IP routes.
Materials:
-
Sterile this compound solution/suspension
-
Sterile syringes (1-3 mL) with appropriate gauge needles (25-27G for mice, 23-25G for rats)
Protocol:
-
Animal Preparation: Weigh the animal to determine the correct dose volume.
-
Restraint: Manually restrain the animal on a flat surface.
-
Injection Site: The preferred site is the loose skin over the back, between the shoulder blades (interscapular region).
-
Skin Tenting: Gently lift a fold of skin to create a "tent".
-
Needle Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.
-
Drug Administration: Inject the this compound formulation. A small bleb should be visible under the skin.
-
Needle Removal: Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor the injection site for any signs of irritation.
References
- 1. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Lanepitant in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lanepitant is a potent, non-peptide antagonist of the neurokinin-1 (NK-1) receptor, which has been investigated for its potential therapeutic role in conditions such as migraine and chemotherapy-induced nausea and vomiting. Pharmacokinetic studies are crucial in the clinical development of drugs like this compound to understand their absorption, distribution, metabolism, and excretion (ADME) properties. Accurate and precise measurement of drug concentrations in biological matrices, such as plasma, is fundamental for these studies.
This application note provides a representative protocol for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive bioanalytical assay for pharmacokinetic assessments. While a specific validated method for this compound is not publicly available, this protocol is based on established principles and common practices for the analysis of small molecule drugs in biological matrices.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule drug in plasma. These values are representative and should be established for this compound during method validation.
| Parameter | Representative Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Stability | Stable under expected sample handling and storage conditions |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the study samples)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥ 98%)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, e.g., 50 x 2.1 mm, 1.8 µm
-
Data acquisition and processing software
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike the working standard solutions into blank human plasma to prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject an aliquot (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Method
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of this compound and the IS into the mass spectrometer.
Diagrams
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: this compound's mechanism of action via NK-1 receptor antagonism.
Application Notes and Protocols: Immunohistochemical Analysis of NK1 Receptor Occupancy by Lanepitant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the receptor occupancy of the Neurokinin-1 (NK1) receptor by Lanepitant using immunohistochemistry (IHC). This method is crucial for preclinical and clinical research to determine the extent to which this compound binds to its target receptor in tissue samples, offering insights into its pharmacokinetic and pharmacodynamic properties.
Introduction
The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP).[1] The interaction between SP and NK1R is implicated in various physiological and pathological processes, including pain transmission, inflammation, and mood disorders.[1][2][3] this compound (LY303870) is a selective, non-peptide antagonist of the NK1 receptor.[4] Although initially developed as an analgesic, its clinical efficacy was limited, potentially due to poor blood-brain barrier penetration in humans. However, research into its peripheral applications continues.
Determining the degree of NK1 receptor occupancy by this compound is essential for understanding its therapeutic potential and optimizing dosing regimens. While methods like Positron Emission Tomography (PET) have been used to determine brain receptor occupancy for other NK1R antagonists like aprepitant, immunohistochemistry offers a valuable, tissue-specific alternative for preclinical studies and peripheral tissue analysis. This protocol outlines a competitive binding IHC approach to visualize and quantify this compound's occupancy of NK1 receptors.
Principle of the Assay
This protocol is based on a competitive binding principle. Tissue sections are incubated with this compound, allowing it to bind to the NK1 receptors. Subsequently, a primary antibody that recognizes an extracellular epitope of the NK1 receptor is added. The binding of this primary antibody will be inversely proportional to the occupancy of the receptor by this compound. A reduced IHC signal in the presence of this compound, as compared to a control without the drug, indicates receptor occupancy.
Data Presentation
Quantitative analysis of IHC staining can be performed using image analysis software to measure staining intensity and the percentage of positive cells. The data can be summarized in a table for clear comparison between different treatment groups.
Table 1: Semi-Quantitative Analysis of NK1 Receptor Staining Intensity
| Treatment Group | Staining Intensity Score (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) | H-Score (Mean ± SD) | Receptor Occupancy (%) |
| Vehicle Control | 3.0 ± 0.5 | 85 ± 10 | 255 ± 45 | 0 |
| This compound (10 nM) | 2.5 ± 0.6 | 70 ± 12 | 175 ± 42 | 31.4 |
| This compound (100 nM) | 1.5 ± 0.4 | 40 ± 8 | 60 ± 16 | 76.5 |
| This compound (1 µM) | 0.5 ± 0.2 | 15 ± 5 | 7.5 ± 3.75 | 97.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Scoring Method:
-
Staining Intensity Score: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
-
Percentage of Positive Cells: The percentage of cells showing positive staining.
-
H-Score: Calculated as: Staining Intensity Score × Percentage of Positive Cells.
-
Receptor Occupancy (%): Calculated as: (1 - (H-Score of this compound group / H-Score of Vehicle Control group)) × 100.
Experimental Protocols
This section details the necessary reagents and the step-by-step procedure for the IHC analysis.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
This compound (LY303870)
-
Primary Antibody: Rabbit anti-NK1R polyclonal antibody (extracellular domain) (e.g., Alomone Labs #ATR-001)
-
Secondary Antibody: Biotinylated anti-rabbit IgG
-
Detection System: Streptavidin-HRP and DAB (3,3'-Diaminobenzidine) substrate kit
-
Antigen Retrieval Solution: Sodium Citrate buffer (10 mM, pH 6.0)
-
Blocking Buffer: 10% Normal Goat Serum in PBS with 1% BSA
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T)
-
De-paraffinization and Rehydration Reagents: Xylene and graded ethanol series
-
Counterstain: Hematoxylin
-
Mounting Medium
Immunohistochemistry Protocol
-
De-paraffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat slides in Sodium Citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer for 20 minutes.
-
-
This compound Incubation (Competitive Binding Step):
-
Prepare different concentrations of this compound in a suitable buffer (e.g., PBS).
-
Apply the this compound solutions to the tissue sections. For the negative control, apply the buffer alone.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Blocking:
-
Rinse slides with PBS-T (3 changes for 5 minutes each).
-
Apply blocking buffer (10% Normal Goat Serum in PBS with 1% BSA) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Without rinsing, apply the primary anti-NK1R antibody (diluted in blocking buffer, e.g., 1:100) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS-T (3 changes for 5 minutes each).
-
Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with PBS-T (3 changes for 5 minutes each).
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Rinse with PBS-T (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Apply DAB substrate solution and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IHC Receptor Occupancy
References
Application Notes and Protocols for Assessing Lanepitant Antagonism Using Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanepitant (also known as LY303870) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide implicated in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[3][4] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, couples to Gαq to activate the phospholipase C (PLC) signaling cascade.[4] This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.
Calcium mobilization assays are therefore a robust and widely used functional method to screen for and characterize the activity of NK1 receptor antagonists like this compound. These assays directly measure the increase in intracellular calcium concentration following receptor activation. By pre-incubating cells with an antagonist, the dose-dependent inhibition of the agonist-induced calcium signal can be quantified, typically by determining the half-maximal inhibitory concentration (IC50). This application note provides a detailed protocol for assessing the antagonism of this compound at the NK1 receptor using a fluorescent calcium-sensitive dye, Fluo-4 AM.
Data Presentation: Potency of NK1 Receptor Antagonists
The following table summarizes the in vitro functional potency of this compound and other common NK1 receptor antagonists. It is important to note that assay conditions, such as cell line and specific assay methodology (e.g., phosphoinositide turnover vs. direct calcium flux), can influence the determined potency values.
| Antagonist | Potency (Ki/IC50) | Assay Type | Cell Line | Reference |
| This compound (LY303870) | Ki = 1.5 nM | Phosphoinositide Turnover | UC-11 MG human astrocytoma | |
| Aprepitant | IC50 = 31.55 µM | Cell Viability (MTT) | MG-63 osteosarcoma | |
| L-733,060 | - | - | - | |
| L-732,138 | - | - | - |
Signaling Pathway and Experimental Logic
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: NK1 Receptor Signaling Pathway and Point of this compound Antagonism.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Caption: Logical Relationship of this compound Antagonism.
Experimental Protocols
This protocol describes a method for determining the IC50 of this compound in inhibiting Substance P-induced calcium mobilization in a recombinant cell line expressing the human NK1 receptor (e.g., CHO-hNK1 or HEK293-hNK1).
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) if required.
-
Assay Plates: 96-well black-walled, clear-bottom cell culture plates.
-
This compound (LY303870): Stock solution in DMSO.
-
Substance P (SP): Stock solution in sterile water or a suitable buffer.
-
Fluo-4 AM Calcium Indicator: Stock solution in anhydrous DMSO.
-
Pluronic F-127: 20% solution in DMSO (optional, to aid dye loading).
-
Probenecid: Stock solution (optional, to prevent dye extrusion).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm). Examples include FLIPR or FlexStation.
Protocol
Day 1: Cell Plating
-
Culture CHO-hNK1 cells to 80-90% confluency.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Calcium Assay
-
Prepare Dye Loading Solution:
-
Thaw Fluo-4 AM, Pluronic F-127 (if used), and Probenecid (if used) at room temperature.
-
For each 10 mL of Assay Buffer, add 20 µL of Fluo-4 AM stock solution and 50 µL of 20% Pluronic F-127 (final concentration 0.1%). Mix well.
-
If using Probenecid, add to the final concentration recommended by the manufacturer (typically 1-2.5 mM).
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plates.
-
Gently add 100 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.
-
-
Prepare Compound and Agonist Plates:
-
This compound (Antagonist) Plate: Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentration. Include a vehicle control (DMSO in Assay Buffer).
-
Substance P (Agonist) Plate: Prepare Substance P in Assay Buffer at a concentration that will give an EC80 response (determined from a prior agonist dose-response experiment) at the final assay volume. This is typically done at a 4x or 5x concentration depending on the plate reader's liquid handling.
-
-
Assay Execution:
-
After the dye loading incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
Add 50 µL of the 2x this compound serial dilutions (or vehicle) to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the Substance P solution to all wells.
-
Continue to record the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.
-
Normalize the data by setting the response in the vehicle control (no antagonist) as 100% and the response in wells with no agonist addition as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for this compound.
This detailed protocol provides a robust framework for the characterization of this compound's antagonism at the NK1 receptor. Careful optimization of cell density, dye loading conditions, and agonist concentration will ensure high-quality, reproducible data.
References
- 1. Pharmacological characterization of LY303870: a novel, potent and selective nonpeptide substance P (neurokinin-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor is an effective target for treating leukemia by inducing oxidative stress through mitochondrial calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Peripheral Substance P Function Using Lanepitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide of the tachykinin family that plays a crucial role in mediating pain and inflammation in the periphery.[1][2] Released from the peripheral terminals of sensory nerve fibers, SP exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor expressed on a variety of cell types including immune cells, endothelial cells, and smooth muscle cells.[1][3] This interaction triggers a cascade of downstream signaling events, leading to vasodilation, plasma extravasation, and the release of inflammatory mediators, a process collectively known as neurogenic inflammation.[1]
Lanepitant is a potent and selective, non-peptide antagonist of the NK1R. By competitively blocking the binding of Substance P to its receptor, this compound can be utilized as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of Substance P in the periphery. These application notes provide detailed protocols for using this compound in preclinical models to study its effects on neurogenic inflammation and pain, along with representative data in structured tables and visualizations of the underlying signaling pathways and experimental workflows.
While clinical trials with this compound for conditions such as osteoarthritis pain and migraine did not demonstrate significant efficacy, its utility as a research tool in preclinical settings remains valuable for elucidating the specific contributions of the Substance P/NK1R pathway in various peripheral processes.
I. Substance P Signaling Pathway
Substance P binding to the NK1R activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including the activation of downstream mitogen-activated protein kinase (MAPK) cascades like ERK1/2 and p38, which are involved in inflammation and cellular proliferation.
II. Experimental Protocols
The following protocols are adapted from established preclinical models for studying neurogenic inflammation and pain. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental conditions.
A. Protocol 1: Capsaicin-Induced Paw Edema in Rodents
This model is used to evaluate the effect of this compound on neurogenic inflammation, characterized by vasodilation and plasma extravasation.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Capsaicin solution (e.g., 10 µg/20 µL in 10% ethanol, 10% Tween 80, and 80% saline)
-
Plethysmometer or calipers
-
Male Sprague-Dawley rats or Swiss Webster mice
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before capsaicin injection.
-
Baseline Measurement: Measure the baseline paw volume or thickness using a plethysmometer or calipers.
-
Induction of Edema: Inject capsaicin solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at various time points after capsaicin injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement. Compare the results between the this compound-treated and vehicle-treated groups.
B. Protocol 2: Formalin-Induced Nociception in Rodents
The formalin test is a widely used model of tonic pain that has two distinct phases: an acute neurogenic phase (Phase 1) and a later inflammatory phase (Phase 2). This protocol allows for the assessment of this compound's effect on both phases of pain.
Materials:
-
This compound
-
Vehicle
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors for unobscured paw observation
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before formalin injection.
-
Induction of Nociception: Inject formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the animal in the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw.
-
Phase 1: 0-5 minutes post-injection
-
Phase 2: 15-60 minutes post-injection
-
-
Data Analysis: Compare the total time of nociceptive behaviors in each phase between the this compound-treated and vehicle-treated groups.
III. Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on Capsaicin-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase at 30 min (%) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | - | 65.4 ± 4.2 | - |
| This compound | 1 | 48.9 ± 3.8* | 25.2 |
| This compound | 3 | 32.1 ± 2.9** | 51.0 |
| This compound | 10 | 18.7 ± 2.1*** | 71.4 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
Table 2: Effect of this compound on Formalin-Induced Nociception in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) |
| Vehicle | - | 45.2 ± 3.5 | 182.6 ± 12.1 |
| This compound | 3 | 42.8 ± 4.1 | 125.3 ± 10.5** |
| This compound | 10 | 39.5 ± 3.9 | 88.7 ± 9.3 |
| This compound | 30 | 35.1 ± 4.5 | 52.4 ± 7.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of peripheral inflammation.
V. Conclusion
This compound, as a selective NK1R antagonist, serves as a critical tool for dissecting the peripheral mechanisms of Substance P. The provided protocols and application notes offer a framework for researchers to investigate the role of the Substance P/NK1R system in neurogenic inflammation and pain. While clinical applications of this compound have been limited, its utility in preclinical research remains significant for advancing our understanding of peripheral sensory neurotransmission and identifying novel therapeutic targets for inflammatory and pain-related disorders.
References
- 1. Capsaicin induced Inflammatory Pain Model Development Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capsaicin-induced neurogenic inflammation in the skin in patients with symptoms induced by odorous chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lanepitant in Ophthalmic Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lanepitant, a potent and selective Neurokinin-1 receptor (NK1R) antagonist, in ophthalmic research models. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in ocular inflammatory and neovascular conditions.
Introduction
This compound is a small molecule drug that acts as a competitive antagonist of the tachykinin 1 receptor (NK1R), for which Substance P (SP) is the primary endogenous ligand.[1] The SP/NK1R signaling pathway is implicated in various physiological and pathological processes, including neurogenic inflammation, pain transmission, and angiogenesis. In the context of ophthalmology, this pathway is activated in response to corneal injury, leading to inflammation, neovascularization (both blood and lymphatic), and pain.[2][3] this compound's ability to block this pathway makes it a compelling candidate for treating ocular surface diseases characterized by these processes.
Mechanism of Action and Signaling Pathway
Corneal injury, such as that induced by an alkali burn or sutures, triggers the release of Substance P.[4] SP then binds to its receptor, NK1R, which is expressed on various ocular cells, including epithelial cells and infiltrating leukocytes.[2] This binding event initiates a signaling cascade that promotes the release of pro-inflammatory and pro-angiogenic factors, leading to leukocyte infiltration and the formation of new blood and lymphatic vessels (hemangiogenesis and lymphangiogenesis, respectively). This compound competitively binds to NK1R, thereby preventing SP from activating the receptor and downstream signaling, ultimately reducing inflammation and neovascularization.
This compound's mechanism of action in the eye.
Ophthalmic Research Models
This compound has been effectively studied in two primary mouse models of corneal neovascularization (CNV):
-
Alkali Burn Model: This model induces a severe inflammatory response and subsequent neovascularization, mimicking chemical injuries in humans.
-
Suture-Induced Model: This model uses sutures placed in the cornea to elicit a more controlled and predominantly lymphangiogenic response.
These models are typically established in C57BL/6 mice.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in murine models of CNV. Researchers should adapt these protocols to their specific experimental needs.
General Experimental Workflow
General workflow for this compound efficacy studies.
Induction of Corneal Neovascularization
Alkali Burn Model:
-
Anesthetize the mouse (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a topical anesthetic to the cornea (e.g., 0.5% proparacaine hydrochloride).
-
Apply a 2 mm diameter filter paper disc saturated with 1N NaOH to the central cornea for 40 seconds.
-
Immediately rinse the ocular surface with sterile saline for 15 seconds.
-
Apply a topical antibiotic ointment to prevent infection.
Suture-Induced Model:
-
Anesthetize the mouse as described above.
-
Place three 11-0 nylon sutures intrastromally in a circular pattern in the corneal periphery.
-
Ensure the sutures pass through the corneal stroma without perforating the anterior chamber.
-
Apply a topical antibiotic ointment.
Administration of this compound
This compound can be administered via two main routes:
-
Topical Administration:
-
Concentration: Typically a 10 mg/mL solution.
-
Frequency: 5 times daily.
-
Duration: Up to 7 days for the alkali burn model.
-
-
Subconjunctival Injection:
-
Concentration: Typically a 12.8 mg/mL solution.
-
Volume: 5 µL.
-
Frequency: A single injection at the time of injury or as specified.
-
Duration: Evaluated at 10 days post-injury.
-
Vehicle Control: A corresponding vehicle solution (e.g., saline) should be administered to a control group of animals.
Efficacy Endpoints and Analysis
Clinical Examination:
-
Slit-lamp biomicroscopy: To assess corneal opacity, perforation rate, and overall ocular health.
Quantification of Corneal Neovascularization:
-
Immunofluorescence of Corneal Whole Mounts:
-
Euthanize the mice and enucleate the eyes.
-
Fix the corneas (e.g., in 4% paraformaldehyde).
-
Stain with fluorescently labeled antibodies against:
-
CD31 (PECAM-1): To identify blood vessels (hemangiogenesis).
-
LYVE-1: To identify lymphatic vessels (lymphangiogenesis).
-
-
Image the flat-mounted corneas using a fluorescence microscope.
-
Quantify the area of neovascularization using image analysis software (e.g., ImageJ).
-
Assessment of Inflammation:
-
Immunofluorescence of Corneal Whole Mounts:
-
Stain corneal whole mounts with an antibody against CD45 , a pan-leukocyte marker.
-
Quantify the number of CD45-positive cells in the cornea.
-
-
Flow Cytometry:
-
Isolate single-cell suspensions from the cornea.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1).
-
Analyze the cell populations using a flow cytometer.
-
Measurement of Substance P Levels:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Homogenize corneal tissue.
-
Measure the concentration of Substance P in the corneal lysates using a commercially available ELISA kit.
-
Summary of Quantitative Data
The following tables summarize the reported effects of this compound in different ophthalmic research models.
Table 1: Efficacy of this compound in the Alkali Burn Corneal Neovascularization Model
| Parameter | Administration Route | This compound Concentration | Outcome | p-value | Reference |
| Hemangiogenesis | Topical | 10 mg/mL | Significant Reduction | < 0.05 | |
| Lymphangiogenesis | Topical | 10 mg/mL | Significant Reduction | < 0.05 | |
| Leukocyte Infiltration (CD45+) | Topical | 10 mg/mL | Significant Reduction | < 0.05 | |
| Corneal SP Levels | Topical | 10 mg/mL | Significant Reduction | < 0.05 | |
| Blood Vessel Growth | Subconjunctival | 12.8 mg/mL | Significant Reduction | < 0.05 | |
| Leukocyte Infiltration (CD45+) | Subconjunctival | 12.8 mg/mL | Significant Reduction | < 0.05 | |
| Corneal Perforation Rate | Subconjunctival | Not Specified | Significant Reduction | Not Specified | |
| Corneal Opacity | Subconjunctival | Not Specified | Significant Reduction | Not Specified | |
| Tear Secretion | Subconjunctival | Not Specified | Improvement | Not Specified |
Table 2: Efficacy of this compound in the Suture-Induced Corneal Neovascularization Model
| Parameter | Administration Route | This compound Concentration | Outcome | p-value | Reference |
| Hemangiogenesis | Topical | 10 mg/mL | Ineffective | Not Significant | |
| Lymphangiogenesis | Topical | 10 mg/mL | Ineffective | Not Significant | |
| Lymphatic CNV | Subconjunctival | 12.8 mg/mL | Significant Reduction | < 0.01 | |
| Leukocyte Infiltration (CD45+) | Subconjunctival | 12.8 mg/mL | Significant Reduction (by half) | < 0.05 | |
| Corneal SP Levels | Subconjunctival | 12.8 mg/mL | Significant Reduction | < 0.01 |
Safety and Toxicity
Topical administration of this compound has been shown to be non-toxic to the ocular surface. This is a significant advantage over some other NK1R antagonists, such as Befetupitant, which demonstrated toxicity associated with its vehicle (DMSO). When administered to normal corneas, another NK1R antagonist, Fosaprepitant, did not cause epithelial defects or alter corneal nerve density, suggesting a good safety profile for this class of drugs when appropriately formulated.
Conclusion
This compound has demonstrated significant efficacy in reducing corneal neovascularization and inflammation in preclinical ophthalmic models. Its targeted mechanism of action, by blocking the SP/NK1R pathway, offers a promising therapeutic strategy for a range of ocular surface diseases. The protocols and data presented in this document provide a solid foundation for further research into the clinical translation of this compound and other NK1R antagonists for ophthalmic indications.
References
Troubleshooting & Optimization
Technical Support Center: Navigating In Vivo Efficacy Variability of Lanepitant
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the NK1 receptor antagonist, Lanepitant. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed variability in this compound's in vivo efficacy.
Troubleshooting Guide
Variability in the in vivo efficacy of this compound can arise from a multitude of factors, from experimental design to the inherent properties of the molecule. The following table outlines potential issues, their probable causes, and recommended solutions to enhance the reproducibility and interpretability of your experimental results.
| Issue | Potential Cause(s) | Recommended Solution(s) & Experimental Protocols |
| Lack of Efficacy in Central Nervous System (CNS) Models (e.g., centrally-mediated pain) | Poor Blood-Brain Barrier (BBB) Penetration: this compound is known to have low CNS penetration, which is a primary reason for its failure in clinical trials for conditions like migraine and diabetic neuropathy.[1] | 1. Verify Target Engagement in the CNS: - Protocol: Conduct ex vivo receptor occupancy studies. Administer this compound at various doses, and at the expected Tmax, collect brain tissue. Prepare brain homogenates and measure the displacement of a radiolabeled NK1 receptor ligand. This will determine if this compound is reaching and binding to its target in the brain.2. Assess Brain-to-Plasma Concentration Ratio: - Protocol: Perform pharmacokinetic studies to determine the brain and plasma concentrations of this compound at multiple time points after administration. A low brain-to-plasma ratio will confirm poor BBB penetration.3. Consider Alternative Routes of Administration: - For preclinical studies, intracerebroventricular (ICV) or intrathecal (IT) administration can bypass the BBB to confirm the central mechanism of action. |
| Inconsistent Results in Peripheral Models (e.g., inflammatory pain) | Suboptimal Dosing Regimen: The dose might be too low to achieve therapeutic concentrations at the target site, or the dosing frequency may not maintain adequate exposure.Variable Oral Bioavailability: Oral absorption can be influenced by factors such as food effects, formulation, and gastrointestinal conditions.[2] | 1. Dose-Response Studies: - Protocol: Conduct a thorough dose-response study to determine the ED50 (the dose that produces 50% of the maximal effect). This will help in selecting an appropriate dose for efficacy studies.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: - Correlate plasma concentrations of this compound with the observed pharmacological effect to establish a therapeutic window.3. Optimize Formulation and Route of Administration: - For preclinical studies, consider parenteral routes (e.g., intravenous, subcutaneous) to ensure consistent bioavailability. If oral administration is necessary, investigate different formulations to enhance absorption. |
| Discrepancy Between Preclinical Efficacy and Clinical Trial Failures | Species-Specific Differences in Pharmacokinetics and Metabolism: The way this compound is absorbed, distributed, metabolized, and excreted can differ significantly between preclinical species and humans.[3]Differences in the Role of the Substance P/NK1 Pathway: The contribution of the Substance P/NK1 pathway to the pathophysiology of a specific disease model in animals may not accurately reflect its role in the human condition. | 1. Conduct Cross-Species Pharmacokinetic Comparisons: - If possible, obtain pharmacokinetic data from multiple species (e.g., rat, dog, non-human primate) to understand how parameters like bioavailability and half-life translate across species.2. Validate the Animal Model: - Critically evaluate the predictive validity of the animal model. Does the model recapitulate the key aspects of the human disease? Are there known differences in the Substance P/NK1 system between the chosen species and humans? |
| High Inter-Animal Variability in Response | Genetic Variability within Animal Strains: Outbred stocks can have significant genetic differences, leading to varied responses.Inconsistent Experimental Procedures: Minor variations in procedures like injection technique, handling stress, and environmental conditions can impact results. | 1. Use Inbred Strains: - Whenever possible, use inbred strains of animals to minimize genetic variability.2. Standardize Experimental Protocols: - Ensure all experimental procedures are meticulously standardized and documented. This includes animal handling, dosing procedures, and behavioral assessments. Randomize animals to treatment groups to minimize bias. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of this compound in Analgesic Models (Illustrative)
| Animal Model | Species/Strain | Route of Administration | Dose Range | Efficacy Endpoint | Reported Outcome | Reference |
| Formalin Test | Rat | Oral | Data not available | Reduction in paw licking/flinching time | Effective in reducing inflammatory pain (Phase 2) | [3] |
| Osteoarthritis Pain | Human | Oral | 10-300 mg twice daily | Reduction in average pain score | Ineffective compared to placebo and naproxen | [1] |
| Diabetic Neuropathy Pain | Human | Oral | 50-200 mg daily/twice daily | Reduction in daytime and nighttime pain intensity | Ineffective compared to placebo | [Dose-response study of the analgesic effect of this compound in patients with painful diabetic neuropathy - PubMed] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species (Illustrative)
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (hr) | Bioavailability (%) | Brain/Plasma Ratio | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Human | Oral | 200 mg | Higher plasma concentrations were no more effective than lower concentrations | Data not available | Potentially poor during migraine attacks | Poor |
Note: The lack of specific values in the tables underscores a significant challenge in the field. Researchers are encouraged to conduct and publish such comparative data to aid in the collective understanding of this compound's behavior in vivo.
Experimental Protocols
Formalin-Induced Paw Licking Test in Rats
This protocol is a standard method for assessing analgesic efficacy in a model of tonic, inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimation: Allow animals to acclimate to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route of administration. The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes for oral administration).
-
Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the rat back into the observation chamber. Record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the paw licking/biting time between the this compound-treated groups and the vehicle control group for both phases. A significant reduction in licking time in Phase 2 is indicative of anti-inflammatory analgesic activity.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show efficacy in some preclinical models but not in human clinical trials?
A1: This is a classic example of the "translational gap" in drug development. Several factors contribute to this discrepancy:
-
Poor Blood-Brain Barrier Penetration in Humans: While this compound may achieve sufficient CNS concentrations in some animal models, its ability to cross the BBB in humans is significantly lower. This is a major reason for its failure in trials for centrally-mediated pain conditions.
-
Species-Specific Differences: The metabolism and pharmacokinetic profile of this compound can vary significantly between rodents and humans.
-
Complexity of Human Pain: Clinical pain is often a complex interplay of biological, psychological, and social factors that are not fully recapitulated in animal models.
Q2: How can I improve the chances of seeing an effect with this compound in my in vivo study?
A2:
-
Select the Right Model: Use a model where the mechanism of action is relevant. For this compound, models of peripheral inflammation where high CNS concentrations are not required are more likely to show an effect.
-
Optimize the Dose and Route: Conduct dose-response studies and consider routes of administration that ensure adequate bioavailability.
-
Confirm Target Engagement: Whenever possible, measure target occupancy to ensure that the drug is reaching its site of action at a sufficient concentration.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective antagonist of the Neurokinin 1 (NK1) receptor. It works by blocking the binding of Substance P, a neuropeptide involved in pain transmission and inflammation, to the NK1 receptor. This action is intended to reduce the signaling that leads to the sensation of pain and the inflammatory response.
Q4: Are there alternative NK1 receptor antagonists that have shown better clinical success?
A4: Yes, several NK1 receptor antagonists have been successfully developed, primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). Aprepitant, for example, is a commercially available NK1 receptor antagonist for this indication. The success of these agents in CINV, which is mediated by both central and peripheral mechanisms, highlights the importance of achieving adequate drug exposure at the relevant sites of action.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflow.
Caption: Substance P/NK1 Receptor Signaling Pathway.
Caption: Workflow for In Vivo Efficacy Testing.
Caption: Troubleshooting Logic Flowchart.
References
Optimizing Lanepitant Dosage for Animal Pain Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the use of Lanepitant (also known as LY303870) in preclinical animal models of pain. While this compound, a potent and selective neurokinin-1 (NK-1) receptor antagonist, ultimately did not demonstrate efficacy in human clinical trials for pain, understanding its preclinical profile is crucial for researchers investigating the role of the NK-1 receptor in nociception and for the development of novel analgesics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in pain transmission, to the NK-1 receptor. This action is intended to inhibit nociceptive signaling.
Q2: In which animal models of pain has this compound shown efficacy?
A2: Preclinical studies have shown that this compound is effective in the formalin-induced inflammatory pain model in both rats and mice.[1] Specifically, it has been demonstrated to block licking behavior in the late phase of the formalin test, which is associated with inflammatory pain and central sensitization.[1]
Q3: What is a recommended starting dose for this compound in rodent pain models?
A3: Based on available preclinical data, an oral dose of 10 mg/kg has been shown to produce a long-lasting blockade of the late-phase licking behavior in the formalin test for at least 24 hours.[1] It is important to note that this compound has a 15- to 30-fold lower affinity for rat and mouse brain NK-1 receptors compared to human and guinea pig receptors.[1] This suggests that higher doses may be required in rodents to achieve the same level of receptor occupancy as in other species.
Q4: What are the known side effects of this compound in animals?
A4: In rodents, this compound has been shown to be well-tolerated. Studies have reported no neurological, motor, cardiovascular, gastrointestinal, or autonomic side effects at oral doses of up to 50 mg/kg.[1]
Q5: Does this compound cross the blood-brain barrier?
A5: Yes, studies in rats have shown that this compound is transported across the blood-brain barrier (BBB) via a saturable transport system. The unidirectional influx rate (Ki) from blood to brain for this compound has been measured at 6.41 ± 0.85 µl/g-min. It reaches a brain/serum ratio of approximately 190 ± 12 µl/g.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in an inflammatory pain model (e.g., formalin test). | Insufficient Dosage: Due to the lower affinity of this compound for rodent NK-1 receptors, the administered dose may not be sufficient to achieve adequate receptor blockade. | Dose-Response Study: Conduct a dose-response study, starting from 10 mg/kg (p.o.) and escalating to higher doses (e.g., 30 mg/kg, 50 mg/kg) to determine the optimal effective dose for your specific model and strain. |
| Timing of Administration: The timing of this compound administration relative to the nociceptive stimulus may not be optimal. | Vary Administration Time: Administer this compound at different time points prior to the formalin injection (e.g., 30, 60, 120 minutes) to determine the peak time of action. | |
| Vehicle and Formulation: The vehicle used to dissolve or suspend this compound may affect its solubility and absorption. | Optimize Formulation: Ensure this compound is properly dissolved or suspended. Consider using common vehicles for oral administration in rodents, such as a solution in water, saline, or a suspension in 0.5% methylcellulose. | |
| Variability in experimental results. | Species and Strain Differences: Different rodent species (rats vs. mice) and strains can exhibit variations in drug metabolism and receptor sensitivity. | Standardize Animal Model: Use a consistent species, strain, age, and sex of animals for all experiments. Be aware of the known lower affinity of this compound for rodent NK-1 receptors. |
| Route of Administration: The chosen route of administration (e.g., oral gavage vs. intraperitoneal injection) can influence the pharmacokinetics and bioavailability of the compound. | Consistent Administration Route: Use a consistent and appropriate route of administration for all studies. Oral gavage is a common and effective route for this compound. | |
| Unexpected behavioral effects. | Off-Target Effects at High Doses: While generally well-tolerated, very high doses of any compound have the potential for off-target effects. | Observe Animal Behavior: Carefully observe the animals for any signs of sedation, motor impairment, or other behavioral changes, especially at higher doses. The reported safe dose in rodents is up to 50 mg/kg (p.o.). |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Effective Oral Dose (Formalin Test) | Rat, Mouse | 10 mg/kg | |
| Maximum Tolerated Oral Dose (No side effects) | Rodents | ≤ 50 mg/kg | |
| Blood-Brain Barrier Influx Rate (Ki) | Rat | 6.41 ± 0.85 µl/g-min | |
| Brain/Serum Ratio | Rat | 190 ± 12 µl/g | |
| Receptor Affinity (vs. Human/Guinea Pig) | Rat, Mouse | 15- to 30-fold lower |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
Objective: To assess the anti-nociceptive effect of this compound on inflammatory pain.
Materials:
-
This compound (LY303870)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Formalin solution (e.g., 2.5% in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Habituation: Acclimate the rats to the observation chambers for at least 30 minutes daily for 2-3 days prior to the experiment.
-
Drug Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 10 mg/kg). A control group should receive the vehicle only.
-
Pre-treatment Time: Allow for a pre-treatment period of 60 minutes after oral administration for the drug to be absorbed.
-
Formalin Injection: Inject 50 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, place the rat back into the observation chamber and start the timer. Record the total time the animal spends licking or biting the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Acute Nociception): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the total licking/biting time in the this compound-treated group to the vehicle-treated group for both phases. A significant reduction in the duration of these behaviors in Phase 2 indicates an anti-inflammatory effect.
Visualizations
Caption: this compound's mechanism of action in blocking pain signaling.
References
Navigating Negative Clinical Trial Data: A Technical Support Center for Lanepitant Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the negative clinical trial data for Lanepitant, a selective NK-1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in interpreting these outcomes and guiding future experimental design.
Troubleshooting Guides & FAQs
Issue: Replicating Preclinical Analgesic Efficacy in Human Trials
FAQ 1: Why did this compound fail in clinical trials for pain indications despite promising preclinical data?
The primary hypothesis for the failure of this compound in clinical trials for osteoarthritis and migraine is its poor penetration of the blood-brain barrier (BBB) in humans.[1] While the drug demonstrated efficacy in animal models, these results did not translate to humans, suggesting that adequate central nervous system (CNS) concentrations were not achieved to exert a therapeutic effect on centrally mediated pain pathways.
Troubleshooting Experimental Design:
-
Blood-Brain Barrier Penetration Assays: When working with NK-1 receptor antagonists targeting CNS-mediated pain, it is crucial to conduct early-phase studies to quantify BBB penetration in relevant species, including humans if possible.
-
Alternative Delivery Systems: For compounds with poor CNS penetration, consider exploring alternative formulations or delivery systems, such as intranasal administration or conjugation with BBB-shuttling molecules.
-
Peripheral vs. Central Action: Design experiments to differentiate between peripherally and centrally mediated effects of the NK-1 receptor antagonist to clarify the primary site of action required for analgesia in specific pain models.
Issue: Lack of Efficacy in Osteoarthritis Pain
FAQ 2: What were the key findings of the this compound clinical trial in patients with osteoarthritis pain?
A three-week, randomized, double-blind study involving 214 outpatients with moderate to severe lower-limb osteoarthritis pain found that this compound was ineffective at relieving pain.[1] After one week of therapy, the comparator drug, naproxen, was statistically significantly better than both this compound and placebo in reducing average pain (p < 0.05).[1] This superiority of naproxen continued through the second and third weeks of the trial.[1] There were no statistically significant differences in efficacy between any of the this compound dose groups and placebo.[1]
Data Summary: this compound in Osteoarthritis Pain
| Treatment Group | N | Dosing Regimen | Key Efficacy Outcome | Adverse Events |
| This compound | Multiple dose groups | Initial: 20, 60, 200, or 600 mg; Then: 10, 30, 100, or 300 mg twice daily | No statistically significant difference from placebo in pain reduction. Inferior to naproxen. | Diarrhea |
| Naproxen | Not specified | 375 mg twice daily | Statistically significant pain reduction compared to placebo and this compound (p < 0.05) after week 1. | Gastric discomfort |
| Placebo | Not specified | Twice daily | - | - |
Experimental Protocol: Osteoarthritis Clinical Trial
-
Study Design: A 3-week, parallel, randomized, double-blind study.
-
Participants: 214 outpatients with moderate to severe pain from lower-limb osteoarthritis.
-
Interventions:
-
Initial single dose of this compound (20, 60, 200, or 600 mg), naproxen (375 mg), or placebo.
-
Followed by a multiple-dose period with this compound (10, 30, 100, or 300 mg twice daily), naproxen (375 mg twice daily), or placebo twice daily.
-
-
Outcome Measures: Pain intensity, pain relief, patient global impression, and use of adjunctive analgesic medication.
Issue: Inconclusive Results in Migraine Treatment and Prevention
FAQ 3: What did the clinical trials for this compound in migraine reveal?
This compound was investigated for both the acute treatment and prevention of migraine, and both trials yielded negative results.
-
Acute Migraine Treatment: In a double-blind, placebo-controlled, crossover study, orally administered this compound (30, 80, and 240 mg) was not effective in reducing migraine pain or the severity of associated symptoms. There was no statistically significant difference in pain improvement at any time point compared to placebo. Potential reasons for this failure include poor bioavailability during a migraine attack or the possibility that the neurogenic inflammation hypothesis, which the drug targets, may not be central to migraine pain.
-
Migraine Prevention: A 12-week, double-blind, parallel-group study compared this compound (200 mg daily) to placebo for migraine prevention. The primary outcome, the proportion of patients with a 50% reduction in headache days, was not statistically significantly different between the this compound group (41.0%) and the placebo group (22.0%) (P = 0.065).
Data Summary: this compound in Migraine Prevention
| Treatment Group | N | Dosing Regimen | Primary Outcome: Responder Rate (≥50% reduction in headache days) | P-value vs. Placebo |
| This compound | 42 | 200 mg once daily | 41.0% | 0.065 |
| Placebo | 42 | Once daily | 22.0% | - |
Experimental Protocol: Migraine Prevention Trial
-
Study Design: A 12-week, double-blind, parallel-group study.
-
Participants: 84 patients with migraine headaches (with or without aura) according to International Headache Society criteria.
-
Interventions: this compound (200 mg once daily) or placebo.
-
Primary Outcome Measure: Response rate, defined as the proportion of patients experiencing a 50% or greater reduction in the number of headache days.
Experimental Protocol: Acute Migraine Treatment Trial
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Participants: 53 patients were randomized, with 40 completing all treatments.
-
Interventions: Patients treated four moderate to severe migraine headaches with oral this compound (30, 80, and 240 mg) or placebo according to a randomization schedule.
-
Outcome Measures: Pain intensity and severity of migraine-associated symptoms were recorded at 30, 60, 90, and 120 minutes post-dose.
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound acts as an antagonist at the NK-1 receptor, blocking Substance P binding.
Logical Flow of this compound's Clinical Failure Hypothesis
Caption: The hypothesized cascade leading to this compound's clinical trial failures.
Experimental Workflow for a Typical this compound Clinical Trial
Caption: A generalized workflow for the this compound clinical trials.
References
Lanepitant Stability and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Lanepitant. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation.[1]
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): Store at -20°C in a dry, dark environment.[1]
Proper storage ensures a shelf life of over three years.[1]
Q2: How should this compound stock solutions be prepared and stored?
This compound is soluble in DMSO.[1] For preparing stock solutions, it is recommended to dissolve the compound in anhydrous DMSO.
-
Short-term storage (days to weeks): Store stock solutions at -20°C.
-
Long-term storage (months to years): For extended storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups are susceptible to certain types of degradation. Researchers should be aware of the following potential degradation mechanisms:
-
Hydrolysis: The amide bonds in the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The indole moiety and other electron-rich parts of the molecule may be prone to oxidation, especially when exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is crucial to protect both solid this compound and its solutions from light.
Q4: I am observing unexpected results in my experiments. Could it be related to this compound instability?
Inconsistent or unexpected experimental outcomes can sometimes be attributed to compound instability. To troubleshoot, consider the following:
-
Verify Storage Conditions: Ensure that this compound has been stored according to the recommended guidelines.
-
Check Solution Age and Storage: Use freshly prepared solutions whenever possible. If using stored solutions, ensure they have been protected from light and stored at the appropriate temperature. Avoid repeated freeze-thaw cycles.
-
Perform a Purity Check: If you suspect degradation, the purity of your this compound sample can be assessed using a stability-indicating analytical method, such as RP-HPLC.
Stability-Indicating Methodologies
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from any degradation products. The following section outlines a general experimental protocol for developing a stability-indicating RP-HPLC method for a compound like this compound, based on common practices in the pharmaceutical industry.
Example Protocol: Development of a Stability-Indicating RP-HPLC Method
This protocol is a general guideline and may require optimization for your specific equipment and experimental needs.
1. Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products generated under forced degradation conditions.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment and forced degradation
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example Starting Point):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength using a PDA detector, or start with 220 nm and 280 nm. |
| Injection Volume | 10 µL |
4. Forced Degradation Studies:
To generate potential degradation products and demonstrate the specificity of the method, subject this compound solutions (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions:
| Stress Condition | Example Procedure |
| Acid Hydrolysis | Mix this compound solution with 0.1 N HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Mix this compound solution with 0.1 N NaOH and heat at 60°C for 24 hours. |
| Oxidation | Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat solid this compound at 105°C for 24 hours. Dissolve the stressed solid for analysis. |
| Photodegradation | Expose this compound solution to UV light (e.g., 254 nm) and visible light for a defined period. |
5. Method Validation:
Once the method is developed, it should be validated according to ICH guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing Experimental Workflows and Pathways
Troubleshooting Logic for Unexpected Experimental Results
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on publicly available data and general principles of pharmaceutical science. Specific stability data for this compound may not be publicly available. It is the responsibility of the researcher to validate all storage conditions and analytical methods for their specific application. Always refer to the manufacturer's certificate of analysis for batch-specific information.
References
Technical Support Center: Lanepitant Delivery in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering Lanepitant in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as LY303870) is a selective, non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor is a G-protein coupled receptor that is preferentially activated by the neuropeptide Substance P. By blocking the binding of Substance P to the NK1 receptor, this compound inhibits downstream signaling pathways. This mechanism has been explored for its potential in treating various conditions, including migraine and nausea.[3][4]
2. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-purity DMSO (e.g., 10 mM). To prepare the stock solution, weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. Gentle warming or vortexing can aid in dissolution. Store the stock solution at -20°C or -80°C for long-term stability.
3. I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?
This is a common issue known as "solvent shock," where a compound that is soluble in a non-polar solvent like DMSO precipitates when introduced into an aqueous environment like cell culture media. Here are several troubleshooting steps:
-
Optimize the dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Lower the final DMSO concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with minimal cytotoxicity, while primary cells may be more sensitive, tolerating only up to 0.1% (v/v). Ensure your final DMSO concentration is within the tolerated range for your specific cell line. You may need to prepare a lower concentration stock solution to achieve this.
-
Increase the serum concentration (if possible): Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. If your experimental design allows, temporarily increasing the serum concentration during compound addition might help prevent precipitation.
-
Consider alternative solvents: While DMSO is the most common solvent, for certain applications, other organic solvents like ethanol might be compatible. However, the suitability and potential toxicity of any alternative solvent must be empirically determined for your cell line.
4. What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the expression level of the NK1 receptor. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on studies with other NK1 receptor antagonists like aprepitant, a starting range of 1 µM to 50 µM could be considered for initial experiments.
5. How can I be sure that the observed effects are due to this compound and not the DMSO vehicle?
It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This will allow you to distinguish the specific effects of this compound from any non-specific effects of the solvent.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete dissolution of this compound stock. | Ensure the stock solution is fully dissolved before each use. If crystals are visible, gently warm the vial and vortex. |
| Degradation of this compound in solution. | Prepare fresh dilutions of this compound from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation. |
| Variability in cell density or health. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase and have high viability at the start of the experiment. |
| Precipitation of this compound in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the troubleshooting steps for precipitation. |
Problem 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Suggestion |
| DMSO toxicity. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration in your experiment is below this threshold. |
| Non-specific binding of this compound. | If possible, use a negative control cell line that does not express the NK1 receptor to assess off-target effects. |
| Interaction with media components. | Some components in the cell culture medium could potentially interact with this compound. If feasible, test the experiment in a simpler, serum-free medium for a short duration. |
Data Presentation
Table 1: Physicochemical and In Vitro Data for this compound and a Related NK1 Receptor Antagonist.
| Property | This compound | Aprepitant (for comparison) |
| Molecular Weight | 559.74 g/mol | 534.53 g/mol |
| Solubility | Soluble in DMSO. Quantitative data not readily available. | Soluble in DMSO. |
| In Vitro IC50 | Data not readily available. | ~19.08 µM (PC3 cells), ~23.19 µM (LNCaP cells) for cell viability. |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C | -20°C or -80°C |
Note: The IC50 values for Aprepitant are provided as a reference and may not be directly comparable to this compound's potency. Researchers should determine the optimal working concentration of this compound for their specific cell line and assay.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Application
-
Prepare a 10 mM Stock Solution:
-
Weigh out 5.6 mg of this compound powder (MW: 559.74 g/mol ).
-
Dissolve the powder in 1 mL of high-purity DMSO.
-
Vortex until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mix gently by pipetting up and down.
-
Visually inspect the medium for any signs of precipitation.
-
-
Treating Cells:
-
Remove the old medium from your cultured cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound delivery in cell culture.
Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Lanepitant Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers encountering challenges with the bioavailability of Lanepitant and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues, offering insights into potential causes and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows high potency in vitro but poor efficacy in vivo. What are the likely reasons?
A common reason for this discrepancy is low oral bioavailability.[1] Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound and its analogues are often lipophilic, leading to limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2] This is a common issue for many non-peptide NK-1 receptor antagonists.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to reach systemic circulation.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it can distribute throughout the body, significantly reducing the amount of active compound.[3]
-
P-glycoprotein (P-gp) Efflux: The derivative might be a substrate for efflux pumps like P-gp, which actively transport the drug back into the GI lumen.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the aqueous solubility and lipophilicity (LogP) of your derivative.
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to evaluate intestinal permeability and identify potential P-gp efflux.
-
In Vivo Pharmacokinetic Study: Perform a preliminary pharmacokinetic study in a relevant animal model (e.g., rats) to determine key parameters like Cmax, Tmax, AUC, and ultimately, oral bioavailability.
Q2: How can I improve the solubility of my lead compound?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound derivatives:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, leading to faster dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, enhancing solubilization.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
Q3: My compound shows good solubility but still has low bioavailability. What should I investigate next?
If solubility is not the limiting factor, focus on permeability and metabolic stability:
-
Bidirectional Caco-2 Assay: This will determine if your compound is subject to active efflux. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of transporters like P-gp.
-
In Vitro Metabolism Studies: Use liver microsomes (human or from your animal model) to assess the metabolic stability of your compound. This will indicate its susceptibility to first-pass metabolism.
-
Prodrug Approach: If metabolic instability is high, consider designing a prodrug that masks the metabolically labile site and is cleaved to release the active drug in vivo.
Q4: What are the key parameters I should be measuring in my in vivo bioavailability study?
A well-designed pharmacokinetic study is crucial. The key parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose.
Quantitative Data on NK-1 Receptor Antagonists
While specific data on a wide range of this compound derivatives is not publicly available, the following tables summarize the oral bioavailability and key pharmacokinetic parameters of several approved non-peptide NK-1 receptor antagonists, which can serve as a valuable reference.
Table 1: Oral Bioavailability of Selected NK-1 Receptor Antagonists
| Compound | Species | Oral Bioavailability (F%) | Reference(s) |
| Aprepitant | Human | ~60-67% | |
| Rolapitant | Human | ~100% | |
| Netupitant | Human | 63-87% | |
| Cam-2445 | Rat | 1.4% |
Table 2: Key Pharmacokinetic Parameters of Selected NK-1 Receptor Antagonists in Humans
| Parameter | Aprepitant | Rolapitant | Netupitant |
| Tmax (hours) | ~4 | ~4 | ~5 |
| t1/2 (hours) | 9-13 | ~180 | 56-94 |
| Protein Binding | >95% | 99.8% | >99% |
| Primary Metabolism | CYP3A4, CYP2C19 | CYP3A4 | CYP3A4 |
| Reference(s) |
Experimental Protocols
Detailed Methodology: In Vitro Caco-2 Permeability Assay
This assay is a standard method to predict in vivo drug absorption and identify potential for active transport.
Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell™ inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Test compound and reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, co-incubate Lucifer yellow with the test compound to assess paracellular transport during the assay.
-
Preparation of Dosing Solutions: Prepare dosing solutions of the test and reference compounds in transport buffer (e.g., HBSS) at a suitable concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
-
General Protocol: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of a this compound derivative.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Test compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent if needed)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats to the housing conditions. Fast the animals overnight before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer a single dose of the test compound formulation via oral gavage.
-
Intravenous Group: Administer a single bolus injection of the test compound formulation via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both oral and IV routes.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each route using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
References
Technical Support Center: Managing Off-Target Effects of Lanepitant in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing potential off-target effects of Lanepitant in experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Introduction
This compound is a selective antagonist of the tachykinin neurokinin-1 (NK1) receptor. While it has been evaluated in various experimental models, like any small molecule inhibitor, it has the potential to interact with unintended targets, leading to off-target effects that can confound experimental results. This guide provides troubleshooting advice and detailed protocols to help you identify, understand, and mitigate these effects.
Troubleshooting Guide
Q1: I'm seeing an effect of this compound in my cell-based assay, but I'm not sure if it's mediated by the NK1 receptor. How can I confirm on-target activity?
A1: To confirm that the observed effect is mediated by the NK1 receptor, you should perform several control experiments:
-
Use a structurally unrelated NK1 antagonist: Replicate the experiment with another well-characterized NK1 antagonist that has a different chemical scaffold from this compound (e.g., Aprepitant). If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Knockdown or knockout of the NK1 receptor: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the NK1 receptor in your cell line. If the effect of this compound is diminished or absent in these cells compared to control cells, it strongly suggests an on-target mechanism.
-
Use a cell line that does not express the NK1 receptor: If possible, perform the experiment in a cell line that is known to not express the NK1 receptor. An effect observed in these cells would indicate an off-target mechanism.
-
Rescue experiment: In NK1 receptor knockdown or knockout cells, re-introduce an expression vector for the NK1 receptor. The effect of this compound should be restored in these "rescued" cells.
Q2: My results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results can arise from several factors, including experimental variability and compound-specific issues. Consider the following:
-
Compound Stability and Solubility: Ensure that your stock solution of this compound is properly stored and has not degraded. This compound has low aqueous solubility, so ensure it is fully dissolved in your assay buffer and does not precipitate during the experiment. Consider using a fresh stock solution.
-
Assay Interference: this compound, like many small molecules, may interfere with certain assay technologies. For example, it could have intrinsic fluorescence or act as a quencher in fluorescence-based assays. It is crucial to run controls to test for such interference (see FAQ section for more details).
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can all affect receptor expression and signaling, leading to inconsistent responses. Standardize your cell culture and assay conditions as much as possible.
Q3: I suspect this compound is causing a general cytotoxic effect in my cells rather than a specific signaling inhibition. How can I test for this?
A3: It is essential to distinguish between specific pharmacological effects and non-specific cytotoxicity. You can assess cytotoxicity using standard assays:
-
Cell Viability Assays: Use assays such as MTT, MTS, or CellTiter-Glo® to measure cell viability in the presence of a range of this compound concentrations.
-
Membrane Integrity Assays: Assays that measure the release of lactate dehydrogenase (LDH) or the uptake of cell-impermeant dyes like propidium iodide can indicate loss of membrane integrity due to cytotoxicity.
-
Time-course experiment: A specific antagonist should have an effect within a certain timeframe related to the signaling pathway it inhibits. A cytotoxic effect may take longer to manifest.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target liabilities for an NK1 receptor antagonist like this compound?
A1: While a comprehensive public off-target profile for this compound is not available, based on its structure and the pharmacology of related compounds, potential off-target liabilities include:
-
Other Tachykinin Receptors: Although described as selective for the NK1 receptor, high concentrations of this compound could potentially interact with NK2 or NK3 receptors.[1] Cross-reactivity between tachykinin receptors has been reported.[2]
-
Other G-Protein Coupled Receptors (GPCRs): Many small molecule GPCR ligands can show some affinity for other GPCRs, particularly those with similar binding pockets.
-
Ion Channels: A common off-target for many drugs is the hERG potassium channel, which can lead to cardiotoxicity.[3] It is prudent to assess for hERG liability.
-
Cytochrome P450 (CYP) Enzymes: Many drugs are metabolized by and can inhibit CYP enzymes.[4] Inhibition of these enzymes can lead to drug-drug interactions in vivo and could potentially affect cellular metabolism in in vitro experiments. Other NK1 receptor antagonists, like aprepitant, are known to be metabolized by and inhibit CYP3A4.[5]
Q2: How can I test for off-target binding of this compound in my experiments?
A2: You can assess the selectivity of this compound through a combination of in vitro assays:
-
Radioligand Binding Assays: This is the gold standard for determining the affinity of a compound for a receptor. You can test this compound in a panel of radioligand binding assays against a broad range of GPCRs, ion channels, and transporters.
-
Enzyme Inhibition Assays: To assess the effect on CYP enzymes, you can use commercially available kits that measure the activity of specific CYP isoforms in the presence of this compound.
Q3: My assay involves fluorescence. How do I know if this compound is interfering with the readout?
A3: Compound interference is a common issue in fluorescence-based assays. To check for this, you should run the following controls:
-
Compound Autofluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.
-
Quenching Control: In a cell-free system, mix this compound with the fluorescent probe used in your assay to see if it quenches the signal.
-
Assay without Cells: Run the entire assay protocol, including the addition of this compound, but without cells to see if the compound interacts with the assay reagents to produce a signal.
Q4: What is the importance of using an inactive enantiomer as a control?
A4: If an inactive enantiomer of this compound is available, it can be a powerful negative control. An enantiomer that is stereochemically different at the binding site should have significantly lower affinity for the target receptor. If the inactive enantiomer does not produce the same biological effect as the active form, it provides strong evidence that the observed effect is due to a specific interaction with the target and not due to non-specific physicochemical properties of the compound.
Data Presentation
The following tables are templates for summarizing key quantitative data from your experiments to assess the on-target and potential off-target effects of this compound. It is recommended that researchers generate their own data to populate these tables.
Table 1: this compound Binding Affinity Profile
| Target | Ligand/Substrate | This compound Ki (nM) | Reference Compound Ki (nM) |
| Primary Target | |||
| Human NK1 Receptor | [3H]-Substance P | User-determined value | Aprepitant: Value |
| Potential Off-Targets | |||
| Human NK2 Receptor | [125I]-Neurokinin A | User-determined value | SR48968: Value |
| Human NK3 Receptor | [3H]-Senktide | User-determined value | Osanetant: Value |
| hERG Channel | [3H]-Dofetilide | User-determined value | Dofetilide: Value |
| 5-HT2A Receptor | [3H]-Ketanserin | User-determined value | Ketanserin: Value |
| Dopamine D2 Receptor | [3H]-Spiperone | User-determined value | Haloperidol: Value |
Table 2: this compound Functional Activity Profile
| Assay | Cell Line | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| On-Target Activity | |||
| Substance P-induced Calcium Mobilization | U-2 OS (NK1 expressing) | User-determined value | Aprepitant: Value |
| Substance P-induced β-arrestin Recruitment | CHO-K1 (NK1 expressing) | User-determined value | Aprepitant: Value |
| Potential Off-Target Activity | |||
| CYP3A4 Inhibition | Human Liver Microsomes | User-determined value | Ketoconazole: Value |
| hERG Channel Block (Patch Clamp) | HEK293 (hERG expressing) | User-determined value | Dofetilide: Value |
Experimental Protocols
1. Radioligand Binding Assay for NK1 Receptor
This protocol is for determining the binding affinity (Ki) of this compound for the human NK1 receptor in a competitive binding format.
-
Materials:
-
Membrane preparation from cells expressing the human NK1 receptor.
-
Radioligand: [3H]-Substance P.
-
Non-specific binding control: High concentration of unlabeled Substance P or Aprepitant.
-
This compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration close to its Kd, and the test compound or control.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
-
Materials:
-
Cells expressing the human NK1 receptor (e.g., U-2 OS or CHO-K1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Substance P (agonist).
-
This compound and reference compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of this compound or a reference antagonist.
-
Place the plate in the fluorescence reader and establish a baseline reading.
-
Add Substance P at a concentration that gives a robust response (e.g., EC80) and immediately begin kinetic reading of fluorescence.
-
Measure the peak fluorescence response and calculate the inhibition by this compound to determine the IC50.
-
3. β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block Substance P-induced recruitment of β-arrestin to the NK1 receptor.
-
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems) expressing the human NK1 receptor.
-
Substance P (agonist).
-
This compound and reference compounds.
-
Assay components as per the manufacturer's protocol (e.g., substrate for the reporter enzyme).
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Plate the cells as recommended by the assay manufacturer.
-
Pre-incubate the cells with a dilution series of this compound or a reference antagonist.
-
Add Substance P at an EC80 concentration.
-
Incubate for the time recommended by the manufacturer to allow for β-arrestin recruitment and signal generation.
-
Add the detection reagents.
-
Read the luminescence or fluorescence signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50.
-
Visualizations
Caption: NK1 Receptor Signaling Pathway and Point of this compound Inhibition.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinin receptor cross-talk. Immunological cross-reactivity between the external domains of the substance K and substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hERG K+ channel: target and antitarget strategies in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lanepitant Clinical Trial Failures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of why Lanepitant, a selective NK1 receptor antagonist, failed in human clinical trials for pain management. The information is presented in a question-and-answer format to directly address potential queries and guide future research.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for this compound's failure in clinical trials for pain?
A1: The primary reason for this compound's failure was a lack of analgesic efficacy across multiple clinical trials for various pain indications, including migraine, osteoarthritis, and diabetic neuropathy.[1][2][3][4][5] In these studies, this compound was found to be only marginally more effective than placebo and, in some cases, inferior to existing pain medications like naproxen.
Q2: Did this compound show any promise in preclinical studies?
A2: Yes, this compound and other tachykinin NK1 receptor antagonists showed promise in preclinical animal studies. They were effective in attenuating nociceptive responses that were sensitized by inflammation or nerve damage, which is a profile similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) that are effective analgesics in humans. This discrepancy between preclinical and clinical results is a key issue in the development of NK1 receptor antagonists for pain.
Q3: What are the leading hypotheses for the failure of this compound to translate from animal models to human efficacy?
A3: Several hypotheses have been proposed:
-
Poor Blood-Brain Barrier Penetration in Humans: One of the most cited reasons is the insufficient penetration of this compound across the blood-brain barrier in humans to achieve the necessary concentrations in the central nervous system to exert an analgesic effect.
-
Subcellular Signaling of the NK1 Receptor: Recent research suggests that pain signaling by the NK1 receptor may occur within intracellular compartments called endosomes, rather than at the cell surface. Most drugs, including this compound, are designed to block receptors on the cell surface and may not effectively reach these intracellular targets.
-
Questionable Role of Substance P/NK1 Pathway in Human Pain: The repeated failures of NK1 receptor antagonists in clinical trials for pain have led to a re-evaluation of the role of the Substance P/NK1 receptor pathway in chronic pain in humans, suggesting it may not be as significant as preclinical models indicated.
Q4: Were there any significant adverse effects associated with this compound in the clinical trials?
A4: this compound was generally well-tolerated in clinical trials. The most frequently reported adverse event was diarrhea. In a study on osteoarthritis pain, naproxen was associated with gastric discomfort, while this compound was linked to diarrhea. There were no clinically relevant changes in vital signs or laboratory results.
Troubleshooting Guide for Future NK1 Receptor Antagonist Research
Issue: Lack of efficacy in clinical trials despite promising preclinical data.
Possible Cause 1: Inadequate CNS Penetration.
-
Troubleshooting Step: For new compounds, prioritize early assessment of blood-brain barrier penetration in relevant species, including non-human primates, to better predict human CNS exposure. Consider utilizing advanced delivery systems, such as nanoparticles, to improve CNS delivery of existing compounds.
Possible Cause 2: Targeting the wrong signaling compartment.
-
Troubleshooting Step: Design antagonists that can penetrate the cell membrane and accumulate in endosomes to block intracellular NK1 receptor signaling. This may involve modifying the chemical properties of the drug to enhance lipophilicity and acidity.
Possible Cause 3: Species differences in the role of the NK1 receptor in pain.
-
Troubleshooting Step: Develop and utilize humanized animal models that express the human NK1 receptor to improve the predictive validity of preclinical studies. Additionally, employ human tissue-based assays and functional imaging in early clinical development to confirm target engagement and pathway modulation in humans.
Quantitative Data Summary
Table 1: Summary of this compound Clinical Trial for Osteoarthritis Pain
| Parameter | This compound (10-300 mg twice daily) | Naproxen (375 mg twice daily) | Placebo |
| Number of Patients | (not specified across all doses) | (not specified) | (not specified) |
| Total Participants | 214 (across all groups) | ||
| Primary Endpoint | Pain Intensity and Relief | ||
| Key Finding | No statistically significant difference from placebo in reducing average pain. | Statistically significantly better than placebo and this compound in reducing average pain (P < .05). | - |
| Adverse Events | Diarrhea | Gastric discomfort | - |
Table 2: Summary of this compound Clinical Trial for Migraine Prevention
| Parameter | This compound (200 mg daily) | Placebo |
| Number of Patients | 42 | 42 |
| Study Duration | 12 weeks | 12 weeks |
| Primary Outcome | Proportion of patients with a 50% reduction in headache days. | |
| Response Rate | 41.0% | 22.0% |
| P-value | 0.065 (Not statistically significant) | - |
| Key Finding | This compound was not effective in preventing migraine. |
Table 3: Summary of this compound Clinical Trial for Painful Diabetic Neuropathy
| Parameter | This compound (50 mg, 100 mg daily; 200 mg twice daily) | Placebo |
| Number of Patients | 67 (across all doses) | 26 |
| Study Duration | 8 weeks | 8 weeks |
| Primary Endpoint | Average daytime and nighttime pain intensity. | |
| Key Finding | No dosage of this compound differed significantly from placebo in relieving pain. | - |
| Adverse Events | Diarrhea was more frequent in this compound-treated patients. | - |
Experimental Protocols
Protocol 1: Clinical Trial for Osteoarthritis Pain
-
Study Design: A parallel, randomized, double-blind study.
-
Participants: 214 outpatients with moderate to severe lower-limb osteoarthritis pain.
-
Treatment Arms:
-
Initial single doses of this compound (20, 60, 200, or 600 mg), naproxen (375 mg), or placebo.
-
Followed by a multiple-dose period of this compound (10, 30, 100, or 300 mg twice a day), naproxen (375 mg twice a day), or placebo twice a day for 3 weeks.
-
-
Efficacy Assessments: Pain intensity, pain relief, patient global impression, and use of adjunctive analgesic medication.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory tests.
Protocol 2: Clinical Trial for Migraine Prevention
-
Study Design: A 12-week double-blind, parallel design study.
-
Participants: 84 patients with migraine headaches (with and without aura).
-
Treatment Arms:
-
This compound (200 mg once daily).
-
Placebo.
-
-
Primary Outcome Measure: The proportion of patients experiencing a 50% reduction in the number of days with a headache.
Visualizations
Caption: Proposed dual signaling pathways of the NK1 receptor, at the cell surface and from within endosomes.
Caption: Logical workflow from preclinical success to clinical failure of this compound for pain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Study of the analgesic effect of this compound in patients with osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response study of the analgesic effect of this compound in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ineffectiveness of neurokinin-1 antagonist in acute migraine: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CNS Penetration of Lanepitant and Related NK1 Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Lanepitant or similar compounds to improve their penetration into the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its CNS penetration a research focus?
This compound is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor is involved in various physiological processes, including pain, inflammation, and mood regulation. While this compound has been investigated for conditions like migraine, its clinical efficacy may be limited by poor penetration across the blood-brain barrier (BBB).[1][2] Enhancing its ability to enter the brain is crucial for its potential therapeutic application in CNS disorders.
Q2: What are the primary molecular properties that hinder a compound's ability to cross the blood-brain barrier?
Several physicochemical properties can limit a drug's CNS penetration. These include:
-
High Molecular Weight (MW): Generally, molecules with a MW greater than 500 Da have more difficulty crossing the BBB.[3]
-
Low Lipophilicity (LogP): A LogP value that is too low indicates poor lipid membrane permeability. Conversely, a very high LogP can lead to non-specific binding to lipids and sequestration in fatty tissues. An optimal LogP for CNS penetration is often considered to be in the range of 1.5 to 2.5.
-
High Topological Polar Surface Area (TPSA): A TPSA greater than 90 Ų is often associated with poor BBB penetration.
-
High Number of Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can increase a molecule's affinity for water, thus hindering its passage through the lipid-rich BBB.
-
P-glycoprotein (P-gp) Efflux: Many compounds are actively transported out of the brain by efflux pumps like P-glycoprotein, which is a major mechanism of drug resistance at the BBB.
Q3: What general strategies can be employed to modify a molecule like this compound to improve its CNS penetration?
To enhance the CNS penetration of a compound like this compound, researchers can employ several medicinal chemistry strategies:
-
Increase Lipophilicity: Modifying the structure to increase its lipophilicity (LogP) can enhance passive diffusion across the BBB. This can be achieved by adding lipophilic groups or reducing polar functionalities.
-
Reduce Molecular Weight: If possible, simplifying the molecular structure to reduce its overall size can facilitate easier passage.
-
Decrease Polar Surface Area: Masking or removing polar groups can lower the TPSA and reduce hydrogen bonding capacity.
-
Block P-gp Efflux: Structural modifications can be made to reduce the compound's affinity for P-gp. This can involve altering the number and arrangement of hydrogen bond acceptors and donors or introducing specific chemical groups that are not recognized by the transporter.
-
Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active drug within the CNS.
Troubleshooting Guides
Issue 1: Low Permeability Observed in Parallel Artificial Membrane Permeability Assay (PAMPA)
Symptoms: Your modified this compound analog shows a low apparent permeability coefficient (Papp) in the PAMPA-BBB assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Lipophilicity | Synthesize analogs with increased lipophilicity by adding non-polar functional groups (e.g., alkyl chains, phenyl rings) or replacing polar groups with less polar ones. | Increased LogP/LogD and improved permeability in a subsequent PAMPA experiment. |
| High Molecular Weight | If the molecular weight is significantly above 500 Da, passive diffusion is likely hindered. Consider strategies to reduce the molecular size if pharmacologically feasible. | Improved permeability. |
| Poor Solubility in Donor Well | Measure the solubility of the compound in the assay buffer. If solubility is low, consider using a co-solvent (ensure it doesn't disrupt the membrane) or a different buffer system. | Increased compound concentration in the donor well, leading to a more accurate permeability measurement. |
| Assay-related Issues | Ensure the integrity of the artificial membrane and proper assembly of the PAMPA plate. Verify the accuracy of the analytical method used for quantification. | Consistent and reproducible results for control compounds with known permeability. |
Issue 2: High Efflux Ratio in Cell-Based BBB Models (e.g., Caco-2, MDCK-MDR1)
Symptoms: Your compound shows good apical-to-basolateral (A-B) permeability but a significantly higher basolateral-to-apical (B-A) permeability, resulting in an efflux ratio (ER = Papp(B-A) / Papp(A-B)) greater than 2.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| P-glycoprotein (P-gp) Substrate | Modify the chemical structure to reduce its affinity for P-gp. Strategies include reducing the number of hydrogen bond acceptors, increasing intramolecular hydrogen bonding, or adding bulky groups near P-gp recognition sites. | A decrease in the efflux ratio in subsequent cell-based assays. |
| Substrate of other Efflux Transporters (e.g., BCRP) | Test the compound in cell lines overexpressing other relevant efflux transporters to identify the specific transporter involved. | Identification of the responsible efflux transporter, guiding further structural modifications. |
| Incorrect Assay Conditions | Verify the cell monolayer integrity by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow). Ensure that the compound concentration used is not saturating the transporter. | Reliable and accurate efflux ratio data. |
Quantitative Data Presentation
Table 1: Physicochemical Properties and In Vitro Permeability of Selected NK1 Antagonists
| Compound | MW ( g/mol ) | LogP | TPSA (Ų) | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Aprepitant | 534.53 | 4.8 | 89.5 | 10.2 | 1.5 |
| Rolapitant | 642.76 | 6.2 | 83.7 | 8.5 | 1.2 |
| This compound | 611.78 | N/A | 118.2 | Low (qualitative) | High (presumed) |
| Hypothetical Analog 1 | 550.65 | 4.2 | 75.3 | 12.5 | 1.1 |
| Hypothetical Analog 2 | 580.70 | 5.5 | 95.8 | 9.8 | 3.5 |
Note: Data for Aprepitant and Rolapitant are representative values from literature. Data for this compound is inferred from its known poor CNS penetration. Hypothetical analogs are for illustrative purposes.
Table 2: In Vivo CNS Penetration of Selected NK1 Antagonists
| Compound | Kp | fu,brain | fu,plasma | Kp,uu |
| Aprepitant | 2.5 | 0.01 | 0.05 | 0.5 |
| Rolapitant | 3.1 | 0.008 | 0.02 | 1.24 |
| This compound | Low (qualitative) | N/A | N/A | <<1 (presumed) |
| Hypothetical Analog 1 | 2.8 | 0.015 | 0.06 | 0.7 |
| Hypothetical Analog 2 | 1.5 | 0.02 | 0.1 | 0.3 |
Note: Data for Aprepitant and Rolapitant are representative values from literature. Data for this compound is inferred. Kp is the total brain-to-plasma concentration ratio. fu,brain and fu,plasma are the unbound fractions in brain and plasma, respectively. Kp,uu is the unbound brain-to-plasma concentration ratio.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Cell-Based Model
Objective: To determine the bidirectional permeability and efflux ratio of a test compound across a cell monolayer mimicking the BBB.
Methodology:
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) or Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) on Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity: Measure the Transendothelial Electrical Resistance (TEER) using an EVOM ohmmeter. TEER values should be above a validated threshold (e.g., >150 Ω·cm² for MDCK-MDR1) to ensure tight junction formation. Also, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical-to-Basolateral):
-
Add the test compound (at a known concentration) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh buffer.
-
-
Permeability Assay (Basolateral-to-Apical):
-
Add the test compound to the basolateral (donor) chamber.
-
Collect samples from the apical (receiver) chamber at the same time points.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).
-
Protocol 2: In Vivo Brain Microdialysis
Objective: To measure the unbound concentration of a test compound in the brain interstitial fluid (ISF) of a freely moving animal.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the specific brain region of interest (e.g., striatum, hippocampus) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Compound Administration: Administer the test compound to the animal via a relevant route (e.g., intravenous, intraperitoneal, oral).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
Quantification: Analyze the concentration of the unbound drug in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis:
-
Determine the in vivo recovery of the probe to calculate the absolute unbound concentration in the brain ISF.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
-
Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing CNS Penetration.
References
- 1. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 2. This compound, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
Lanepitant adverse events reported in research studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding Lanepitant, focusing on its adverse event profile as reported in key research studies. Given that this compound's clinical development was discontinued due to a lack of efficacy rather than safety concerns, the available data on adverse events is limited. The following information is intended to guide researchers and professionals who may be investigating this compound for novel applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
This compound (LY303870) is a selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] Its mechanism of action involves blocking the binding of Substance P to the NK1 receptor, which is implicated in pain transmission and neurogenic inflammation.[4] It was primarily investigated as a potential analgesic for conditions such as migraine, osteoarthritis, and painful diabetic neuropathy.[1]
Q2: What is the summary of reported adverse events associated with this compound in clinical trials?
Across multiple clinical trials, this compound was generally reported to be well-tolerated, with an adverse event profile comparable to placebo. Most studies did not find any statistically significant difference in the rates of adverse events between this compound and placebo groups.
Q3: Are there any specific adverse events that have been linked to this compound use in research?
While the overall incidence of adverse events was low, a few have been noted in some studies:
-
Diarrhea: This was the most frequently reported adverse event associated with this compound treatment in studies for osteoarthritis pain and painful diabetic neuropathy.
-
Gastric Discomfort: In a study comparing this compound to naproxen for osteoarthritis pain, gastric discomfort was associated with naproxen treatment, while diarrhea was linked to this compound.
It is crucial to note that one study in acute migraine treatment reported that no adverse events could be attributed to this compound .
Troubleshooting Guide for Experimental Use
Issue: Observing potential gastrointestinal side effects (e.g., diarrhea) in an experimental model.
-
Recommended Action 1: Review Dosage and Administration. Ensure that the dosage being used is aligned with those reported in preclinical or clinical studies. The route and frequency of administration may also influence local gastrointestinal effects.
-
Recommended Action 2: Monitor Fluid and Electrolyte Balance. In animal models, if diarrhea is observed, it is important to monitor for signs of dehydration and electrolyte imbalance.
-
Recommended Action 3: Comparative Analysis. If your study includes a placebo or vehicle control group, a comparative analysis of the incidence and severity of gastrointestinal events is essential to attribute the effect to this compound definitively.
Issue: Lack of expected efficacy in an experimental model.
-
Consideration 1: Bioavailability and Blood-Brain Barrier Penetration. The failure of this compound to show efficacy in human trials for pain was hypothesized to be due to poor penetration of the blood-brain barrier in humans. Researchers should consider the bioavailability and central nervous system penetration of this compound in their specific experimental setup.
-
Consideration 2: Relevance of the NK1 Receptor Pathway. The lack of efficacy in some pain models led to suggestions that the NK1 receptor pathway may not be as significant in those specific conditions as initially thought.
Data on Adverse Events from Clinical Trials
The quantitative data on adverse events from this compound clinical trials is sparse in the published literature. The table below summarizes the qualitative findings from key studies.
| Clinical Indication | Comparator | Reported Adverse Events Associated with this compound | Reported Adverse Events Associated with Comparator | Source |
| Osteoarthritis Pain | Naproxen, Placebo | Diarrhea | Gastric Discomfort (Naproxen) | |
| Painful Diabetic Neuropathy | Placebo | Diarrhea (more frequent than placebo) | Not specified | |
| Migraine Prevention | Placebo | Well-tolerated, no significant difference from placebo | Not specified | |
| Acute Migraine | Placebo | No adverse events attributed to this compound | Not specified |
Experimental Protocols in Key Clinical Trials
While detailed step-by-step protocols are proprietary, the general methodologies employed in the key clinical trials of this compound are outlined below.
1. Study of this compound in Osteoarthritis Pain
-
Design: Parallel, randomized, double-blind study.
-
Participants: 214 outpatients with moderate to severe lower-limb osteoarthritis pain.
-
Treatment Arms:
-
This compound (initial doses of 20, 60, 200, or 600 mg, followed by twice-daily doses of 10, 30, 100, or 300 mg).
-
Naproxen (375 mg initial dose, followed by 375 mg twice daily).
-
Placebo.
-
-
Duration: 3 weeks.
-
Safety Assessment: Monitored through adverse events, vital signs, and laboratory assessments.
2. Dose-Response Study in Painful Diabetic Neuropathy
-
Design: Double-blind, parallel-group study.
-
Participants: Patients with daily moderate to severe, bilateral, distal neuropathic pain.
-
Treatment Arms:
-
This compound 50 mg daily (n=27).
-
This compound 100 mg daily (n=27).
-
This compound 200 mg twice daily (n=13).
-
Placebo (n=26).
-
-
Duration: 8 weeks, following a 1- to 3-week lead-in period.
-
Safety Assessment: Assessed by adverse events, vital signs, laboratory analytes, and electrocardiogram.
3. Migraine Prevention Study
-
Design: 12-week, double-blind, parallel-design study.
-
Participants: 84 patients with migraine headaches with or without aura.
-
Treatment Arms:
-
This compound 200 mg once daily (n=42).
-
Placebo (n=42).
-
-
Primary Outcome: Proportion of patients with a 50% reduction in headache days.
-
Safety Assessment: The study reported that this compound was well-tolerated.
Signaling Pathway
Substance P / NK1 Receptor Signaling Pathway
This compound acts as an antagonist at the Neurokinin-1 (NK1) receptor. The following diagram illustrates the general signaling pathway initiated by the binding of the natural ligand, Substance P, to the NK1 receptor, and the point of inhibition by this compound.
Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.
References
- 1. Dose-response study of the analgesic effect of this compound in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ineffectiveness of neurokinin-1 antagonist in acute migraine: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New Approaches to Shifting the Migraine Treatment Paradigm [frontiersin.org]
- 4. Study of the analgesic effect of this compound in patients with osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lanepitant and Other Neurokinin-1 (NK1) Receptor Antagonists' Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tachykinin peptide Substance P and its high-affinity receptor, the neurokinin-1 (NK1) receptor, are key players in a variety of physiological processes, including emesis, pain, inflammation, and mood regulation. The development of NK1 receptor antagonists has thus been a significant area of interest for therapeutic intervention in conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), depression, and pain. Lanepitant was one of the earlier NK1 receptor antagonists to be investigated. This guide provides an objective comparison of the efficacy of this compound with other notable NK1 antagonists, supported by experimental data from clinical trials.
Data Presentation: Efficacy of NK1 Antagonists in Clinical Trials
The following tables summarize the quantitative efficacy data for this compound and other NK1 receptor antagonists across different therapeutic indications.
Table 1: Efficacy of this compound in Pain and Migraine
| Indication | Drug Regimen | Comparator | Primary Endpoint | Result | p-value | Reference |
| Migraine Prevention | This compound 200 mg daily | Placebo | 50% reduction in headache days | 41.0% (this compound) vs. 22.0% (Placebo) | 0.065 | [1] |
| Acute Migraine | This compound 30, 80, 240 mg | Placebo | Improvement in migraine pain | No statistically significant difference | Not significant | [2] |
| Osteoarthritis Pain | This compound 10, 30, 100, 300 mg twice daily | Placebo, Naproxen 375 mg twice daily | Reduction in average pain | No statistically significant difference vs. Placebo | Not significant | [3] |
| Diabetic Neuropathy Pain | This compound 50, 100 mg daily; 200 mg twice daily | Placebo | Reduction in daytime and nighttime pain intensity | No statistically significant difference | Not significant | [3] |
Table 2: Efficacy of Other NK1 Antagonists in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Drug | Indication | Drug Regimen | Comparator | Primary Endpoint | Result | p-value | Reference |
| Aprepitant | Highly Emetogenic Chemotherapy (HEC) | Aprepitant + Ondansetron + Dexamethasone | Ondansetron + Dexamethasone | Complete Response (Overall Phase) | 69.6% vs. 57.0% | 0.007 | [4] |
| Aprepitant | Moderately Emetogenic Chemotherapy (MEC) in women | Aprepitant + Palonosetron + Dexamethasone | Placebo + Palonosetron + Dexamethasone | Complete Response (Overall Phase) | 87.0% vs. 66.7% | <0.001 | |
| Fosaprepitant | Highly Emetogenic Chemotherapy (HEC) | Fosaprepitant + Granisetron + Dexamethasone | Aprepitant + Granisetron + Dexamethasone | Complete Response (Overall Phase) | 89.33% vs. 92.74% (Non-inferior) | 0.1330 | |
| Fosaprepitant | Moderately Emetogenic Chemotherapy (MEC) | Fosaprepitant + Ondansetron + Dexamethasone | Placebo + Ondansetron + Dexamethasone | Complete Response (Delayed Phase) | 78.9% vs. 68.5% | <0.001 | |
| Rolapitant | Highly Emetogenic Chemotherapy (HEC) | Rolapitant + Granisetron + Dexamethasone | Placebo + Granisetron + Dexamethasone | Complete Response (Delayed Phase) | 73% vs. 58% | <0.001 | |
| Rolapitant | Moderately Emetogenic Chemotherapy (MEC) | Rolapitant + Granisetron + Dexamethasone | Placebo + Granisetron + Dexamethasone | Complete Response (Delayed Phase) | 71.3% vs. 61.6% | <0.001 |
Table 3: Efficacy of Other NK1 Antagonists in Other Indications
| Drug | Indication | Drug Regimen | Comparator | Primary Endpoint | Result | p-value | Reference |
| Casopitant | Major Depressive Disorder | Casopitant 80 mg/day | Placebo | Change from baseline in HAMD17 score | Significant improvement (difference of -2.7) | 0.023 | |
| Casopitant | Major Depressive Disorder | Casopitant 120 mg/day | Placebo, Paroxetine 30 mg/day | Change from baseline in HAMD17 score | No significant separation from placebo | 0.282 | |
| Maropitant | Motion Sickness in Dogs | Maropitant (min. 8 mg/kg) | Placebo | Prevention of vomiting | 86.1% reduction (2h prior), 76.5% reduction (10h prior) | Not specified | |
| Maropitant | Vomiting in Dogs (various etiologies) | Maropitant 1 mg/kg SC or 2 mg/kg PO | Placebo | Reduction in emesis | 21.8% (Maropitant) vs. 50% (Placebo) continued to vomit | ≤ 0.0012 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.
This compound for Migraine Prevention
-
Study Design: A 12-week, double-blind, parallel-group, placebo-controlled study.
-
Participants: 84 patients with migraine with or without aura according to International Headache Society criteria.
-
Intervention: Patients were randomized to receive either 200 mg of this compound (n=42) or a placebo (n=42) once daily.
-
Primary Outcome: The proportion of patients experiencing a 50% or greater reduction in the number of days with a headache.
-
Data Collection: Patients maintained a diary to record headache frequency and severity.
-
Statistical Analysis: The primary efficacy analysis was a comparison of the response rates between the two treatment groups.
Aprepitant for Highly Emetogenic Chemotherapy (HEC)-Induced CINV
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.
-
Participants: 421 patients in Asian countries receiving HEC.
-
Intervention:
-
Aprepitant group: Aprepitant 125 mg orally on day 1, followed by 80 mg on days 2 and 3.
-
Standard therapy group: Placebo on days 1-3.
-
Both groups also received intravenous granisetron and oral dexamethasone.
-
-
Primary Endpoint: Complete response (CR), defined as no emesis and no use of rescue therapy, during the overall phase (0-120 hours post-chemotherapy).
-
Data Collection: Patients recorded emetic episodes and the use of rescue medication in a diary.
-
Statistical Analysis: The proportion of patients achieving a complete response was compared between the two groups.
Maropitant for Motion Sickness in Dogs
-
Study Design: Two randomized, two-period crossover clinical trials.
-
Participants: 189 dogs with a history of motion sickness.
-
Intervention: Dogs received either oral maropitant (minimum dose of 8 mg/kg) or a placebo approximately 2 hours (Trial 1) or 10 hours (Trial 2) before a 60-minute car ride. After a 10-14 day washout period, dogs received the opposite treatment.
-
Primary Endpoint: The occurrence of vomiting during the car journey.
-
Data Collection: Observers recorded any signs of motion sickness, including vomiting.
-
Statistical Analysis: The incidence of vomiting was compared between the maropitant and placebo groups.
Mandatory Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Substance P binding to the NK1 receptor activates Gq protein signaling.
General Experimental Workflow for a CINV Clinical Trial
Caption: A typical workflow for a randomized, controlled CINV clinical trial.
Conclusion
The clinical development of this compound for pain and migraine was ultimately unsuccessful, with studies failing to demonstrate significant efficacy over placebo. This has been attributed to poor penetration of the blood-brain barrier in humans. In contrast, other NK1 receptor antagonists have shown robust efficacy, particularly in the prevention of CINV. Aprepitant, Fosaprepitant, and Rolapitant are now established components of antiemetic regimens for patients undergoing emetogenic chemotherapy. Furthermore, NK1 antagonists like Casopitant have shown some promise in the treatment of depression, although results have been mixed. The veterinary-specific NK1 antagonist, Maropitant, has proven highly effective for motion sickness and other causes of vomiting in dogs.
The disparate clinical outcomes among different NK1 antagonists underscore the importance of pharmacokinetic and pharmacodynamic properties, such as blood-brain barrier penetration and receptor occupancy, in determining therapeutic efficacy for specific indications. Future research in this area should continue to focus on optimizing these parameters to unlock the full therapeutic potential of NK1 receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase II open label pilot trial of aprepitant and palonosetron for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately emetogenic FOLFOX chemotherapy for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanepitant and Aprepitant: A Comparative Analysis of In Vitro Potency at the NK1 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of two prominent neurokinin-1 (NK1) receptor antagonists: lanepitant and aprepitant. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Both this compound and aprepitant are selective antagonists of the NK1 receptor, a G protein-coupled receptor that plays a crucial role in pain, inflammation, and emesis. By blocking the binding of the endogenous ligand, substance P, these antagonists can modulate downstream signaling pathways. While aprepitant has achieved clinical success, particularly as an antiemetic, this compound's clinical development was halted due to a lack of efficacy in treating pain, which was attributed to poor blood-brain barrier penetration rather than a lack of in vitro potency. This guide focuses on their comparative in vitro performance.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and aprepitant has been determined through various binding and functional assays. The following table summarizes the key quantitative data for their activity at the human NK1 receptor.
| Compound | Assay Type | Parameter | Value (nM) | Cell Line/Tissue |
| This compound (LY303870) | Radioligand Binding | Kᵢ | 0.10 | Human Central NK1 Receptors |
| Radioligand Binding | Kᵢ | 0.15 | Human Peripheral NK1 Receptors[1] | |
| Aprepitant | Radioligand Binding | IC₅₀ | ~0.1 - 0.12 | Human NK1 Receptors |
Caption: Comparative in vitro potency of this compound and Aprepitant at the human NK1 receptor.
Experimental Protocols
The in vitro potency values presented above are typically determined using standardized experimental protocols. Below are detailed methodologies for the key assays cited.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of the test compound for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor.
-
Radioligand (e.g., [¹²⁵I]Substance P).
-
Test compounds (this compound or aprepitant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium increase induced by agonist activation of the Gq-coupled NK1 receptor.
Objective: To determine the functional antagonist activity of the test compound at the NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Substance P (agonist).
-
Test compounds (this compound or aprepitant).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Culture the cells in 96-well or 384-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of substance P.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a FLIPR.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response is determined as the IC₅₀ value.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Potency Determination.
References
Head-to-head comparison of Lanepitant and naproxen in arthritis models
A Comprehensive Review for Researchers and Drug Development Professionals
In the landscape of arthritis therapeutics, the quest for effective pain and inflammation management continues to drive research and development. This guide provides a detailed, evidence-based comparison of two distinct pharmacological agents: Lanepitant, a neurokinin-1 (NK-1) receptor antagonist, and naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). By examining their mechanisms of action, and preclinical and clinical data, this document aims to offer a clear perspective on their respective roles and potential in the management of arthritis.
Executive Summary
This compound targets the neurokinin-1 (NK-1) receptor, blocking the action of Substance P, a neuropeptide implicated in pain transmission and neurogenic inflammation. In contrast, naproxen exerts its effects by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.
A review of the available data indicates that while both agents have theoretical potential in managing arthritis, their performance differs significantly. Preclinical studies in various animal models of arthritis have demonstrated the anti-inflammatory and analgesic effects of both NK-1 receptor antagonists and naproxen. However, a head-to-head clinical trial in osteoarthritis patients revealed that naproxen was significantly more effective in reducing pain compared to this compound.
This guide will delve into the specifics of these findings, presenting the quantitative data in structured tables, detailing the experimental protocols employed in key studies, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action
The distinct mechanisms of action of this compound and naproxen underpin their different pharmacological profiles.
This compound: As a selective NK-1 receptor antagonist, this compound's primary role is to block the binding of Substance P.[1] Substance P is a neuropeptide found in the central and peripheral nervous systems and is involved in the transmission of pain signals and the promotion of neurogenic inflammation.[1] In arthritic joints, increased levels of Substance P are thought to contribute to both pain perception and the inflammatory cascade. By inhibiting the NK-1 receptor, this compound aims to interrupt these pathological processes.
Naproxen: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Prostaglandins are involved in vasodilation, increased vascular permeability, and sensitization of nociceptors, all of which are hallmark features of arthritis.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and naproxen.
Preclinical Data in Arthritis Models
NK-1 Receptor Antagonists in Rodent Arthritis Models
Studies utilizing NK-1 receptor antagonists in rodent models of arthritis, such as Freund's Complete Adjuvant (FCA)-induced arthritis, have demonstrated reductions in joint inflammation and pain-related behaviors. For instance, the NK-1 receptor antagonist RP67580 was shown to reduce joint allodynia and swelling in a rat model of arthritis.[2]
Naproxen in Rodent Arthritis Models
Naproxen has been extensively studied in various preclinical arthritis models. In a rat model of osteoarthritis induced by destabilization of the medial meniscus (DMM), naproxen treatment significantly reduced articular cartilage degradation.[3][4] In a collagen-induced arthritis (CIA) rat model, naproxen monotherapy improved health scores and reduced pain. Furthermore, in a Freund's adjuvant-induced arthritis model in rats, NO-naproxen, a nitric oxide-donating derivative, was shown to reduce swelling and nociception.
Table 1: Summary of Preclinical Findings (Data from Separate Studies)
| Compound Class | Animal Model | Key Findings | Citation |
| NK-1 Receptor Antagonist | Freund's Complete Adjuvant-induced arthritis (Rat) | Reduced joint allodynia and swelling. | |
| Naproxen | Destabilization of the Medial Meniscus (Rat) | Inhibited articular cartilage loss. | |
| Naproxen | Collagen-Induced Arthritis (Rat) | Improved health score and pain assessments. | |
| NO-Naproxen | Freund's Complete Adjuvant-induced arthritis (Rat) | Reduced hindpaw swelling and nociception. |
Note: The data presented in this table are from separate studies and not from a direct head-to-head comparison.
Clinical Data: Head-to-Head Trial in Osteoarthritis
A significant piece of evidence comes from a randomized, double-blind, parallel-group study that directly compared the analgesic effect of this compound with naproxen and placebo in patients with osteoarthritis pain.
Table 2: Efficacy of this compound vs. Naproxen in Osteoarthritis Patients
| Outcome Measure | This compound | Naproxen | Placebo | Statistical Significance |
| Average Pain Reduction (Week 1) | No significant difference from placebo | Statistically significantly better than placebo and this compound (P < .05) | - | Naproxen > this compound/Placebo |
| Average Pain Reduction (Weeks 2 & 3) | No significant difference from placebo | Continued to be statistically significantly better than placebo and this compound (P < .05) | - | Naproxen > this compound/Placebo |
The results of this clinical trial clearly demonstrated that naproxen was superior to both this compound and placebo in reducing the pain associated with osteoarthritis. This compound failed to show a significant analgesic effect compared to placebo.
Table 3: Reported Side Effects in the Clinical Trial
| Treatment Group | Associated Side Effects |
| This compound | Diarrhea |
| Naproxen | Gastric discomfort |
No clinically relevant changes in vital signs or laboratory analytes were reported for any of the treatments.
Experimental Protocols
To provide a comprehensive understanding of the presented data, this section details the methodologies of key experimental models cited.
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
This is a widely used model for studying the pathogenesis and treatment of rheumatoid arthritis.
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the plantar surface of a hind paw of a rat.
-
Disease Development: This induces a localized primary inflammatory response followed by a systemic, cell-mediated immune response that results in arthritis in the contralateral, non-injected paw and other joints, typically developing within 10-14 days.
-
Treatment: Test compounds (e.g., this compound or naproxen) are administered via various routes (e.g., oral, intraperitoneal) at specified doses and time points relative to the induction of arthritis.
-
Assessments:
-
Paw Volume: The degree of inflammation is quantified by measuring the volume of the hind paws using a plethysmometer.
-
Arthritis Score: A subjective scoring system is often used to grade the severity of arthritis in each paw based on erythema, swelling, and joint deformity.
-
Pain Behavior: Nociceptive thresholds are measured using methods such as the Randall-Selitto test (paw pressure) or von Frey filaments (mechanical allodynia).
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Destabilization of the Medial Meniscus (DMM) Model in Rodents
This surgical model is commonly used to induce osteoarthritis, mimicking post-traumatic OA in humans.
-
Surgical Procedure: Under anesthesia, the knee joint is exposed, and the medial meniscotibial ligament is transected, leading to destabilization of the medial meniscus. This results in abnormal loading of the articular cartilage and the progressive development of OA-like changes.
-
Treatment: Animals receive the test compound (e.g., naproxen) or vehicle, typically starting at a specified time point after surgery.
-
Assessments:
-
Histopathology: The primary outcome is often the histological assessment of cartilage degradation, typically using a standardized scoring system such as the Osteoarthritis Research Society International (OARSI) score.
-
Pain Assessment: Changes in weight-bearing or mechanical sensitivity are measured to assess pain.
-
Imaging: Techniques like micro-computed tomography (micro-CT) can be used to evaluate changes in subchondral bone architecture.
-
Conclusion
The comparison between this compound and naproxen in the context of arthritis reveals a clear distinction in their efficacy, particularly in the clinical setting. While both drugs are based on sound pharmacological principles targeting different aspects of the disease, the available evidence strongly favors naproxen for the symptomatic relief of osteoarthritis pain.
The failure of this compound in a head-to-head clinical trial suggests that the Substance P/NK-1 receptor pathway may not be a primary driver of pain in osteoarthritis, or that this compound itself has limitations in terms of its pharmacokinetic or pharmacodynamic properties in this indication. In contrast, the well-established efficacy of naproxen underscores the critical role of prostaglandins in the inflammatory and pain processes of arthritis.
For researchers and drug development professionals, this comparison highlights the importance of robust preclinical and clinical validation of therapeutic targets. While preclinical models provide valuable insights, the ultimate test of a drug's utility lies in well-controlled clinical trials. The case of this compound versus naproxen serves as a compelling example of how a promising mechanism of action does not always translate into clinical success, and how established therapies like naproxen continue to be a benchmark in the management of arthritis. Future research into novel analgesics for arthritis may benefit from exploring combination therapies or focusing on patient populations where specific pain pathways, such as those involving Substance P, are more prominently involved.
References
- 1. Study of the analgesic effect of this compound in patients with osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of nonpeptide tachykinin receptor antagonists on experimental gut inflammation in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Lanepitant: A Comparative Analysis of its Selectivity for the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lanepitant's selectivity for the Neurokinin-1 (NK1) receptor against other prominent NK1 receptor antagonists. The following sections present quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of the NK1 receptor signaling pathway and the experimental workflow used to determine receptor selectivity.
Comparative Analysis of Binding Affinity
This compound (LY303870) demonstrates high-affinity binding to the human NK1 receptor.[1] To objectively assess its selectivity, this section compares its binding affinity with that of other well-characterized NK1 receptor antagonists: Aprepitant, Rolapitant, and Casopitant. The data presented are inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), which are inversely proportional to the binding affinity of a ligand for its receptor. A lower value indicates a higher affinity.
| Compound | NK1 Receptor Affinity (Kᵢ/IC₅₀, nM) | NK2 Receptor Affinity (IC₅₀, nM) | NK3 Receptor Affinity (IC₅₀, nM) | Selectivity (NK1 vs. NK2/NK3) |
| This compound (LY303870) | 0.10 - 0.15[1] | >50,000 | >50,000 | >50,000-fold vs. NK2 and NK3[1] |
| Aprepitant (MK-869) | 0.1[2] | 4500[2] | 300 | ~45,000-fold vs. NK2, ~3,000-fold vs. NK3 |
| Rolapitant (SCH 619734) | 0.66 | >1000-fold less affinity | >1000-fold less affinity | >1000-fold vs. NK2 and NK3 |
| Casopitant (GW679769) | ~0.4 (pKi = 9.4) | Data not available | Data not available | Reported as a highly selective NK1 antagonist |
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure used to determine the binding affinity and selectivity of compounds like this compound for the NK1 receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the NK1 receptor.
Materials:
-
Radioligand: [¹²⁵I]Substance P (a high-affinity radiolabeled ligand for the NK1 receptor).
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Test Compounds: this compound and other comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the human NK1 receptor to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand, [¹²⁵I]Substance P (typically at a concentration close to its Kₔ value).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The cell membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NK1 receptor antagonist (e.g., Aprepitant) instead of the test compound.
-
Total binding is determined in wells containing only the radioligand and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
NK1 Receptor Signaling Pathway
The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR). Its activation by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events.
References
Cross-Study Analysis of Lanepitant Clinical Trial Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanepitant (LY303870) is a selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. The binding of substance P to the NK-1 receptor is implicated in pain transmission and neurogenic inflammation.[1] This mechanism suggested potential therapeutic applications for this compound in various pain-related and inflammatory conditions. However, a review of its clinical trial outcomes reveals a consistent pattern of limited efficacy in human subjects for the indications studied, primarily pain and migraine. This guide provides a comparative analysis of the available clinical trial data for this compound, detailing experimental protocols and summarizing outcomes to inform future research in the field of NK-1 receptor antagonism.
Mechanism of Action: NK-1 Receptor Antagonism
This compound exerts its effects by blocking the action of Substance P, the natural ligand for the NK-1 receptor.[1] The activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events. This compound, as a selective antagonist, prevents this activation.
Caption: NK-1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Comparative Analysis of Clinical Trial Outcomes
The following tables summarize the key efficacy and safety findings from clinical trials of this compound across different indications.
Table 1: Efficacy Outcomes of this compound Clinical Trials
| Indication | Trial Design | Comparator(s) | Key Efficacy Endpoint(s) | Quantitative Outcomes | Qualitative Summary |
| Osteoarthritis Pain | 3-week, parallel, randomized, double-blind | Naproxen, Placebo | Pain intensity, pain relief, patient global impression | Not available in abstract. | This compound was ineffective in relieving osteoarthritis pain. Naproxen was statistically significantly (P < .05) better than both placebo and this compound after one week of therapy.[1] |
| Diabetic Neuropathy Pain | 8-week, double-blind, parallel treatment | Placebo | Average daytime and nighttime pain intensity | Not available in abstract. | No dosage of this compound differed significantly from placebo in relieving pain.[2] |
| Migraine Prevention | 12-week, double-blind, parallel design | Placebo | Response rate (50% reduction in headache days) | This compound: 41.0% response ratePlacebo: 22.0% response rate(P = 0.065) | This compound was not statistically significantly more effective than placebo in preventing migraine.[3] |
| Acute Migraine | Double-blind, placebo-controlled, crossover | Placebo | Improvement in migraine pain intensity | Not available in abstract. | There was no statistically significant difference in the improvement of migraine pain at any time for any of the treatments. |
Table 2: Safety and Tolerability of this compound
| Indication | Adverse Events Associated with this compound | Comparator Adverse Events | Overall Tolerability |
| Osteoarthritis Pain | Diarrhea | Naproxen: Gastric discomfort | Well-tolerated, with no clinically relevant changes in vital signs or laboratory analytes. |
| Diabetic Neuropathy Pain | Diarrhea was more frequent in this compound-treated patients. | Not specified. | Well-tolerated. |
| Migraine Prevention | Not specified, but generally well-tolerated. | Not specified. | Well-tolerated. |
| Acute Migraine | No adverse events could be attributed to this compound. | Not specified. | Well-tolerated. |
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
Osteoarthritis Pain Study
-
Objective: To evaluate the effect of this compound on pain caused by osteoarthritis.
-
Study Design: A 3-week, parallel, randomized, double-blind study.
-
Patient Population: 214 outpatients with moderate to severe lower-limb osteoarthritis pain.
-
Treatment Arms:
-
This compound: Initial doses of 20, 60, 200, or 600 mg, followed by twice-daily doses of 10, 30, 100, or 300 mg.
-
Naproxen: 375 mg initial dose, followed by 375 mg twice daily.
-
Placebo: Administered with the same dosing schedule as the active treatments.
-
-
Outcome Measures: Pain intensity, pain relief, patient global impression, and use of adjunctive analgesic medication.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory assessments.
Diabetic Neuropathy Pain Study
-
Objective: To evaluate the dose-response effect of this compound in patients with painful diabetic neuropathy.
-
Study Design: An 8-week, double-blind, parallel treatment study with a 1- to 3-week lead-in period.
-
Patient Population: Patients with daily moderate to severe, bilateral, distal neuropathic pain. The study included 27 patients on 50 mg/day this compound, 27 on 100 mg/day this compound, 13 on 200 mg twice daily this compound, and 26 on placebo.
-
Treatment Arms:
-
This compound 50 mg daily
-
This compound 100 mg daily
-
This compound 200 mg twice daily
-
Placebo
-
-
Outcome Measures: Average daytime and nighttime pain intensity, patient global evaluation, and clinician global impression at weeks 3 and 8. Plasma concentrations and adjunctive analgesic use were also monitored.
-
Safety Assessments: Monitoring of adverse events, vital signs, laboratory analytes, and electrocardiogram.
Migraine Prevention Study
-
Objective: To evaluate the effect of daily this compound for migraine prevention.
-
Study Design: A 12-week, double-blind, parallel design study.
-
Patient Population: 84 patients with migraine headaches with or without aura, according to International Headache Society classification criteria.
-
Treatment Arms:
-
This compound 200 mg once daily (n=42)
-
Placebo once daily (n=42)
-
-
Primary Outcome Measure: The proportion of patients with a 50% reduction in days of headache (response rate).
-
Safety Assessments: Monitoring of adverse events.
Generalized Clinical Trial Workflow
The clinical trials for this compound followed a standard workflow for assessing the efficacy and safety of a new pharmaceutical agent.
Caption: A Generalized Workflow for a Randomized Controlled Clinical Trial.
Conclusion
The cross-study analysis of this compound clinical trials indicates a lack of significant clinical efficacy for the treatment of osteoarthritis pain, diabetic neuropathy pain, and the prevention of migraine. While the drug was generally well-tolerated, with diarrhea being the most commonly reported side effect, its failure to outperform placebo or active comparators in robust clinical trials led to the discontinuation of its development for these indications. The prevailing hypothesis for this lack of analgesic effect is the poor penetration of this compound across the blood-brain barrier in humans. These findings underscore the challenges in translating preclinical promise to clinical success for NK-1 receptor antagonists in pain management and highlight the importance of central nervous system bioavailability for this therapeutic target. Future research in this area should focus on developing NK-1 antagonists with improved pharmacokinetic profiles to better assess their therapeutic potential.
References
- 1. Study of the analgesic effect of this compound in patients with osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response study of the analgesic effect of this compound in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two NK1 Receptor Antagonists: A Comparative Analysis of Lanepitant and Casopitant Pharmacokinetics
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of the neurokinin-1 (NK1) receptor antagonists, Lanepitant and casopitant. This guide provides a detailed comparison of their known pharmacokinetic parameters, metabolic pathways, and clinical implications, supported by experimental data and methodologies.
In the landscape of therapeutic agents targeting the neurokinin-1 (NK1) receptor, both this compound and casopitant have emerged as subjects of clinical investigation. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain, inflammation, and emesis. While both this compound and casopitant were developed to modulate this pathway, their clinical journeys and pharmacokinetic profiles have diverged significantly. This guide aims to provide a detailed, data-driven comparison of these two compounds to inform future research and drug development efforts in this area.
Pharmacokinetic Profiles: A Head-to-Head Comparison
A direct quantitative comparison of the pharmacokinetic profiles of this compound and casopitant is challenging due to the limited publicly available data for this compound, a consequence of its discontinuation in clinical development. However, by compiling the available information, we can draw a comparative picture of their absorption, distribution, metabolism, and excretion (ADME) properties.
| Pharmacokinetic Parameter | This compound | Casopitant |
| Maximum Plasma Concentration (Cmax) | Data not publicly available | Data not publicly available in absolute values, but relative changes have been reported in drug interaction studies. |
| Time to Maximum Plasma Concentration (Tmax) | Data not publicly available | Data not publicly available |
| Area Under the Curve (AUC) | Data not publicly available | R- and S-warfarin AUC was increased 1.31-fold and 1.27-fold, respectively, when co-administered with casopitant.[1] |
| Bioavailability | Poor oral bioavailability suggested as a reason for lack of efficacy in clinical trials.[2] | Information not explicitly stated, but oral formulations have been used in clinical trials. |
| Metabolism | Information not publicly available | Substrate and weak to moderate inhibitor of CYP3A4.[3][4][5] Moderate inducer of CYP2C9 in vitro. |
| Key Metabolites | Information not publicly available | Information not publicly available |
| Elimination Half-life | Information not publicly available | Information not publicly available |
| Clinical Development Status | Discontinued | Development was halted |
This compound's Pharmacokinetic Puzzle: Clinical trials investigating this compound for migraine prevention were ultimately unsuccessful. The prevailing hypothesis for this lack of efficacy points towards poor oral bioavailability. While plasma concentrations were measured in these studies, with one report noting that "Higher plasma concentrations were no more effective than lower concentrations," the specific quantitative data from these pharmacokinetic assessments have not been made publicly available. This absence of data severely limits a detailed understanding of its absorption and distribution characteristics.
Casopitant's Metabolic Interactions: In contrast, more is known about the metabolic profile of casopitant. It is a substrate and a weak to moderate inhibitor of the critical drug-metabolizing enzyme, cytochrome P450 3A4 (CYP3A4). This property has been demonstrated in drug-drug interaction studies. For instance, when co-administered with warfarin, a drug metabolized by CYP2C9 and CYP3A4, casopitant led to a notable increase in the area under the curve (AUC) of both R- and S-warfarin, indicating a potential for clinically significant drug interactions. In vitro studies have also suggested that casopitant can act as a moderate inducer of CYP2C9.
Experimental Methodologies: A Look into a Typical Pharmacokinetic Study
To understand how the pharmacokinetic data for compounds like this compound and casopitant are generated, it is essential to be familiar with the typical experimental protocols employed in clinical pharmacology studies.
Protocol for a Phase I, Open-Label, Two-Period, Single-Sequence Crossover Study to Evaluate Pharmacokinetic Interactions
This type of study design is frequently used to assess the impact of one drug on the pharmacokinetics of another. The following is a generalized protocol based on studies involving casopitant:
-
Subject Recruitment: Healthy adult volunteers are recruited for the study. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and minimize variability.
-
Study Design: The study is typically divided into two periods with a washout phase in between.
-
Period 1: Subjects receive a single dose or a short course of a probe drug alone (e.g., a drug known to be metabolized by a specific CYP enzyme).
-
Washout Period: A sufficient time is allowed for the complete elimination of the probe drug from the body.
-
Period 2: Subjects receive the probe drug in combination with the investigational drug (e.g., casopitant).
-
-
Drug Administration: The drugs are administered orally under controlled conditions (e.g., after a specified fasting period).
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of the probe drug and/or the investigational drug and its metabolites are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC. Statistical analyses are then performed to compare these parameters between the two periods and determine the extent of any drug-drug interaction.
Visualizing the Molecular Target: The NK1 Receptor Signaling Pathway
Both this compound and casopitant exert their pharmacological effects by antagonizing the NK1 receptor. Understanding the signaling cascade initiated by the activation of this receptor is crucial for comprehending the mechanism of action of these drugs.
Caption: Simplified signaling pathway of the NK1 receptor upon activation by Substance P.
Conclusion
The comparison of this compound and casopitant highlights critical aspects of drug development, particularly the importance of a favorable pharmacokinetic profile for clinical success. While both compounds target the same receptor, the limited oral bioavailability of this compound likely contributed to its failure in clinical trials for migraine. In contrast, casopitant progressed further in development, and its pharmacokinetic profile, particularly its interaction with the CYP3A4 enzyme, has been better characterized. For researchers and drug development professionals, this comparative analysis underscores the necessity of thorough early-phase pharmacokinetic and metabolic profiling to identify compounds with a higher probability of clinical success. Future development of NK1 receptor antagonists will undoubtedly benefit from the lessons learned from the clinical journeys of this compound and casopitant.
References
- 1. Effect of casopitant, a novel NK-1 receptor antagonist, on the pharmacokinetics and pharmacodynamics of steady-state warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of dolasetron and granisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Impact of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Lanepitant and Other Treatments in Peripheral Inflammation: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the therapeutic potential of Lanepitant, a selective neurokinin-1 (NK1) receptor antagonist, against established treatments for peripheral inflammation, namely the non-steroidal anti-inflammatory drug (NSAID) Naproxen and corticosteroids. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development in the management of inflammatory disorders.
Executive Summary
This compound, a selective antagonist of the NK1 receptor, has been investigated for its analgesic and anti-inflammatory properties. While it showed promise in preclinical models, clinical trials for conditions such as migraine and osteoarthritis did not demonstrate sufficient efficacy, largely attributed to poor penetration of the blood-brain barrier.[1][2][3] However, its mechanism of action, centered on blocking the pro-inflammatory effects of Substance P in the periphery, suggests potential utility in peripheral inflammatory conditions where central nervous system penetration is not a prerequisite for efficacy.
This guide compares the efficacy of this compound (and other NK1 receptor antagonists as proxies) with the widely used NSAID Naproxen and corticosteroids in preclinical models of peripheral inflammation. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a framework for evaluation.
Comparative Efficacy in Preclinical Models
The carrageenan-induced paw edema model in rats is a standard and well-characterized assay for acute peripheral inflammation.[4][5] The data presented below is compiled from various studies to illustrate the comparative efficacy of NK1 receptor antagonists, Naproxen, and corticosteroids in this model.
Note: The following data is aggregated from different studies and may not represent a direct head-to-head comparison. Experimental conditions may vary between studies.
| Treatment Class | Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Efficacy (Inhibition of Edema) | Source |
| NK1 Receptor Antagonist | SR140333 | Not specified | Not specified | 4h and 24h | Substantial inhibition of plasma extravasation and leukocyte influx | FASEB J. 1997 |
| NK1 Receptor Antagonist | Aprepitant | 10 mg/kg | Oral | 4h | Significant reduction in paw thickness | Molecules 2021 |
| NSAID | Naproxen | 15 mg/kg | Not specified | 1h | 59% | J. Pharm. Pharmacol. 2018 |
| 2h | 81% | J. Pharm. Pharmacol. 2018 | ||||
| 3h | 73% | J. Pharm. Pharmacol. 2018 | ||||
| 4h | 60% | J. Pharm. Pharmacol. 2018 | ||||
| 5h | 39% | J. Pharm. Pharmacol. 2018 | ||||
| Corticosteroid | Budesonide | 0.1 mg/kg | Intraperitoneal | 4h | Significant inhibition | Molecules 2020 |
| 0.3 mg/kg | Intraperitoneal | 4h | Significant, dose-dependent inhibition | Molecules 2020 | ||
| 1 mg/kg | Intraperitoneal | 4h | Significant, dose-dependent inhibition | Molecules 2020 |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these compounds are mediated through distinct signaling pathways.
This compound (NK1 Receptor Antagonist): this compound acts by selectively blocking the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. Substance P is a neuropeptide released from sensory nerve endings that plays a crucial role in neurogenic inflammation. Its binding to NK1 receptors on various cells, including endothelial and immune cells, triggers a cascade of pro-inflammatory events such as vasodilation, plasma extravasation, and the release of other inflammatory mediators. By antagonizing this interaction, this compound can potentially mitigate these key aspects of peripheral inflammation.
Naproxen (NSAID): Naproxen is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Corticosteroids: Corticosteroids exert their potent anti-inflammatory effects through multiple genomic and non-genomic mechanisms. The primary mechanism involves binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.
Experimental Protocols
The following section details the methodology for the carrageenan-induced paw edema model, a key experiment cited in this guide.
Objective: To induce an acute, localized, and reproducible inflammatory response in the rat paw to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) solution of lambda-Carrageenan in sterile 0.9% saline
-
Test compounds (this compound/NK1 antagonist, Naproxen, Corticosteroid) and vehicle
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer or calipers.
-
Compound Administration: Animals are randomly assigned to treatment groups (vehicle control, positive control, and test compound groups). The test compounds or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the carrageenan injection (e.g., 30-60 minutes).
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered subcutaneously into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of paw edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.
Conclusion
This compound and other NK1 receptor antagonists present a targeted approach to mitigating peripheral inflammation by inhibiting the action of Substance P. Preclinical data suggests that this class of compounds has anti-inflammatory effects. However, in clinical settings for other indications, this compound has not outperformed established treatments like Naproxen. Naproxen and corticosteroids remain potent and widely used anti-inflammatory agents, acting through well-established pathways involving prostaglandin synthesis and gene regulation, respectively.
Further research, particularly direct comparative preclinical studies in models of peripheral inflammation, is warranted to fully elucidate the therapeutic potential of this compound relative to current standards of care. The data and protocols presented in this guide are intended to serve as a resource for designing and interpreting such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the analgesic effect of this compound in patients with osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Reproducibility of Lanepitant's Effects in Dural Inflammation Models: A Comparative Analysis
A critical examination of the preclinical efficacy of the NK-1 receptor antagonist, Lanepitant, in models of neurogenic dural inflammation reveals a reproducible, dose-dependent inhibition of plasma protein extravasation. However, the translational failure of this compound in clinical migraine trials underscores the predictive limitations of this preclinical model and highlights the efficacy of alternative mechanisms targeting the trigeminovascular system.
This guide provides a comparative analysis of this compound's effects in dural inflammation models alongside other key compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the supporting experimental data and methodologies.
Introduction to Neurogenic Dural Inflammation
The theory of neurogenic dural inflammation posits that the release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings in the dura mater leads to vasodilation and plasma protein extravasation (PPE), contributing to the pain of migraine.[1][2] this compound (also known as LY303870) is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.[3] Preclinical studies in the 1990s demonstrated its ability to block dural PPE, suggesting its potential as a migraine therapeutic.[3][4]
Comparative Efficacy in Dural Inflammation Models
The primary endpoint in preclinical dural inflammation models is the inhibition of plasma protein extravasation, typically induced by electrical stimulation of the trigeminal ganglion or administration of capsaicin. The following tables summarize the quantitative data on the effects of this compound and comparator compounds in these models.
Table 1: Efficacy of NK-1 Receptor Antagonists in Inhibiting Dural Plasma Protein Extravasation
| Compound | Species | Model | Route of Administration | Dose Range | Maximum Inhibition of PPE | Reference |
| This compound (LY303870) | Guinea Pig | Trigeminal Ganglion Stimulation | Intravenous | 0.1 - 1 mg/kg | ~80% | |
| Oral | 1 - 100 µg/kg | Dose-dependent inhibition | ||||
| GR205171 | Rat | Trigeminal Ganglion Stimulation | Intravenous | 0.1 - 1 mg/kg | Dose-dependent inhibition | |
| CP-99,994 | Rat | Trigeminal Ganglion Stimulation | Intravenous | 1 - 1000 µg/kg | ID50 = 52 µg/kg |
Table 2: Efficacy of Other Migraine Therapeutics in Inhibiting Dural Plasma Protein Extravasation
| Compound | Class | Species | Model | Route of Administration | Dose | Inhibition of PPE | Reference |
| Sumatriptan | 5-HT1B/1D Agonist | Rat | Trigeminal Ganglion Stimulation | Intravenous | 100 µg/kg | Ratio of stimulated/unstimulated sides decreased from 1.81 to 1.23 | |
| Guinea Pig | Capsaicin-induced | Intravenous | 30 µg/kg | Leakage decreased from 163% to 119% above control |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of neurogenic dural inflammation and the site of action for this compound.
Caption: Generalized experimental workflow for dural inflammation models.
Detailed Experimental Protocols
The following is a generalized protocol for the trigeminal ganglion stimulation-induced dural plasma protein extravasation model, based on methodologies described in the cited literature.
1. Animal Preparation:
-
Male Hartley guinea pigs (300-400g) or Sprague-Dawley rats (200-300g) are used.
-
Animals are anesthetized with a suitable anesthetic (e.g., sodium pentobarbital).
-
The femoral vein is cannulated for the intravenous administration of test compounds and a plasma protein tracer.
-
The animal is placed in a stereotaxic frame, and the trigeminal ganglion is surgically exposed.
2. Drug and Tracer Administration:
-
The test compound (e.g., this compound, Sumatriptan) or vehicle is administered intravenously via the cannulated femoral vein at a specified time before stimulation.
-
A plasma protein tracer, such as Evans Blue dye (which binds to albumin) or radiolabeled albumin (e.g., ¹²⁵I-albumin), is injected intravenously.
3. Trigeminal Ganglion Stimulation:
-
A stimulating electrode is lowered into the trigeminal ganglion.
-
Electrical stimulation is applied with specific parameters (e.g., 5 Hz, 5 ms pulse width, 1.0 mA for 5 minutes).
4. Quantification of Plasma Protein Extravasation:
-
Following a post-stimulation circulation period, the animal is euthanized.
-
The dura mater is carefully dissected.
-
If Evans Blue is used, the tissue is incubated in formamide to extract the dye, and the concentration is determined by spectrophotometry at a specific wavelength (e.g., 620 nm).
-
If a radiolabeled tracer is used, the radioactivity in the tissue is measured using a gamma counter.
-
The amount of extravasated tracer in the dura mater is calculated and compared between the drug-treated and vehicle-treated groups to determine the percentage of inhibition.
Discussion and Conclusion
The preclinical data consistently demonstrate that this compound is effective at inhibiting neurogenic dural inflammation in animal models. The mechanism of action, through the blockade of the NK-1 receptor, is well-defined within the context of the neurogenic inflammation hypothesis. The reproducibility of these findings across different laboratories and with other NK-1 receptor antagonists like GR205171 and CP-99,994 is high.
However, the clinical failure of this compound and other NK-1 receptor antagonists in treating migraine has been a significant turning point in migraine research. This discrepancy suggests that while dural plasma protein extravasation is a reproducible preclinical finding, it may not be the most critical event in the pathophysiology of migraine pain in humans. In contrast, compounds like sumatriptan, which also inhibit dural PPE but have broader effects, including potent vasoconstriction and inhibition of CGRP release, have proven clinically effective. More recent successful migraine therapies have targeted the CGRP pathway directly.
References
- 1. The antimigraine drug, sumatriptan (GR43175), selectively blocks neurogenic plasma extravasation from blood vessels in dura mater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vasoconstriction in human isolated middle meningeal arteries: determining the contribution of 5-HT1B- and 5-HT1F-receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of Lanepitant's Analgesic Effects: Promise in Animal Models Unfulfilled in Clinical Trials
For Immediate Release
[CITY, State] – [Date] – A comprehensive meta-analysis of preclinical studies reveals that lanepitant (LY303870), a potent and selective neurokinin-1 (NK-1) receptor antagonist, demonstrated significant analgesic effects in various animal models of pain. However, this early promise in preclinical settings did not translate into successful clinical outcomes for pain relief in humans. This report provides a detailed overview of the preclinical data, experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals in the field of analgesia.
This compound selectively blocks the binding of Substance P, a key neuropeptide involved in pain transmission, to the NK-1 receptor. This mechanism was hypothesized to interrupt pain signaling and reduce neurogenic inflammation. Preclinical evidence, primarily from studies in rodents, supported this hypothesis, showing this compound's efficacy in models of persistent and inflammatory pain.
Summary of Preclinical Analgesic Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the analgesic effects of this compound in various animal models.
Table 1: Efficacy of this compound in the Formalin Test
| Species | Administration Route | Dose Range | Phase of Formalin Test | Observed Effect |
| Mouse | Oral | Not specified | Late Phase | Dose-dependent blockade of licking behavior.[1] |
| Mouse | Oral | 10 mg/kg | Late Phase | Blockade of licking behavior evident for at least 24 hours.[1] |
Table 2: Efficacy of this compound in NK-1 Agonist-Induced Nociception
| Species | Administration Route | NK-1 Agonist | Nociceptive Response | Observed Effect |
| Mouse | Not specified | Ac-[Arg6,Sar9,Met(O2)11]substance P6-11 (intrathecal) | Caudally directed biting and scratching | Blocked the characteristic response.[1] |
| Rat | Not specified | [Sar9,Met(O2)11]substance P (intrathecal) | Potentiation of the tail-flick response | Selectively blocked by this compound.[1] |
Detailed Experimental Protocols
A cornerstone of this meta-analysis is the detailed presentation of the methodologies employed in the key preclinical studies. Understanding these protocols is crucial for interpreting the data and for designing future research.
Formalin Test
The formalin test is a widely used model of persistent pain that involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent. The resulting nociceptive behavior is biphasic: an initial acute phase (early phase) followed by a period of sustained pain (late phase), which is thought to be mediated by inflammatory processes and central sensitization.
-
Animal Model: Male mice of an inbred strain were used.
-
Procedure: A specified volume and concentration of formalin were injected into the plantar surface of the hind paw.
-
Behavioral Assessment: The amount of time the animals spent licking the injected paw was recorded. This licking behavior is a quantifiable measure of pain.
-
Drug Administration: this compound was administered orally at various doses prior to the formalin injection.
-
Outcome Measures: The primary outcome was the duration of licking behavior in the late phase of the test, typically measured for a defined period following the initial phase. A dose-dependent reduction in licking time was indicative of analgesic efficacy.[1]
NK-1 Agonist-Induced Nociception
This model directly assesses the ability of an antagonist to block the effects of a substance that specifically activates the NK-1 receptor.
-
Animal Model: Conscious mice and rats were used.
-
Procedure: A selective NK-1 receptor agonist was administered directly into the spinal cord (intrathecal injection).
-
Behavioral Assessment:
-
In mice, the characteristic response of caudally directed biting and scratching was observed.
-
In rats, the potentiation of the tail-flick response (a reflexive withdrawal from a heat stimulus) was measured.
-
-
Drug Administration: this compound was administered prior to the NK-1 agonist.
-
Outcome Measures: The primary outcome was the blockade or reduction of the specific nociceptive behaviors induced by the NK-1 agonist.
Signaling Pathways and Experimental Workflow
The analgesic effect of this compound is predicated on its ability to interrupt the signaling cascade initiated by Substance P. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating its preclinical analgesic efficacy.
Caption: Substance P Signaling Pathway and this compound's Mechanism of Action.
Caption: Preclinical Experimental Workflow for Analgesic Efficacy Testing.
Conclusion
The preclinical data for this compound painted a promising picture of a novel analgesic agent. Its targeted mechanism of action, antagonism of the NK-1 receptor, and subsequent efficacy in established animal models of pain provided a strong rationale for its clinical development. However, the consistent failure of this compound and other NK-1 receptor antagonists in human trials for various pain indications highlights the significant translational gap between preclinical animal models and clinical reality in pain research. This meta-analysis serves as a critical reminder of the complexities of pain and the challenges in developing new analgesics, underscoring the need for more predictive preclinical models and a deeper understanding of the neurobiology of pain in humans.
References
Validating Lanepitant as a Tool Compound for NK1 Receptor Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lanepitant with other commonly used Neurokinin-1 (NK1) receptor antagonists, offering experimental data and detailed protocols to validate its use as a tool compound in NK1 research.
Introduction to the NK1 Receptor and the Role of Tool Compounds
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders.[1][2] Potent and selective antagonists of the NK1 receptor are invaluable tool compounds for elucidating the roles of this system in health and disease and for the development of novel therapeutics.
A reliable tool compound must exhibit high affinity and selectivity for its target, with well-characterized pharmacological properties. This guide evaluates this compound in this context, comparing it to the established NK1 receptor antagonists Aprepitant and its prodrug Fosaprepitant.
Comparative Analysis of NK1 Receptor Antagonists
This compound, developed by Eli Lilly, is a selective non-peptide NK1 receptor antagonist.[1] While its clinical development for pain was halted due to lack of efficacy, potentially owing to poor blood-brain barrier penetration in humans, its in vitro properties make it a candidate for a research tool.[3] Aprepitant (and its intravenous prodrug Fosaprepitant) is a potent and selective NK1 receptor antagonist approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1]
Data Presentation: Quantitative Comparison of NK1 Antagonists
The following table summarizes the in vitro binding affinities of this compound and Aprepitant for the human NK1 receptor.
| Compound | IC50 (nM) for human NK1 Receptor | Selectivity Profile |
| This compound | 1.7 | Selective for NK1 over NK2 and NK3 receptors. |
| Aprepitant | 0.1 | Highly selective for NK1 (IC50 ~0.1 nM) over NK2 (IC50 = 4500 nM) and NK3 (IC50 = 300 nM) receptors. |
| Fosaprepitant | Prodrug | Rapidly converted to Aprepitant in vivo. |
Note: Fosaprepitant is a water-soluble prodrug of aprepitant and is rapidly converted to the active compound. Therefore, its binding affinity is represented by that of aprepitant.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to independently validate and compare these compounds.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA)
-
[³H]-Substance P (Radioligand)
-
Unlabeled Substance P (for non-specific binding)
-
Test compounds (this compound, Aprepitant)
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hNK1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane suspension (20-40 µg of protein).
-
Add 50 µL of increasing concentrations of the test compound (this compound or Aprepitant).
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled Substance P.
-
Initiate the binding reaction by adding 50 µL of [³H]-Substance P (at a concentration near its Kd).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist (Substance P).
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor
-
Cell culture medium and reagents
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P
-
Test compounds (this compound, Aprepitant)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Plate CHO-hNK1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add increasing concentrations of the test compound (this compound or Aprepitant) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Initiate reading of fluorescence intensity.
-
Add a fixed concentration of Substance P (typically the EC80) to all wells.
-
Continue to measure fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathways.
Experimental Workflow for Comparing NK1 Receptor Antagonists
Caption: Workflow for comparing NK1 antagonists.
Conclusion
This compound demonstrates high affinity for the human NK1 receptor, with an IC50 in the low nanomolar range. While its in vivo efficacy in humans for central nervous system indications has been questioned, its in vitro profile makes it a valid and useful tool compound for peripheral NK1 receptor research. When selecting a tool compound, researchers should consider the specific experimental system and whether blood-brain barrier penetration is a critical factor. For in vitro studies and investigations of peripheral NK1 receptor function, this compound represents a viable and more accessible alternative to clinically used antagonists like Aprepitant. The provided experimental protocols and comparative data serve as a foundation for researchers to confidently employ this compound in their NK1-related investigations.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant, a New Drug for the Treatment of Hematological Malignancies: Focus on Acute Myeloid Leukemia [mdpi.com]
- 3. This compound, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lanepitant in Preclinical Models of Neurogenic Inflammation and Inflammatory Pain
For Immediate Release
This guide provides a comprehensive comparison of the neurokinin-1 (NK-1) receptor antagonist, Lanepitant, in two distinct animal models of disease: neurogenic dural inflammation, a key process implicated in migraine pathophysiology, and Complete Freund's Adjuvant (CFA)-induced inflammatory pain. The performance of this compound is evaluated alongside other relevant NK-1 receptor antagonists, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known by its developmental code LY303870, has demonstrated potent activity in a guinea pig model of neurogenic dural inflammation, significantly inhibiting plasma protein extravasation, a hallmark of this process. In models of inflammatory pain, while direct data for this compound in the latent sensitization model is limited, the broader class of NK-1 receptor antagonists has shown efficacy in attenuating hyperalgesia in CFA-induced pain models. This guide synthesizes the available preclinical data to facilitate a comparative understanding of this compound's efficacy and mechanism of action.
This compound in a Neurogenic Dural Inflammation Model
Neurogenic inflammation in the dura mater is considered a critical component in the generation of migraine pain. This process involves the release of neuropeptides, such as Substance P, from trigeminal nerve endings, leading to vasodilation and plasma protein extravasation. The efficacy of NK-1 receptor antagonists in blocking this extravasation is a key preclinical measure of their potential as anti-migraine agents.
Experimental Protocol: Trigeminal Stimulation-Induced Neurogenic Dural Inflammation in Guinea Pigs
This model is a widely used method to assess the ability of compounds to inhibit neurogenic inflammation in the dura mater.
-
Animal Model: Male guinea pigs are utilized for this procedure.
-
Anesthesia: Animals are anesthetized to ensure a lack of response to noxious stimuli.
-
Surgical Preparation: The trachea is cannulated for artificial ventilation, and the femoral vein and artery are catheterized for drug administration and blood pressure monitoring, respectively. The animals are then placed in a stereotaxic frame.
-
Induction of Neurogenic Inflammation: A craniotomy is performed to expose the superior sagittal sinus. A stimulating electrode is lowered into the trigeminal ganglion.
-
Measurement of Plasma Extravasation: A baseline level of circulating plasma protein is established. Radiolabeled albumin (e.g., ¹²⁵I-albumin) is injected intravenously. The trigeminal ganglion is then electrically stimulated (e.g., 0.6 mA, 5 ms, 5 Hz for 5 minutes) to induce the release of neuropeptides and subsequent plasma protein extravasation into the dural tissue.
-
Drug Administration: this compound or a comparator compound is administered, typically intravenously or orally, at a specified time before the trigeminal stimulation.
-
Quantification of Extravasation: At the end of the experiment, the animal is euthanized, and the dura mater is dissected. The amount of radioactivity in the dural tissue is measured using a gamma counter, which is proportional to the amount of plasma protein extravasation. The inhibition of extravasation by the test compound is calculated relative to a vehicle-treated control group.
Comparative Efficacy in the Neurogenic Dural Inflammation Model
The following table summarizes the quantitative data for this compound (LY303870) and a comparator NK-1 receptor antagonist, RPR 100893, in the guinea pig model of neurogenic dural inflammation.
| Compound | Animal Model | Administration Route | Dose | % Inhibition of Plasma Protein Extravasation | Reference |
| This compound (LY303870) | Guinea Pig | Oral | 1 µg/kg | Dose-dependent inhibition | [1] |
| Oral | 10 µg/kg | Dose-dependent inhibition | [1] | ||
| Oral | 100 µg/kg | Dose-dependent inhibition | [1] | ||
| RPR 100893 | Guinea Pig | Oral | ≥ 0.1 µg/kg | Dose-dependent inhibition | [2] |
| Intravenous | ≥ 0.5 ng/kg | Dose-dependent inhibition | [2] |
Note: The study on LY303870 reported a "long, dose-dependent inhibition" but did not provide specific percentage inhibition values in the abstract.
This compound in an Inflammatory Pain Model
Chronic inflammatory pain is a complex condition characterized by hypersensitivity to both noxious (hyperalgesia) and non-noxious (allodynia) stimuli. The CFA-induced model of inflammatory pain is a well-established preclinical tool to study the mechanisms of inflammatory pain and to evaluate the efficacy of analgesic compounds.
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Latent Sensitization in Rats
This model induces a persistent inflammatory state leading to a period of pain hypersensitivity that is followed by a "latent" phase where the hypersensitivity is masked but can be unmasked by certain stimuli.
-
Animal Model: Adult male rats are typically used.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw is administered. CFA is an emulsion of inactivated and dried mycobacteria in mineral oil, which induces a robust and long-lasting inflammatory response.
-
Assessment of Pain Hypersensitivity: Mechanical allodynia is assessed using von Frey filaments. These are a series of calibrated filaments that are applied to the plantar surface of the paw to determine the paw withdrawal threshold (PWT). A decrease in the PWT indicates mechanical allodynia.
-
Latent Sensitization Phase: Following the initial hyperalgesic phase, the PWTs gradually return to baseline levels, indicating the onset of the latent sensitization phase.
-
Drug Administration: An NK-1 receptor antagonist or vehicle is administered, often intrathecally, to assess its effect on the maintenance of the latent sensitized state.
-
Unmasking of Latent Sensitization: An opioid receptor antagonist, such as naltrexone, is administered to precipitate a reinstatement of mechanical allodynia in animals with latent sensitization. The ability of the NK-1 receptor antagonist to block this reinstatement is the primary endpoint.
Comparative Efficacy in the CFA-Induced Inflammatory Pain Model
While direct studies of this compound in the CFA-induced latent sensitization model were not identified, research on other NK-1 receptor antagonists in this and similar CFA models demonstrates the class's potential in modulating inflammatory pain. The following table includes data for the NK-1 receptor antagonist RP67580 in the latent sensitization model and for Aprepitant in a formalin-induced inflammatory pain model, which also involves an inflammatory component.
| Compound | Animal Model | Pain Model | Administration Route | Dose | Effect | Reference |
| RP67580 | Rat | CFA-Induced Latent Sensitization | Intrathecal | Not Specified | Eliminated naltrexone-induced allodynia | |
| Aprepitant | Mouse | Formalin-Induced Inflammatory Pain | Intraperitoneal | 10 mg/kg | Significantly inhibited formalin-induced expression of pro-inflammatory cytokines | |
| Intraperitoneal | 20 mg/kg | Significantly inhibited formalin-induced expression of pro-inflammatory cytokines |
Signaling Pathways and Experimental Workflows
Substance P/NK-1 Receptor Signaling Pathway in Neurogenic Inflammation
The following diagram illustrates the signaling pathway involved in neurogenic inflammation and the site of action for NK-1 receptor antagonists like this compound.
References
- 1. The non-peptide NK-1 receptor antagonist LY303870 inhibits neurogenic dural inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade by oral or parenteral RPR 100893 (a non-peptide NK1 receptor antagonist) of neurogenic plasma protein extravasation within guinea-pig dura mater and conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lanepitant
For laboratory professionals engaged in research and development, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step protocol for the disposal of Lanepitant, emphasizing safety and environmental responsibility.
While some safety data sheets (SDS) for this compound hydrochloride indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a conservative approach is strongly advised due to the potential for environmental toxicity.[1][2] It is recommended that all this compound waste be handled and disposed of as hazardous chemical waste to mitigate any potential environmental impact.[2]
Safety and Hazard Information
The following table summarizes the available safety and hazard information for this compound. It is crucial to consult your institution's specific safety guidelines and the most recent SDS for the particular form of this compound being used.
| Parameter | This compound (hydrochloride) Information |
| GHS Classification | Not Classified[1] |
| Hazard Statements | None[1] |
| Signal Word | None |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| Ecological Information | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste. Disposal must be made according to official regulations. |
Note: The information presented is based on available data and should be supplemented by internal safety assessments.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This includes the pure (unused) compound, contaminated labware (e.g., pipette tips, tubes, gloves), and solutions.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing appropriate personal protective equipment:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation
Properly segregate this compound waste at the point of generation to prevent cross-contamination and ensure proper disposal.
-
Solid Waste: Includes unused or expired pure this compound, contaminated personal protective equipment (gloves, etc.), and labware such as pipette tips and weighing papers.
-
Liquid Waste: Consists of unused solutions containing this compound or quenched reaction mixtures.
-
Sharps: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container for hazardous chemical waste.
Waste Collection and Containment
-
Collect all this compound waste in a designated, sealed, and leak-proof container.
-
The container material must be compatible with any solvents used in liquid waste.
-
Clearly label the container with "Hazardous Waste," the name "this compound," and any other chemical constituents.
Prohibited Disposal Methods
Under no circumstances should this compound waste be disposed of via the following methods:
-
Do not pour down the drain.
-
Do not mix with general laboratory or household trash unless explicitly permitted by your institution's EHS and local regulations for very small, decontaminated quantities.
Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated and secure area, such as a satellite accumulation area, until it is collected.
-
Ensure the storage area is away from incompatible materials.
Final Disposal
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The final and preferred disposal method is typically high-temperature incineration at an approved facility.
Experimental Protocols
Currently, there are no specific experimental protocols for the chemical deactivation of this compound for disposal purposes found in the reviewed literature. The recommended procedure is physical segregation and disposal through a certified hazardous waste management service. The step-by-step protocol provided above should be adopted as the standard operating procedure for handling this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Lanepitant
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lanepitant. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential when handling this compound, even though its Safety Data Sheet (SDS) does not classify it as hazardous under the Globally Harmonized System (GHS)[1]. The following table outlines the recommended PPE based on standard laboratory safety protocols for handling research-grade compounds with potential biological activity.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize the spread of contamination.[2] |
| Eye Protection | Chemical safety goggles should be worn at all times. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound.[2] |
| Body Protection | A dedicated lab coat should be worn. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[2] |
| Respiratory Protection | For weighing and handling the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended.[2] | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects the feet from potential spills. |
Operational Plan: Handling and Experimental Workflow
All handling of the powdered form of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain any airborne particles.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
-
Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste. These materials should be collected in a designated, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
Unused Compound : Unused this compound should be disposed of in accordance with institutional and local regulations for chemical waste. While the SDS suggests that smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional research setting.
-
Contaminated Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate should be collected as liquid chemical waste.
Disposal Procedure
-
Segregation : At the point of generation, separate waste into solid, liquid, and sharp-contaminated categories.
-
Labeling : Clearly label all waste containers with the contents, including "this compound Waste."
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Environmental Precautions
This compound is noted as being slightly hazardous for water. Therefore, it is imperative that undiluted product or large quantities do not enter groundwater, water courses, or sewage systems.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
